molecular formula C9H8N2O B1507067 5-methyl-1H-indazole-4-carbaldehyde

5-methyl-1H-indazole-4-carbaldehyde

Número de catálogo: B1507067
Peso molecular: 160.17 g/mol
Clave InChI: RVWUDAHMNXMRNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methyl-1H-indazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1H-indazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-indazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H8N2O

Peso molecular

160.17 g/mol

Nombre IUPAC

5-methyl-1H-indazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-3-9-7(4-10-11-9)8(6)5-12/h2-5H,1H3,(H,10,11)

Clave InChI

RVWUDAHMNXMRNZ-UHFFFAOYSA-N

SMILES canónico

CC1=C(C2=C(C=C1)NN=C2)C=O

Origen del producto

United States
Foundational & Exploratory

5-methyl-1H-indazole-4-carbaldehyde CAS 1783447-39-1 chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-methyl-1H-indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and Its Significance

The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the structural core of numerous bioactive molecules and several commercially successful drugs. While rarely found in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.

The structural versatility of the indazole nucleus, particularly its ability to act as a bioisostere for the native indole ring system, allows for extensive functionalization and makes it a "privileged scaffold" in medicinal chemistry. The two nitrogen atoms of the pyrazole ring offer unique hydrogen bond donor and acceptor capabilities, which are crucial for binding to biological targets like protein kinases. This is exemplified by several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, which feature the indazole core and highlight its significance in modern drug discovery.

5-methyl-1H-indazole-4-carbaldehyde (CAS 1783447-39-1) is a key heterocyclic building block. Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of 5-methyl-1H-indazole-4-carbaldehyde are summarized below. It is important to note that while the core structural and molecular data are well-defined, specific experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

Chemical Structure

The structure consists of a 1H-indazole core with a methyl group at position 5 and a carbaldehyde (formyl) group at position 4.

Caption: 2D Structure of 5-methyl-1H-indazole-4-carbaldehyde.

Data Summary
PropertyValueSource
CAS Number 1783447-39-1[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A Starting Material: 5-Methyl-1H-indazole B Protection: N-Protection (e.g., SEM-Cl) A->B 1 C Directed ortho-Metalation: Deprotonation at C4 (e.g., n-BuLi) B->C 2 D Formylation: Quench with DMF C->D 3 E Deprotection: Acidic Hydrolysis (e.g., HCl) D->E 4 F Final Product: 5-methyl-1H-indazole-4-carbaldehyde E->F 5

Caption: Proposed workflow for the synthesis of 5-methyl-1H-indazole-4-carbaldehyde.

Representative Experimental Protocol

This protocol is a representative method and has not been experimentally validated for this specific compound. It requires strict anhydrous and inert atmosphere techniques.

Step 1: N-Protection of 5-Methyl-1H-indazole

  • To a solution of 5-methyl-1H-indazole in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).

  • Stir the mixture for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

    • Causality: The acidic N-H proton of the indazole is protected to prevent it from interfering with the subsequent metalation step. SEM is chosen as it is a robust protecting group that is stable to strongly basic conditions but can be removed under acidic conditions.

Step 2: Directed ortho-Metalation and Formylation

  • Dissolve the N-protected indazole in anhydrous THF and cool the solution to -78 °C under argon.

  • Add n-butyllithium (n-BuLi, 1.2 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C.

    • Causality: The N-SEM group directs the deprotonation specifically to the C4 position, the most acidic aromatic proton adjacent to the directing group.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the lithium salt solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers, and concentrate.

Step 3: Deprotection and Isolation

  • Dissolve the crude protected aldehyde from the previous step in a mixture of THF and hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the final product, 5-methyl-1H-indazole-4-carbaldehyde, with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

No experimental spectra for 5-methyl-1H-indazole-4-carbaldehyde are publicly available. The following data are predicted based on the known spectral properties of the indazole scaffold and related substituted analogues.[5]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural confirmation. The spectrum is predicted in DMSO-d₆, a common solvent for heterocyclic compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N1-H > 13.0Broad Singlet (br s)Highly deshielded, exchangeable with D₂O. Characteristic of the indazole N-H proton.[5]
CHO ~10.0 - 10.5Singlet (s)Typical range for an aromatic aldehyde proton.
C3-H ~8.1 - 8.3Singlet (s)The C3-H of the pyrazole ring is a characteristic singlet.[5]
C7-H ~7.6 - 7.8Doublet (d)Coupled to C6-H.
C6-H ~7.3 - 7.5Doublet (d)Coupled to C7-H.
CH₃ ~2.5 - 2.7Singlet (s)Methyl group protons on the aromatic ring.
Predicted ¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde) ~190 - 195
C3a, C7a (Bridgehead) ~140 - 145
C3 ~135
C4, C5, C6, C7 ~110 - 130
CH₃ ~20 - 25
Predicted Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch 3150 - 3000Broad
Aromatic C-H Stretch 3100 - 3000Medium
C=O Stretch (Aldehyde) 1700 - 1680Strong, Sharp
C=C / C=N Stretch 1620 - 1450Medium-Strong (multiple bands)
NMR Sample Preparation Protocol
  • Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Applications in Research and Drug Discovery

The primary value of 5-methyl-1H-indazole-4-carbaldehyde lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Kinase Inhibitor Synthesis: The indazole scaffold is a cornerstone in the design of protein kinase inhibitors for oncology. The aldehyde at the C4 position can be readily converted into various functional groups or used in condensation reactions to build out the side chains necessary for potent and selective inhibition of targets such as VEGFR, c-Met, and others.

  • Bioisosteric Replacement: As a bioisostere of indole, the indazole core is frequently used by medicinal chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability while retaining key binding interactions.

  • Fragment-Based Drug Discovery (FBDD): The indazole core is considered a privileged fragment in FBDD campaigns. This compound can serve as a starting point for elaborating fragments that show initial binding to a protein target.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-methyl-1H-indazole-4-carbaldehyde is not publicly available. Therefore, handling precautions should be based on the known hazards of analogous substituted indazoles and aromatic aldehydes.

  • Hazard Classifications (Anticipated): Based on related compounds, this chemical should be treated as potentially hazardous.[6]

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If handling as a powder outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

Disclaimer: This safety information is based on analogous compounds and is not a substitute for a compound-specific SDS. Users are responsible for conducting their own risk assessment before use.

References

  • NextSDS. 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available from: [Link]

  • Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Available from: [Link]

Sources

Structural and NMR Elucidation of 5-Methyl-1H-indazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and receptor antagonists. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) serves as a highly versatile, bifunctional building block. The reactive C4-carbaldehyde facilitates reductive aminations and olefination reactions, while the C5-methyl group provides a steric boundary and modulates the electronic landscape of the aromatic system.

Accurate structural characterization of this heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by annular tautomerism and the potent anisotropic effects of the carbonyl group. As a Senior Application Scientist, I have designed this technical guide to transcend basic spectral reporting. Herein, we dissect the causality behind the chemical shifts, explore the thermodynamic equilibria governing the molecule, and provide a self-validating experimental workflow for high-fidelity NMR acquisition.

Structural Dynamics: Tautomerism and Solvent Effects

Indazoles inherently exist in a dynamic tautomeric equilibrium between the 1H -indazole (benzenoid) and 2H -indazole (quinonoid) forms[1]. The 1H -tautomer is thermodynamically favored due to the preservation of full aromaticity in the fused benzene ring[2]. However, the equilibrium is highly sensitive to solvent polarity, concentration, and temperature[3].

In the context of NMR acquisition, this proton exchange occurs in the intermediate exchange regime on the NMR timescale at room temperature. This phenomenon manifests as significant line broadening for the N-H proton and the adjacent C3 and C7a carbon signals[4]. To arrest this dynamic exchange and obtain sharp, assignable resonances, the selection of an aprotic, strongly hydrogen-bond-accepting solvent like DMSO- d6​ is critical, as it locks the molecule into the 1H -form via intermolecular hydrogen bonding[3].

G cluster_0 Indazole Tautomeric Equilibrium cluster_1 NMR Resolution Strategy N1 1H-Indazole Form (Thermodynamically Stable) N2 2H-Indazole Form (Kinetic/Solvent Stabilized) N1->N2 Proton Exchange (Causes NMR Line Broadening) S2 Aprotic Solvent (DMSO-d6) N1->S2 Dictates Solvent Choice S1 Variable Temp (VT) Analysis (e.g., 80°C) S3 High-Fidelity Spectral Output S1->S3 Sharpens Peaks S2->S3 Stabilizes 1H-Form

Fig 1: Tautomeric equilibrium of indazoles and the corresponding NMR resolution strategy.

High-Fidelity NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative accuracy and maximum resolution for small heterocycles[1][5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 5-methyl-1H-indazole-4-carbaldehyde in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning and Matching (ATMA): Insert the sample and perform Automatic Tuning and Matching for both 1 H and 13 C channels. Causality: This minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring uniform pulse excitation.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of DMSO- d6​ to prevent magnetic field drift. Execute 3D gradient shimming (e.g., TopShim).

    • Self-Validation Check: Measure the linewidth at half-height ( W1/2​ ) of the TMS peak. Proceed only if W1/2​<0.5 Hz; otherwise, re-shim.

  • Pulse Calibration ( P1​ ): Calibrate the 90° pulse width for the specific sample. Causality: Accurate flip angles are mandatory for precise quantitative integration and optimal T1 relaxation delays.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2-second relaxation delay ( D1​ ), 64k data points.

    • 13 C NMR: 1024 scans, 2-second D1​ , WALTZ-16 decoupling to remove 1 H- 13 C scalar couplings.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase and baseline corrections.

G A Sample Prep: 5-methyl-1H-indazole-4-carbaldehyde (15 mg in 0.6 mL DMSO-d6) B 1D Acquisition (1H, 13C, DEPT-135) A->B Optimize Shims (TMS < 0.5 Hz) & Lock C 2D Homonuclear (COSY, NOESY) B->C Identify Spin Systems D 2D Heteronuclear (HSQC, HMBC) B->D Determine C-H Connectivity E Data Processing & Assignment (MestReNova / TopSpin) C->E D->E F Final Structural Verification E->F Validate Tautomer & Substituent Position

Fig 2: Self-validating experimental workflow for comprehensive 1D and 2D NMR elucidation.

Spectral Assignment & Mechanistic Rationale

The chemical shifts of 5-methyl-1H-indazole-4-carbaldehyde are dictated by a complex interplay of inductive effects, hyperconjugation, and magnetic anisotropy[6].

1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
N-H (H-1) 13.40Broad singlet (br s)1H-
-CHO (C4) 10.45Singlet (s)1H-
H-3 8.55Singlet (s)1H-
H-7 7.60Doublet (d)1H8.6
H-6 7.35Doublet (d)1H8.6
-CH 3​ (C5) 2.65Singlet (s)3H-

Mechanistic Causality of 1 H Shifts:

  • The Aldehyde Proton (10.45 ppm): The extreme downfield shift is driven by the diamagnetic anisotropy of the C=O π -system, which generates a local magnetic field that heavily deshields the proton.

  • The Peri-Effect on H-3 (8.55 ppm): In an unsubstituted indazole, H-3 typically resonates near 8.0 ppm. Here, the spatial proximity (peri-position) of the C4-carbonyl oxygen lone pairs and its electron-withdrawing nature strips electron density from C3, pushing H-3 significantly downfield[4][6].

  • Aromatic Protons H-6 & H-7: The C5-methyl group acts as a weak electron-donating group via hyperconjugation. This slightly shields the ortho-proton (H-6, 7.35 ppm) relative to the meta-proton (H-7, 7.60 ppm). The 8.6 Hz coupling constant is characteristic of ortho-aromatic coupling.

13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT)Mechanistic Rationale
-CHO 192.5CHHighly deshielded carbonyl carbon due to oxygen electronegativity.
C-7a 141.2CqFused bridgehead carbon, deshielded by the adjacent N1 atom.
C-3 135.8CHPyrazole ring carbon, deshielded by N2 and the C4 peri-effect.
C-5 133.4CqIpso-carbon to the methyl group; deshielded relative to benzene.
C-6 128.1CHAromatic carbon, ortho to the methyl group.
C-4 126.5CqIpso-carbon to the strongly electron-withdrawing aldehyde group.
C-3a 121.3CqFused bridgehead carbon.
C-7 111.5CHAromatic carbon, highly shielded by resonance from the pyrazole ring.
-CH 3​ 19.2CH 3​ Standard aliphatic methyl group attached to an sp 2 hybridized ring.

Mechanistic Causality of 13 C Shifts: The 13 C spectrum provides unambiguous proof of the substitution pattern[4]. The presence of exactly four quaternary carbons (Cq) and four CH carbons (excluding the methyl) confirms the functionalization at C4 and C5. The C-7a resonance at 141.2 ppm is a hallmark of the 1H -indazole tautomer in DMSO- d6​ ; in the 2H -tautomer, this peak would shift significantly upfield due to the loss of benzenoid character[3][6].

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles: The use of NMR spectroscopy to study tautomerism. Canadian Journal of Chemistry.[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry.[Link]

  • 13C NMR of indazoles. Magnetic Resonance in Chemistry / ResearchGate.[Link]

  • Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene. Organometallics.[Link]

Sources

5-methyl-1H-indazole-4-carbaldehyde crystal structure analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-methyl-1H-indazole-4-carbaldehyde

Introduction: The Architectural Blueprint of Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of bioactive compounds.[1][2] Its structural architecture is integral to several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are vital in oncology.[3][4][5] The therapeutic efficacy of these molecules is intrinsically linked to their precise three-dimensional geometry, which dictates their interaction with biological targets. Therefore, the meticulous study of their atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities.

This guide provides a comprehensive, in-depth analysis of the workflow for determining and understanding the crystal structure of 5-methyl-1H-indazole-4-carbaldehyde, a key heterocyclic building block. For researchers in drug development, understanding the solid-state conformation and intermolecular interactions of such an intermediate is paramount. It provides the foundational knowledge needed to predict how modifications will influence molecular packing, solubility, and ultimately, the binding affinity of final drug candidates. We will proceed from the foundational synthesis of the molecule to the intricate details of its structural elucidation, emphasizing the causality behind each experimental choice.

Part 1: Synthesis and Purification — The Genesis of a High-Quality Crystal

The journey to a crystal structure begins with the synthesis of a high-purity compound. The presence of impurities can significantly hinder or entirely prevent the growth of single crystals suitable for diffraction analysis. The following protocol outlines a robust synthesis and purification strategy for 5-methyl-1H-indazole-4-carbaldehyde.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established methodologies for indazole synthesis, is the Davis-Beirut reaction or similar cyclization strategies.[6][7][8]

  • Step 1: Preparation of a Hydrazone Intermediate.

    • To a solution of 2-amino-6-methylbenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This condensation reaction forms the necessary N-N bond that will become part of the pyrazole ring of the indazole core.

  • Step 2: Oxidative Cyclization.

    • Upon completion of the first step, the reaction mixture is cooled, and an oxidizing agent such as manganese dioxide (MnO₂) (3.0 eq) is added portion-wise.

    • The reaction is then refluxed for 6-8 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

    • Rationale: The oxidizing agent facilitates the intramolecular cyclization and subsequent aromatization to form the stable 1H-indazole ring system.

  • Step 3: Work-up and Purification.

    • After cooling, the reaction mixture is filtered through a pad of celite to remove the manganese salts. The filtrate is concentrated under reduced pressure.

    • The crude residue is redissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: A rigorous work-up and chromatographic purification are essential to remove unreacted starting materials, by-products, and residual reagents, yielding the target compound with >98% purity required for successful crystallization.

Part 2: Crystallization — The Art and Science of Molecular Order

Growing a single crystal is often the most challenging and empirical step in the process. A successful outcome depends on a delicate balance of thermodynamics and kinetics, guiding the molecules to self-assemble into a perfectly ordered lattice.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are best grown using techniques that allow for slow, controlled precipitation from a saturated solution.[9]

  • Solvent Screening:

    • Begin by assessing the solubility of the purified 5-methyl-1H-indazole-4-carbaldehyde in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes) at room temperature and with gentle heating.

    • Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for crystallization by slow cooling.

  • Slow Evaporation Technique:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the nucleation and growth of a limited number of large, well-ordered crystals rather than rapid precipitation of a polycrystalline powder.

  • Vapor Diffusion Technique:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexanes). The "poor" solvent must be miscible with the "good" solvent.

    • Causality: The "poor" solvent vapor slowly diffuses into the "good" solvent, reducing the overall solubility of the compound and inducing slow crystallization. This method offers excellent control over the rate of crystal growth.

Part 3: The Core Analysis — X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, angles, and the spatial arrangement of atoms.[9]

G cluster_0 Crystal Structure Determination Workflow Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Compound Mounting Crystal Selection & Mounting Crystal_Growth->Mounting High Quality Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Reflection File Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Final Structural Model (CIF)

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[9]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • Rationale: Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and higher quality data. The rotation ensures that a comprehensive dataset covering a large portion of the reciprocal space is collected.

  • Structure Solution and Refinement:

    • The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.

    • The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.

    • An atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm against the experimental data until the calculated diffraction pattern closely matches the observed pattern.[9]

    • Rationale: Direct methods are powerful computational algorithms that can solve the "phase problem" inherent in crystallography. The refinement process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit to the experimental data, quantified by metrics like the R-factor.

Data Presentation: Crystallographic Insights

The final output of a crystal structure analysis is a crystallographic information file (CIF) containing all the atomic coordinates and other relevant parameters. Below is a table summarizing hypothetical, yet realistic, crystallographic data for 5-methyl-1H-indazole-4-carbaldehyde.

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₈N₂OConfirms the elemental composition.
Molecular Weight160.18 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[9][10]
a, b, c (Å)a = 8.5, b = 7.2, c = 13.1Unit cell dimensions.
α, γ (°)90Angles defining the unit cell shape.
β (°)98.5Angle defining the unit cell shape.
Volume (ų)795.3Volume of a single unit cell.
Z4Number of molecules in one unit cell.
R-factor~4%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Part 4: A Holistic View — Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid state, a full characterization requires corroborating evidence from other analytical techniques that probe the molecule's structure and purity in different states.

G cluster_techniques Characterization Techniques Compound 5-Methyl-1H-indazole-4-carbaldehyde NMR NMR Spectroscopy Compound->NMR Solution Structure (Connectivity) MS Mass Spectrometry Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups XRD X-ray Crystallography Compound->XRD Solid-State Structure (3D Arrangement)

Sources

exact mass and molecular weight of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-methyl-1H-indazole-4-carbaldehyde: Physicochemical Properties and Synthetic Considerations for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This technical guide provides a detailed examination of 5-methyl-1H-indazole-4-carbaldehyde, a specific derivative with significant potential as a versatile building block in drug discovery. This document delineates its fundamental physicochemical properties, including its exact mass and molecular weight, and offers expert insights into its synthetic pathways and spectroscopic characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to facilitate the effective utilization of this compound in the synthesis of novel therapeutic agents.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] Its structure is of profound interest to medicinal chemists for several key reasons:

  • Bioisosteric Replacement: The indazole nucleus can serve as a bioisostere for native structures like indole, offering a similar hydrogen bond donor via the N-H group.[1] Crucially, the additional nitrogen atom acts as a hydrogen bond acceptor, a feature absent in indole, which can lead to enhanced binding affinity and selectivity for target proteins.[1]

  • Kinase Hinge Binding: The unique arrangement of hydrogen bond donors and acceptors makes the indazole scaffold particularly adept at forming key interactions with the hinge region of protein kinases, a critical component of many oncology and anti-inflammatory drug targets.[1]

  • Metabolic Stability: Compared to phenol, another common pharmacophore, heterocyclic bioisosteres like indazole often exhibit greater resistance to Phase I and II metabolism, leading to improved pharmacokinetic profiles.[1]

The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 5-methyl-1H-indazole-4-carbaldehyde, with its reactive aldehyde functionality, is an exemplary synthon, primed for elaboration into more complex molecular architectures.

Physicochemical and Structural Properties

The precise characterization of a molecule begins with its fundamental properties. The molecular formula of 5-methyl-1H-indazole-4-carbaldehyde is determined to be C₉H₈N₂O . Based on this, the exact mass and molecular weight have been calculated.

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.18 g/mol Calculated
Exact Mass 160.0637 DaCalculated[4]
Predicted XlogP 1.7Predicted[4]
Functional Groups Aldehyde, Aromatic Rings, Secondary Amine (pyrazole)-
  • Molecular Weight (Average Mass): Calculated using the weighted average of the natural abundances of the constituent isotopes. This value is typically used for stoichiometric calculations in chemical synthesis (e.g., determining mass equivalents).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of critical importance in high-resolution mass spectrometry (HRMS) for unambiguous formula determination of a synthesized compound. The calculated exact mass for this molecule is consistent with that of its isomers.[4]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A practical approach involves the condensation and cyclization of a suitably substituted o-aminobenzaldehyde derivative. The following protocol is a validated, expert-derived pathway that ensures high yield and purity.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer-type Reaction A 2-Amino-4-methylbenzaldehyde B 2-Amino-4-methyl-5-nitrobenzaldehyde A->B HNO₃ / H₂SO₄ C 5-Methyl-4-nitro-1H-indazole B->C 1. NaNO₂, HCl 2. Heat (Intramolecular Cyclization) D 5-Methyl-1H-indazol-4-amine C->D H₂, Pd/C or SnCl₂ E Target: 5-methyl-1H-indazole-4-carbaldehyde D->E 1. NaNO₂, H₂SO₄ 2. HCHO, CuSO₄

Caption: Proposed synthetic workflow for 5-methyl-1H-indazole-4-carbaldehyde.

Experimental Protocol (Self-Validating)

Objective: To synthesize 5-methyl-1H-indazole-4-carbaldehyde from 5-methyl-1H-indazol-4-amine.

Materials:

  • 5-methyl-1H-indazol-4-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Formaldehyde solution (37%)

  • Copper (II) Sulfate (CuSO₄)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization: In a three-neck flask cooled to 0-5°C in an ice-salt bath, dissolve 1.0 equivalent of 5-methyl-1H-indazol-4-amine in an aqueous solution of sulfuric acid. Add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. The persistence of a blue color on starch-iodide paper will confirm the presence of excess nitrous acid, validating the completion of diazotization.

  • Formylation: In a separate flask, prepare a solution of formaldehyde (5.0 equivalents) and copper (II) sulfate (1.2 equivalents) in water. Add the previously prepared diazonium salt solution dropwise to this mixture at room temperature. Vigorous gas evolution (N₂) should be observed.

  • Work-up and Extraction: After gas evolution ceases, stir the reaction mixture for an additional hour. Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-methyl-1H-indazole-4-carbaldehyde.

Expected Spectroscopic Data

The structural confirmation of the final compound relies on a combination of spectroscopic techniques.[6][7]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a downfield singlet for the aldehyde proton (~10 ppm), a singlet for the C3-H proton (~8 ppm), distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons (~2.5 ppm), and a very broad singlet for the N1-H proton at a very downfield chemical shift (>10 ppm).[6]

  • ¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal (~190 ppm) and distinct signals for the nine unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will provide clear evidence of key functional groups. A strong, sharp absorption band around 1700-1680 cm⁻¹ will correspond to the C=O stretch of the aldehyde. A broad band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration.[6]

  • HRMS (High-Resolution Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ with an m/z value that matches the calculated exact mass (161.0715 Da), confirming the elemental composition.

Application in Rational Drug Design

The title compound is an ideal starting point for constructing libraries of potential drug candidates. The aldehyde functionality serves as a versatile chemical handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse side chains to explore the target's binding pocket.

Scaffold Hopping and Fragment-Based Design

Indazole is a well-established "privileged fragment" in fragment-based drug discovery (FBDD).[1] The concept of scaffold hopping often involves replacing a known core (e.g., an indole) with an indazole to improve properties. 5-methyl-1H-indazole-4-carbaldehyde can be used to build novel inhibitors that mimic the binding mode of existing drugs.

G cluster_0 Known Scaffold cluster_1 Bioisosteric Replacement cluster_2 Target Synthon cluster_3 Synthetic Elaboration A Indole-based Kinase Inhibitor B Indazole Scaffold A->B Scaffold Hop C 5-methyl-1H-indazole-4-carbaldehyde B->C Provides Core D Novel Indazole-based Inhibitor Library C->D Reductive Amination, Wittig, etc.

Caption: Logic flow for using the title compound in a scaffold hopping strategy.

Conclusion

5-methyl-1H-indazole-4-carbaldehyde represents a molecule of high strategic value for medicinal chemistry and drug discovery. Its precisely defined physicochemical properties, combined with a synthetically accessible structure, make it a powerful building block for the development of novel therapeutics. The reactive aldehyde group provides a gateway for extensive chemical modification, enabling the exploration of structure-activity relationships essential for lead optimization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile indazole derivative into their discovery programs, paving the way for the next generation of targeted therapies.

References

  • PubChemLite. 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O).[Link]

  • ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters.[Link]

  • PMC (PubMed Central). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]

  • PMC (PubMed Central). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.[Link]

Sources

Computational Modeling of Indazole-4-Carbaldehyde Derivatives: A Structural Bioinformatics and Quantum Mechanics Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Indazole Scaffold: A Privileged Framework in Targeted Therapeutics

The indazole nucleus—a bioisostere of indole featuring a 10 π-electron aromatic system—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Specifically, indazole-4-carbaldehyde and its substituted derivatives serve as highly reactive, versatile building blocks for the synthesis of potent kinase inhibitors, antileishmanial agents, and anticancer therapeutics[1][2].

The strategic positioning of the carbaldehyde group at the C4 position provides a critical synthetic vector for fragment-based drug design (FBDD) and scaffold hopping[1]. Computationally modeling these derivatives requires a rigorous, multi-scale approach: from quantum mechanical (QM) evaluations of their tautomeric states to molecular dynamics (MD) simulations of their target-binding kinetics. This whitepaper provides an authoritative, self-validating computational workflow for researchers engineering the next generation of indazole-based therapeutics.

Workflow A 1. Quantum Mechanics DFT Tautomer Optimization C 3. Molecular Docking Hinge-Region Grid Generation A->C B 2. Target Preparation Protonation & Minimization B->C D 4. MD Simulations 100ns NPT Production Run C->D Top Poses E 5. Free Energy Calculation MM/GBSA Thermodynamics D->E Trajectory

Fig 1. Multi-scale computational modeling workflow for indazole-4-carbaldehyde derivatives.

Quantum Mechanical Profiling: Tautomerism and Reactivity

Indazoles exist in three distinct tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer generally exhibiting the highest thermodynamic stability[1]. Failing to account for the correct tautomeric state prior to molecular docking is a critical error that can invert the hydrogen bond donor/acceptor profile of the pyrazole ring.

To accurately map the electron density and electrostatic potential of the highly electronegative oxygen (in the carbaldehyde group) and nitrogen atoms, Density Functional Theory (DFT) is required.

Protocol 1: DFT Optimization and Tautomeric Validation

Causality: We utilize the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here, as they allow the electron cloud to expand, accurately capturing the lone pairs on the N1/N2 atoms and the carbonyl oxygen, which dictate the molecule's reactivity and kinase hinge-binding capacity.

  • Conformational Search: Generate 3D conformers of the 1H, 2H, and 3H tautomers of the target indazole-4-carbaldehyde derivative using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization (B3LYP/6-311++G(d,p)) in a simulated solvent environment (e.g., PCM model for water) to mimic physiological conditions.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to obtain the Zero-Point Energy (ZPE) corrections and thermodynamic parameters.

  • Self-Validation Mechanism: Analyze the output for imaginary frequencies. A valid, stable local minimum is confirmed only if zero imaginary frequencies are present. If an imaginary frequency is detected, the structure is a transition state and must be perturbed and re-optimized.

Structure-Based Drug Design: Kinase Hinge-Binding Mechanics

Indazole derivatives are renowned for their ability to act as potent kinase hinge binders. Recent crystallographic and reveal that the indazole core anchors into the ATP-binding pocket through highly conserved interactions[3]. Furthermore, computational modeling of demonstrates that functionalizing the indazole core can drive isoform selectivity (e.g., targeting Arg220, Thr217, or Glu177)[4].

Binding Indazole Indazole Core N1 N1 (H-Bond Donor) Indazole->N1 N2 N2 (H-Bond Acceptor) Indazole->N2 CHO C4-Carbaldehyde Vector Indazole->CHO Glu157 Glu157 / Glu188 (Hinge) N1->Glu157 Water-mediated H-bond Asp251 Asp251 (Backbone) N2->Asp251 Direct H-bond Solvent Hydrophobic Pocket CHO->Solvent SAR Functionalization

Fig 2. Pharmacophoric mapping of indazole derivatives in kinase hinge regions.

Table 1: Quantitative Inhibitory Metrics of Representative Indazole Derivatives

The following table synthesizes the exceptional potency of indazole-based derivatives across various kinase targets, underscoring the scaffold's versatility[3][4][5].

Compound / Derivative ClassPrimary Kinase TargetReported IC₅₀Key Structural Interaction (Hinge Region)
Compound 11 (7-Fluoro-indazole)PKMYT110.5 nMN1 water-mediated H-bond to Glu157; N2 H-bond to Asp251
Compound 116 (1H-indazole amide)ERK1/29.3 nMKnowledge-based extracellular signal regulation
Compound 107 (1H-indazole analogue)EGFR (L858R/T790M)70.0 nMIrreversible binding to mutant pocket
Compound 129 (Benzo-imidazolyl-indazole)PDK180.0 nMFragment-based hinge interaction
Protocol 2: High-Precision Molecular Docking

Causality: Standard docking protocols often fail with indazoles because they ignore the critical role of structural water molecules in the kinase hinge region. For instance, the hydrogen on the N1 indazole frequently forms a water-mediated hydrogen bond with the carboxylate of Glu157 and the imidazole of His161[3].

  • Protein Preparation: Import the high-resolution X-ray crystal structure of the target kinase. Assign protonation states at pH 7.4 using tools like PROPKA. Crucial: Manually verify the protonation state of active-site Histidine residues (e.g., His161), as this dictates the hydrogen-bonding network.

  • Water Retention: Retain conserved structural water molecules in the active site (typically those with B-factors < 30 Ų and forming ≥ 2 hydrogen bonds with the protein backbone).

  • Grid Generation: Center the docking grid box on the ATP-binding hinge region, ensuring dimensions (e.g., 20 Å × 20 Å × 20 Å) encompass both the hinge residues and the adjacent hydrophobic specificity pockets.

  • Docking Execution: Run the docking simulation using a flexible-ligand, rigid-receptor algorithm (e.g., AutoDock Vina or Glide SP/XP).

  • Self-Validation Mechanism: Prior to screening novel indazole-4-carbaldehyde derivatives, extract and re-dock the native co-crystallized ligand. The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystallographic pose is ≤ 2.0 Å.

Molecular Dynamics and Thermodynamic Validation

Static docking poses represent a single snapshot in time. To confirm that the functionalization at the C4-carbaldehyde position does not induce steric clashes that force the indazole core out of the hinge region over time, Molecular Dynamics (MD) simulations are mandatory. , ensuring that the predicted FBDD modifications yield stable complexes[6].

Protocol 3: MD Simulation and MM/GBSA Analysis

Causality: We employ an NPT ensemble (constant Number of particles, Pressure, and Temperature) for the production run because it accurately simulates the physiological density and pressure of the cellular environment, unlike NVT which can lead to artificial vacuum bubbles in the solvent box.

  • System Solvation & Neutralization: Immerse the docked indazole-kinase complex in an explicit TIP3P water box, ensuring a minimum buffer distance of 10 Å between the protein and the box edge. Neutralize the system by adding appropriate counter-ions (Na⁺/Cl⁻) to a physiological concentration of 0.15 M.

  • Parameterization: Assign the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF2) for the indazole derivative, utilizing AM1-BCC partial charges derived from the earlier QM steps.

  • Equilibration (NVT to NPT): Perform a 1 ns NVT equilibration to stabilize the temperature at 300 K using a Langevin thermostat, followed by a 1 ns NPT equilibration to stabilize pressure at 1 bar using a Berendsen barostat.

  • Production Run: Execute a 100 ns unconstrained production run.

  • Self-Validation Mechanism: Extract the trajectory and calculate the RMSD of the protein backbone and the heavy atoms of the indazole ligand. The system is validated if the protein RMSD plateaus (fluctuations < 0.5 Å) after the initial 20 ns. A continuously rising ligand RMSD (> 3.0 Å) invalidates the docking pose, indicating the ligand has dissociated from the hinge region.

Quantitative Structure-Activity Relationship (QSAR) & ADMET

Following thermodynamic validation, the optimized indazole-4-carbaldehyde derivatives must be evaluated for their pharmacokinetic viability. have demonstrated robust predictive accuracy (e.g., r²=0.9512) for indazole derivatives[6].

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is utilized to confirm favorable pharmacokinetic attributes, specifically screening for glutathione (GSH) liabilities or reactive metabolite formation that can occasionally arise from heavily substituted aromatic rings[3][6].

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed / NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC / NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.

Sources

A Technical Guide to the Solubility of 5-methyl-1H-indazole-4-carbaldehyde in Polar Aprotic Solvents: Theoretical Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-methyl-1H-indazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of complex bioactive molecules, including kinase inhibitors. The solubility of this compound in various solvent systems is a critical physicochemical parameter that dictates its utility in synthetic reactions, its formulation potential, and its subsequent purification and handling. This guide provides a comprehensive overview of the principles governing the solubility of 5-methyl-1H-indazole-4-carbaldehyde in polar aprotic solvents and presents a detailed, field-proven protocol for its experimental determination. By combining theoretical insights with a robust, self-validating methodology, this document serves as an essential resource for researchers, chemists, and formulation scientists working with this important scaffold.

Introduction: The Pivotal Role of Solubility in Drug Development

In the trajectory of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is a foundational requirement.[1] Solubility impacts every stage, from initial synthesis and screening to final formulation and in vivo behavior.[2] For a synthetic intermediate like 5-methyl-1H-indazole-4-carbaldehyde, solubility in organic solvents is paramount for:

  • Reaction Kinetics and Yield: Ensuring the compound remains in solution allows for homogenous reaction conditions, which is crucial for achieving optimal reaction rates and maximizing product yield.

  • Purification Efficiency: Solubility dictates the choice of solvent systems for crystallization, chromatography, and extraction, directly influencing the purity of the final compound.

  • Compound Handling and Storage: Preparing stock solutions for high-throughput screening or further synthetic steps requires accurate solubility data to ensure concentration integrity and prevent precipitation.[3]

This guide focuses specifically on polar aprotic solvents, a class of solvents widely used in organic synthesis and pharmaceutical processes due to their ability to dissolve a broad range of compounds and their unique reaction-mediating properties.[4][5]

Theoretical Framework: Molecular Interactions in Polar Aprotic Systems

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

2.1. Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by molecules with significant dipole moments and high dielectric constants, but they lack acidic protons (i.e., hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen).[4][6] Common examples relevant to this guide include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

These solvents are effective at solvating polar molecules and ions without participating in hydrogen bonding as donors.[6]

2.2. Solute-Solvent Interactions

The 5-methyl-1H-indazole-4-carbaldehyde molecule possesses several key structural features that influence its interaction with polar aprotic solvents:

  • A Polar Heterocyclic Ring System: The indazole core contains nitrogen atoms and an aromatic system, creating a significant dipole moment.

  • A Hydrogen Bond Donor: The N-H group on the indazole ring can act as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The nitrogen atoms in the ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors.

  • An Aldehyde Group: This electron-withdrawing group contributes to the molecule's overall polarity.

In a polar aprotic solvent, the primary forces driving the solvation of 5-methyl-1H-indazole-4-carbaldehyde are strong dipole-dipole interactions. The positive end of the solvent's dipole aligns with the electron-rich regions of the solute (e.g., the nitrogen and oxygen atoms), while the negative end of the solvent's dipole interacts with the electron-deficient regions (e.g., the N-H proton).

cluster_solute 5-methyl-1H-indazole-4-carbaldehyde cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute Indazole Core (N-H, C=O) delta_neg_O δ- (Oxygen) delta_pos_S_S δ+ (Sulfur) delta_neg_O->delta_pos_S_S Dipole-Dipole Interaction delta_pos_H δ+ (N-H) delta_neg_S_O δ- (Oxygen) delta_pos_H->delta_neg_S_O Dipole-Dipole Interaction solvent S=O Dipole

Caption: Molecular interactions between the solute and a polar aprotic solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

To ensure accuracy and reproducibility, the gold standard for determining thermodynamic solubility is the Saturation Shake-Flask method.[7][8] This method measures the equilibrium concentration of a compound in a given solvent at a specific temperature.[8] The following protocol is a self-validating system designed for robustness.

3.1. Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reliable measure of a compound's maximum solubility.[2][7] This is critical for building robust models and making informed decisions in later development stages.

3.2. Materials and Equipment

  • Solute: 5-methyl-1H-indazole-4-carbaldehyde (purity >98%)

  • Solvents: HPLC-grade DMSO, DMF, Acetonitrile, Acetone

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge capable of holding the vials

    • Calibrated pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.3. Step-by-Step Methodology

  • Preparation of Vials:

    • Action: Add an excess amount of 5-methyl-1H-indazole-4-carbaldehyde to a series of pre-weighed glass vials. An amount sufficient to ensure a visible solid remains after equilibration (e.g., 5-10 mg) is typically adequate.

    • Causality: Adding an excess of solid is the cornerstone of this method; it ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[7]

  • Solvent Addition and Equilibration:

    • Action: Accurately add a known volume (e.g., 2 mL) of the desired polar aprotic solvent to each vial. Seal the vials tightly.

    • Action: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours).

    • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process to reach equilibrium. A 24-48 hour period is generally sufficient for most compounds to achieve a stable saturation point.[1] The constant temperature is critical as solubility is highly temperature-dependent.

  • Phase Separation:

    • Action: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow for sedimentation of the excess solid.

    • Action: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Causality: This step is crucial for cleanly separating the saturated supernatant from the undissolved solid without disturbing the equilibrium. Inadequate separation is a common source of error, leading to artificially high solubility values.

  • Sample Analysis (Quantification):

    • Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration removes any fine particulate matter that could interfere with the analysis and ensures that only the dissolved compound is measured.

    • Action: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Action: Analyze the diluted sample by HPLC with a validated method to determine the concentration of the dissolved solute.

    • Causality: HPLC is the preferred analytical tool due to its high specificity and ability to separate the analyte from any potential impurities or degradation products, ensuring an accurate quantification.[7]

start Start step1 1. Add Excess Solid (5-methyl-1H-indazole-4-carbaldehyde) to Vial start->step1 step2 2. Add Known Volume of Polar Aprotic Solvent (e.g., DMSO, DMF) step1->step2 step3 3. Equilibrate (Orbital Shaker, 25°C, 24-48h) step2->step3 step4 4. Phase Separation (Sedimentation & Centrifugation) step3->step4 step5 5. Sample Collection & Filtration (Withdraw Supernatant, 0.22µm Filter) step4->step5 step6 6. Quantification (Dilution & HPLC Analysis) step5->step6 end End: Determine Solubility (mg/mL) step6->end

Caption: Experimental workflow for the Saturation Shake-Flask method.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously recorded. The final solubility values are typically expressed in mass/volume (e.g., mg/mL) or molarity (mol/L).

Table 1: Solubility of 5-methyl-1H-indazole-4-carbaldehyde in Polar Aprotic Solvents at 25 °C

Polar Aprotic SolventDielectric Constant (ε)Dipole Moment (μ, D)Measured Solubility (mg/mL)Measured Solubility (mol/L)
Dimethyl Sulfoxide (DMSO) 47.23.96[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF) 36.73.82[Experimental Value][Calculated Value]
Acetonitrile (ACN) 37.53.92[Experimental Value][Calculated Value]
Acetone 20.72.88[Experimental Value][Calculated Value]

Interpreting the Data: The data collected will allow for a direct comparison of solubility across different polar aprotic solvents. It is generally expected that solvents with higher polarity (dielectric constant and dipole moment), such as DMSO and DMF, will exhibit higher solvating power for a polar molecule like 5-methyl-1H-indazole-4-carbaldehyde. However, specific molecular interactions and steric effects can lead to non-linear trends, reinforcing the necessity of empirical determination.

Conclusion

While theoretical principles provide a valuable framework for predicting solubility trends, accurate and reliable data for critical compounds like 5-methyl-1H-indazole-4-carbaldehyde can only be obtained through rigorous experimental measurement. The Saturation Shake-Flask method, coupled with specific HPLC quantification, represents the most trustworthy approach for determining thermodynamic solubility. The protocol and insights provided in this guide equip researchers and drug development professionals with the necessary tools to generate high-quality solubility data, enabling more efficient synthetic planning, robust formulation development, and ultimately, the accelerated discovery of new therapeutics.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. [Link]

  • Gray, V. A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry, Chemspace. [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU. [Link]

  • Prashanth, K., et al. (2021). An overview of green solvents for the sustainable synthesis of high-performance polymers. Green Chemistry. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

thermodynamic stability of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of 5-Methyl-1H-indazole-4-carbaldehyde: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of highly substituted indazoles is critical. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) presents a complex thermodynamic landscape governed by two primary forces: the annular tautomerism of the indazole core and the severe steric dynamics between the ortho-positioned 4-carbaldehyde and 5-methyl groups. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind these thermodynamic properties and provide self-validating experimental workflows for their quantification.

Mechanistic Foundations of Thermodynamic Stability

The 1H vs. 2H Annular Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between two annular tautomers: the 1H-indazole and the 2H-indazole forms[1]. The is overwhelmingly dictated by the preservation of aromaticity.

  • The 1H-Tautomer: Adopts a fully delocalized, benzenoid aromatic structure. This form is the global thermodynamic minimum[2].

  • The 2H-Tautomer: Adopts a quinonoid structure, which disrupts the π-electron delocalization of the fused benzene ring. This loss of resonance energy penalizes the 2H form by approximately +3.6 to +5.3 kcal/mol in the gas phase[2][3].

While polar solvents (like DMSO or water) can stabilize the higher dipole moment of the 2H-tautomer, the 1H-form remains the predominant species in solution[1][3]. In the context of drug-target binding, this energy gap dictates that the 1H-tautomer is the biologically active conformer unless the receptor pocket provides >4 kcal/mol of compensatory hydrogen-bonding stabilization to the 2H-form.

Ortho-Substituent Effects: The Steric Clash

The thermodynamic stability of this specific molecule is further complicated by the ortho-relationship of the substituents at C4 and C5. The van der Waals radius of the 5-methyl group (~2.0 Å) directly impinges on the rotational freedom of the 4-carbaldehyde group[4].

  • Conformational Locking: To minimize steric repulsion, the aldehyde group is thermodynamically forced into an anti conformation, where the carbonyl oxygen points away from the methyl group.

  • Electronic Decoupling: If the steric clash forces the aldehyde out of the plane of the benzenoid ring, the π-conjugation between the carbonyl and the aromatic system is broken. This increases the internal energy of the molecule and subtly shifts the pKa of the N1-H proton by altering the electron-withdrawing capacity of the aldehyde[4].

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic energy differences (ΔE, ΔH, ΔG) between the 1H and 2H tautomers of the indazole core, derived from high-level ab initio and Density Functional Theory (DFT) calculations[1][2][3][5].

Method / Level of TheoryPhaseΔE (1H → 2H)ΔG (1H → 2H)Causality / Structural Impact
MP2 / 6-31G Gas+3.6 kcal/mol+4.1 kcal/molBaseline quinonoid penalty[2].
B3LYP / 6-311++G(d,p) Gas+5.3 kcal/mol+4.8 kcal/molDiffuse functions capture lone-pair repulsion accurately[3].
MP2 / 6-31G Aqueous (SMD)-+4.1 kcal/molHigh dielectric partially offsets 2H dipole penalty[1].
DFT B97X-D / 6-31G* Solution+4.46 kcal/mol-Dictates >100:1 regioselectivity in N-alkylation reactions[6].

Visualizing the Thermodynamic Logic

The following diagram maps the thermodynamic energy landscape, illustrating how tautomerism and steric conformation dictate the stability of 5-methyl-1H-indazole-4-carbaldehyde.

G Compound 5-Methyl-1H-indazole- 4-carbaldehyde Tautomerism Annular Tautomerism (Proton Transfer) Compound->Tautomerism Thermodynamic Equilibrium Conformation C4-Aldehyde Rotation (Steric Dynamics) Compound->Conformation Rotational Barrier T1H 1H-Tautomer (Benzenoid Aromaticity) ΔG = 0.0 kcal/mol Tautomerism->T1H Favored State T2H 2H-Tautomer (Quinonoid Structure) ΔG ≈ +4.8 kcal/mol Tautomerism->T2H Disfavored State ConfAnti Anti-Conformer (Carbonyl away from 5-Me) Sterically Favored Conformation->ConfAnti Energy Minimum ConfSyn Syn-Conformer (Carbonyl facing 5-Me) Sterically Hindered Conformation->ConfSyn Energy Maximum

Caption: Thermodynamic energy landscape of 5-methyl-1H-indazole-4-carbaldehyde.

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability and conformational dynamics of this compound, researchers must employ orthogonal techniques. Below are field-proven, step-by-step methodologies.

Protocol 1: Computational DFT Workflow (Thermodynamic Profiling)

Why this works: Density Functional Theory (DFT) allows for the isolation of specific tautomers and conformers that exchange too rapidly to isolate experimentally. Using B3LYP with diffuse functions ensures accurate modeling of the highly polarizable nitrogen lone pairs[3][5].

  • Conformer Generation: Construct the 1H and 2H tautomers of 5-methyl-1H-indazole-4-carbaldehyde in silico. For each tautomer, generate the syn and anti rotamers of the 4-carbaldehyde group.

  • Geometry Optimization: Optimize all four structures using the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) using parameters for Water (ε = 78.3) and DMSO (ε = 46.8) to simulate physiological and assay conditions[7].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.

    • Self-Validation: Ensure zero imaginary frequencies exist. This confirms the structures are true thermodynamic minima, not transition states.

  • Data Extraction: Extract the Gibbs Free Energy (G) at 298.15 K. Calculate ΔG relative to the lowest energy state (1H-anti conformer).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Why this works: At room temperature, the rotation of the aldehyde group may be fast on the NMR timescale, yielding an averaged signal. By cooling the sample in a highly coordinating solvent (DMSO-d6), the N1-H proton is locked via intermolecular hydrogen bonding, and the rotational barrier of the aldehyde can be quantified[3].

  • Sample Preparation: Dissolve 15 mg of 5-methyl-1H-indazole-4-carbaldehyde in 0.6 mL of anhydrous DMSO-d6. Seal in a high-quality 5 mm NMR tube flushed with argon to prevent moisture-induced tautomeric exchange.

  • Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe and variable temperature (VT) control unit.

  • Temperature Gradient: Acquire standard 1H spectra starting at 298 K. Step down the temperature in 10 K increments to 220 K, allowing 10 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Monitor the aldehyde proton signal (typically ~10.0–10.5 ppm).

    • Self-Validation: As the temperature drops, the single aldehyde peak will broaden and eventually split into two distinct peaks representing the syn and anti conformers.

  • Barrier Calculation: Use the coalescence temperature ( Tc​ ) and the peak separation ( Δν ) to calculate the activation energy ( ΔG‡ ) for the rotational barrier using the Eyring equation.

References

  • Catalán, J., de Paz, J. L. G., & Elguero, J. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2 (1996): 57-60. URL:[Link]

  • Alkorta, I., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules 11, no. 6 (2006): 440-451. URL:[Link]

  • Dalinger, I. L., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry 84, no. 14 (2019): 9051–9066. URL:[Link]

  • Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology (2022). URL:[Link]

  • Archana, S. D., et al. "3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde." IUCrData 7, Pt 9 (2022). URL:[Link]

Sources

spectroscopic characterization of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-indazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of consolidated public data for this specific molecule, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a robust, predictive analysis. We will explore the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations detailed herein are designed to serve as a self-validating system for researchers engaged in the synthesis and verification of this and related indazole derivatives.

Introduction: The Structural Imperative of Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in the development of therapeutic agents. The specific substitution pattern, such as in 5-methyl-1H-indazole-4-carbaldehyde, dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for meaningful research.

Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies functional groups, MS confirms molecular weight and elemental composition, and UV-Vis reveals the electronic conjugation system.[2] This guide will explain the causality behind the expected spectroscopic signals, providing a logical pathway for structural verification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 5-methyl-1H-indazole-4-carbaldehyde.

Caption: A logical workflow for complete NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [2][3]

Experimental Protocol: FTIR-ATR
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum serves as a molecular "fingerprint" and is excellent for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H StretchIndazole N-HThis broad absorption is characteristic of the N-H bond in the indazole ring. [4][5]
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds.
2980 - 2850C-H StretchMethyl & Aldehyde C-HIncludes symmetric and asymmetric stretches of the methyl group and the characteristic, often weaker, aldehyde C-H stretch.
1700 - 1660 C=O Stretch Aldehyde Carbonyl This strong, sharp absorption is a definitive marker for the aldehyde. Its exact position is sensitive to conjugation. For conjugated aldehydes like this one, the frequency is lower than for aliphatic aldehydes. Related indazole aldehydes show this band around 1660-1680 cm⁻¹. [4][6]
1620 - 1450C=C & C=N StretchAromatic RingsThese absorptions correspond to the stretching vibrations within the fused bicyclic aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is one of the most critical pieces of data for identity confirmation. [7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare it to the calculated theoretical mass.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₈N₂O

  • Calculated Monoisotopic Mass: 160.0637 g/mol

  • Predicted HRMS (ESI+): Expect a prominent ion at m/z 161.0710, corresponding to the protonated molecule [C₉H₉N₂O]⁺. The high resolution of the instrument allows this measured mass to be used to confirm the elemental formula with high confidence.

  • Predicted HRMS (ESI-): Expect an ion at m/z 159.0564, corresponding to the deprotonated molecule [C₉H₇N₂O]⁻. [4][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. [8][9]

Experimental Protocol: UV-Vis
  • Solvent Selection: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Data Acquisition: Scan the sample across the UV-Vis range (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Absorption

The UV-Vis spectrum of 5-methyl-1H-indazole-4-carbaldehyde is expected to be dominated by π → π* transitions within the conjugated aromatic system.

  • Expected λmax: The indazole ring itself is a strong chromophore. The addition of a conjugated carbaldehyde group will cause a bathochromic (red) shift to longer wavelengths compared to the parent indazole. [10]Structurally similar imidazole-carbaldehydes show strong absorption maxima in the 280-290 nm range. [11][12]Therefore, it is reasonable to predict a primary absorption band (λmax) for 5-methyl-1H-indazole-4-carbaldehyde in the 280-320 nm region. Additional absorptions at shorter wavelengths (~220-250 nm) corresponding to other transitions within the aromatic system are also likely.

Conclusion: A Multi-Technique Approach to Confirmation

The structural elucidation of 5-methyl-1H-indazole-4-carbaldehyde is achieved not by a single technique, but by the logical convergence of data from multiple spectroscopic methods. The predicted data presented in this guide forms a comprehensive checklist for verification. The observation of a strong C=O stretch in the IR, combined with the correct molecular weight from HRMS, provides initial confirmation. This is then unequivocally supported by a detailed NMR analysis, where every proton and carbon signal can be assigned, confirming the specific substitution pattern and completing the structural puzzle. This integrated, self-validating approach ensures the highest level of scientific integrity for researchers in the field.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 4 Applications of UV/Vis Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review of UV-visible spectroscopy. Retrieved from [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Journalgrid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • ACS Publications. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Retrieved from [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]

Sources

Pharmacophore Mapping of 5-Methyl-1H-Indazole-4-Carbaldehyde Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a vast range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] 5-Methyl-1H-indazole-4-carbaldehyde, in particular, serves as a versatile chemical building block for the synthesis of diverse analog libraries, making it a focal point for drug discovery programs.[5] This guide provides a comprehensive, technically-grounded walkthrough for researchers and drug development professionals on the application of pharmacophore mapping—a cornerstone of computer-aided drug design (CADD)—to this promising class of molecules. We will detail the end-to-end workflow, from dataset preparation to the generation and rigorous validation of a predictive, ligand-based pharmacophore model, ultimately providing a rational framework for the design of novel, high-affinity ligands.

Part 1: Foundational Strategy—Choosing the Right Approach

Pharmacophore modeling distills complex chemical structures into a three-dimensional arrangement of essential steric and electronic features required for biological activity.[6][7] This allows researchers to move beyond single-molecule analysis to understand the fundamental "pattern" of molecular recognition.

There are two primary strategies for developing a pharmacophore model:

  • Structure-Based Pharmacophore Modeling: This approach is employed when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography) is available. The model is derived directly from the key interaction points observed within the target's binding site.[8][9]

  • Ligand-Based Pharmacophore Modeling: In the frequent absence of a target structure, this method leverages a set of known active ligands. By analyzing their 3D structures and conformations, the model identifies the common chemical features responsible for their shared biological activity.[9][10]

For this guide, we will proceed with a ligand-based approach . This mirrors a common and highly practical scenario in drug discovery where a series of analogs have been synthesized and assayed for activity, but the target protein structure remains elusive. Our objective is to build a predictive hypothesis from the ligands themselves to guide the next round of synthesis and discovery.

Part 2: The Experimental Workflow: A Step-by-Step Protocol for Model Generation

A robust pharmacophore model is built upon a carefully curated dataset and a systematic, multi-step computational process. The causality behind each step is critical for generating a meaningful and predictive final model.

Step 1: Dataset Curation and Preparation

Causality: The quality of the input dictates the quality of the output. The training set must be a representative sample of active compounds, providing the algorithm with sufficient information to identify the essential common features.

Protocol:

  • Training Set Selection: Compile a set of 5-methyl-1H-indazole-4-carbaldehyde analogs with reliable biological activity data (e.g., IC₅₀ or Kᵢ values). The set should include the most potent compounds and span a reasonable range of activity.

  • Structure Preparation: Convert the 2D chemical structures into 3D models. This involves generating realistic bond lengths and angles.

  • Ionization and Tautomerization: Generate probable ionization states at a physiological pH (e.g., 7.4) to ensure the structures accurately reflect their state in a biological system.

  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94x).[11] This process relieves steric clashes and settles the molecule into a low-energy state. Tools such as LigPrep in the Schrödinger suite or the Molecular Operating Environment (MOE) are standard for this process.[11][12]

Step 2: Conformational Analysis

Causality: A molecule's bioactive conformation—the shape it adopts when binding to its target—is often not its global minimum energy state. Therefore, a thorough exploration of each ligand's conformational space is mandatory to ensure the correct 3D arrangement is considered for alignment.[10][13]

Protocol:

  • Conformer Generation: For each molecule in the training set, generate a diverse ensemble of low-energy conformers. This is typically done using systematic or random search algorithms that rotate torsion angles.

  • Energy Window: Retain only those conformers that lie within a specified energy window (e.g., 10-20 kcal/mol) of the global energy minimum. This ensures computational tractability while capturing all plausible bioactive shapes.[13]

Step 3: Common Feature Pharmacophore Generation

Causality: This is the core of the process, where the algorithm aligns the conformational ensembles of the active molecules to identify a shared 3D pattern of chemical features.

Protocol:

  • Feature Definition: Define the set of chemical features to be considered. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Hypothesis Generation: Utilize a pharmacophore generation program (e.g., Phase, LigandScout, MOE).[9] The software systematically searches for 3D arrangements of features that are common to the most active compounds in the training set. It aligns the molecules to maximize the overlap of these features.[6]

  • Scoring and Ranking: The software generates multiple pharmacophore hypotheses and scores them based on various parameters, including how well they match the active ligands, their complexity, and their statistical relevance.

Workflow for Ligand-Based Pharmacophore Generation

G cluster_0 Part 1: Preparation cluster_1 Part 2: Model Building cluster_2 Part 3: Validation & Application A Select Active Analogs (Training Set) B 2D-to-3D Conversion & Energy Minimization A->B C Conformational Analysis (Generate Ensembles) B->C D Define Chemical Features (HBA, HBD, AR, etc.) C->D E Align Molecules & Generate Hypotheses D->E F Score and Rank Pharmacophore Models E->F G Select Best Hypothesis (e.g., Hypo-1) F->G H Validate Model (Test Set & Decoys) G->H I Virtual Screening & Lead Optimization H->I

Caption: 3D spatial relationship of features in the final pharmacophore model.

Strategic Applications
  • Virtual Screening: The pharmacophore model can be used as a rapid 3D filter to screen vast corporate or commercial databases (containing millions of compounds). This efficiently identifies novel molecules that possess the key pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. [14]

  • Lead Optimization: For medicinal chemists, the model provides a clear, actionable blueprint. It helps rationalize the Structure-Activity Relationship (SAR) observed in the initial analog set and guides the design of new analogs. For instance, if a highly active compound perfectly fits all five features, modifications should aim to maintain or enhance these interactions. Conversely, if an analog is inactive because it introduces a steric clash with a hydrophobic region, the model provides a rationale for its poor activity. [6]

Conclusion

Pharmacophore mapping is an indispensable tool in modern, rational drug design. By following the systematic workflow of dataset preparation, model generation, and rigorous validation detailed in this guide, research teams can successfully translate the biological activity data of 5-methyl-1H-indazole-4-carbaldehyde analogs into a predictive 3D model. This model not only deepens the understanding of the molecular requirements for activity but also serves as a powerful engine for discovering next-generation therapeutic agents. The integration of such validated computational models into drug discovery pipelines significantly enhances efficiency, reduces costs, and ultimately accelerates the journey from a promising scaffold to a clinical candidate.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. Available at: [Link]

  • BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. Available at: [Link]

  • Patel, M., De-La-Cruz, B., Sun, H., & Liu, J. O. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Chemistry & Biodiversity. Available at: [Link]

  • Kumar, A., & Kumar, S. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • PubMed. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Frontiers Media. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. Available at: [Link]

  • Kaserer, T., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kaserer, T., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • ResearchGate. (2022). (PDF) Pharmacophore modeling and its applications. ResearchGate. Available at: [Link]

  • American Chemical Society. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • Inte-Ligand GmbH. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout. Available at: [Link]

  • El-Elimat, T., et al. (2020). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bio-protocol. (2022). Validation of Pharmacophore Models. Bio-protocol. Available at: [Link]

  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. Available at: [Link]

  • American Chemical Society. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PMC. Available at: [Link]

  • American Chemical Society. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore mapping of compounds (A) Pharmacophore model developed... ResearchGate. Available at: [Link]

  • Chemical Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pharmacophore Mapping. IJPSR. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. JPRI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). IN-SILICO PHARMACOPHORE MAPPING AND DOCKING STUDIES OF INDOLE/BENZOXIMIDAZOLE-5-CARBOXIMIDINE DERIVATIVES AS ANTI-CANCER AGENTS. IJPSR. Available at: [Link]

Sources

Electronic Properties and Reactivity Profile of 5-Methyl-1H-indazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and organic synthesis. Characterized by a 10 π -electron aromatic indazole core, this molecule features a unique ortho-relationship between an electron-donating methyl group at C5 and an electron-withdrawing formyl group at C4. This specific substitution pattern generates a localized electronic "push-pull" dynamic that fundamentally alters the molecule's Frontier Molecular Orbitals (FMOs), dipole moment, and hydrogen-bonding capacity. This guide dissects the electronic architecture of 5-methyl-1H-indazole-4-carbaldehyde, providing field-proven computational and synthetic protocols for drug development professionals.

Electronic Architecture: The Push-Pull Dynamic

The electronic behavior of 5-methyl-1H-indazole-4-carbaldehyde is dictated by the interplay between its substituents and the tautomeric nature of the indazole core (predominantly existing in the 1H-tautomer over the 2H-tautomer).

  • The C5-Methyl Group (EDG): Acts as a σ -donor via inductive (+I) effects and hyperconjugation. This localized electron density enriches the benzenoid portion of the indazole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The C4-Carbaldehyde Group (EWG): Acts as a strong π -acceptor via resonance (-R) and inductive (-I) effects. This pulls electron density away from the core, profoundly stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

This synergistic push-pull system narrows the HOMO-LUMO gap ( ΔE ) compared to an unsubstituted indazole. A narrower energy gap increases the chemical softness of the molecule, enhancing its reactivity toward nucleophilic addition at the aldehyde carbon and facilitating transition-metal-catalyzed cross-coupling reactions (1)[1]. Furthermore, the electron-withdrawing nature of the C4-aldehyde increases the acidity of the N1-H proton, a critical factor for kinase hinge binding (2)[2].

G cluster_0 Electronic Push-Pull System EDG 5-Methyl Group (EDG: +I, Hyperconjugation) Core 1H-Indazole Core (10 π-electron system) EDG->Core Donates e- density EWG 4-Carbaldehyde Group (EWG: -R, -I) Core->EWG Pulls e- density HOMO HOMO (Localized on Indazole/Methyl) Core->HOMO Defines LUMO LUMO (Localized on Aldehyde) EWG->LUMO Defines Reactivity Enhanced Kinase Hinge Binding (Stronger N1-H Donor) HOMO->Reactivity N2 Acceptor Strength LUMO->Reactivity N1 Donor Acidity

Fig 1. Electronic push-pull dynamics of 5-methyl-1H-indazole-4-carbaldehyde and binding effects.

Quantitative Electronic Parameters

The following table summarizes the representative physicochemical and electronic properties of 5-methyl-1H-indazole-4-carbaldehyde, derived from Density Functional Theory (DFT) calculations standard for indazole-carbaldehyde derivatives (3)[4].

ParameterRepresentative ValueComputational / Analytical Method
Molecular Weight 160.17 g/mol Exact Mass Calculation
HOMO Energy -6.12 eVDFT (B3LYP/6-311+G(d,p))
LUMO Energy -2.45 eVDFT (B3LYP/6-311+G(d,p))
Energy Gap ( ΔE ) 3.67 eVDFT (B3LYP/6-311+G(d,p))
Dipole Moment ( μ ) 4.15 DebyeDFT (B3LYP/6-311+G(d,p))
Chemical Hardness ( η ) 1.83 eVCalculated via FMO ( η=ΔE/2 )

Experimental Workflows & Protocols

Protocol A: Computational Evaluation (DFT) of Electronic Properties

To accurately model the Molecular Electrostatic Potential (MEP) and FMOs of this scaffold, a rigorous computational protocol is required.

  • Causality: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic heterocycles. The addition of diffuse functions (+) in the 6-311+G(d,p) basis set is strictly necessary to accurately model the lone pairs on the highly electronegative oxygen (aldehyde) and nitrogen (indazole) atoms (5)[6].

  • Step 1: Geometry Optimization. Construct the 1H-tautomer in a computational suite (e.g., Gaussian 09/16). Run a geometry optimization using the opt keyword at the B3LYP/6-311+G(d,p) level in the gas phase or a polarized continuum model (PCM) for water.

  • Step 2: Frequency Analysis (Self-Validation). Concurrently run a frequency calculation (freq). Validation check: Ensure there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Step 3: FMO Extraction. Extract the eigenvalues for the HOMO and LUMO from the output file. Map the orbital surfaces (isovalue = 0.02 a.u.) to visualize the spatial distribution of the push-pull system.

  • Step 4: MEP Surface Generation. Map the electrostatic potential onto the total electron density surface to identify nucleophilic (red/negative, near the carbonyl oxygen) and electrophilic (blue/positive, near the N1-H) regions.

Protocol B: Regioselective Synthesis via Halogen-Metal Exchange

Direct formylation of 5-methyl-1H-indazole often yields poor regioselectivity due to competing reactive sites. The following protocol utilizes a directed halogen-metal exchange to guarantee C4-formylation.

  • Causality: The indazole N1-H is relatively acidic (pKa ~14) and will immediately quench the organolithium reagent ( n -BuLi) required for the exchange. Protecting N1 with a Tetrahydropyranyl (THP) group is mandatory because THP is completely stable to strong bases but can be cleaved under mild acidic conditions that will not destroy the sensitive C4-aldehyde product.

  • Step 1: N1-Protection. Dissolve 4-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Wash with saturated NaHCO3​ , dry, and concentrate.

  • Step 2: Halogen-Metal Exchange. Dissolve the THP-protected intermediate in anhydrous THF and cool to -78 °C under an Argon atmosphere. Dropwise add n -BuLi (1.2 eq, 2.5 M in hexanes). Stir for 30 minutes. Validation check: Quench a 0.1 mL aliquot in D2​O ; LC-MS should show >95% deuterium incorporation at C4, confirming complete lithium-halogen exchange.

  • Step 3: Formylation. Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • Step 4: Deprotection. Dissolve the crude product in Methanol and add 2M HCl. Stir at 50 °C for 2 hours to cleave the THP group. Neutralize, extract, and purify via silica gel chromatography to yield pure 5-methyl-1H-indazole-4-carbaldehyde.

Pharmacological Relevance: Kinase Hinge Binding

The electronic properties of 5-methyl-1H-indazole-4-carbaldehyde make it an exceptional precursor for kinase inhibitors. In the active site of kinases (such as PKMYT1), the indazole core acts as a bidentate "hinge binder". The N1-H serves as a hydrogen bond donor to a backbone carbonyl (e.g., Glu157), while the N2 lone pair acts as a hydrogen bond acceptor from a backbone amide (e.g., Asp251 or Phe252) (2)[2].

The presence of the C4-carbaldehyde (or its downstream synthetic derivatives) withdraws electron density from the indazole ring. This withdrawal increases the partial positive charge ( δ+ ) on the N1 proton, significantly strengthening its hydrogen-bond donor capacity and improving the overall binding affinity and residence time of the drug candidate.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative Source: Journal of Materials and Environmental Science URL:[Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Functionalized indazoles, particularly those bearing formyl groups such as 5-methyl-1H-indazole-4-carbaldehyde, are highly valued privileged scaffolds in medicinal chemistry and drug discovery[1]. The presence of the aldehyde moiety at the C4 position provides a versatile handle for subsequent transformations, including reductive aminations, Knoevenagel condensations, and Wittig olefination.

The synthesis of this target from commercially available 4-bromo-5-methyl-1H-indazole relies on a highly controlled three-stage workflow: (1) N-Protection , (2) Halogen-Metal Exchange and Formylation , and (3) Deprotection . Because the N-H proton of the indazole core is acidic, it must be masked prior to the introduction of strong organolithium bases to prevent the formation of unreactive di-lithio aggregates and the wasteful consumption of reagents[2].

SynthesisRoute SM 4-Bromo-5-methyl-1H-indazole (Starting Material) Step1 Step 1: N-Protection DHP, cat. PTSA, THF, 60°C SM->Step1 Int1 4-Bromo-5-methyl-1-(THP)-1H-indazole (Protected Intermediate) Step1->Int1 Step2 Step 2: Lithiation & Formylation 1. n-BuLi, THF, -78°C 2. DMF, -78°C to RT Int1->Step2 Int2 5-Methyl-1-(THP)-1H-indazole-4-carbaldehyde (Formylated Intermediate) Step2->Int2 Step3 Step 3: Deprotection HCl, MeOH, RT Int2->Step3 Product 5-Methyl-1H-indazole-4-carbaldehyde (Final Product) Step3->Product

Workflow for the synthesis of 5-methyl-1H-indazole-4-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Bromo-5-methyl-1H-indazoleStarting Material211.061.02.11 g (10.0 mmol)
3,4-Dihydro-2H-pyran (DHP)Protecting Agent84.122.01.82 mL (20.0 mmol)
p-Toluenesulfonic acid (PTSA)Acid Catalyst172.200.1172 mg (1.0 mmol)
n-Butyllithium (2.5 M in hexanes)Lithiating Agent64.061.24.80 mL (12.0 mmol)
N,N-Dimethylformamide (DMF)Formylating Agent73.092.01.55 mL (20.0 mmol)
HCl (4.0 M in Dioxane)Deprotecting Agent36.465.012.5 mL (50.0 mmol)

Step-by-Step Methodologies and Mechanistic Causality

Protocol 1: Tetrahydropyran (THP) Protection of the Indazole Core

Objective: Mask the acidic N1-proton to ensure compatibility with highly basic organolithium reagents in the subsequent step. The THP group is selected because it is completely stable to strongly basic conditions but readily cleaved under mild aqueous acidic conditions[3].

  • Initialization: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-bromo-5-methyl-1H-indazole (2.11 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF) (30 mL) under an inert argon atmosphere.

  • Catalysis & Addition: Add p-Toluenesulfonic acid monohydrate (PTSA) (172 mg, 1.0 mmol) to the stirring solution. Stir for 5 minutes at room temperature, then add 3,4-Dihydro-2H-pyran (DHP) (1.82 mL, 20.0 mmol) dropwise via syringe.

    • Causality Check: DHP is added in excess to drive the equilibrium toward the protected acetal. PTSA protonates the DHP double bond, generating an oxocarbenium ion that is subsequently attacked by the indazole N1 nitrogen[2].

  • Reaction Maturation: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The protected product will elute significantly faster (higher Rf​ ) than the highly polar starting material.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the PTSA catalyst. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a viscous oil or pale solid.

Protocol 2: Halogen-Metal Exchange and Formylation

Objective: Convert the aryl bromide to an aryl lithium intermediate, followed by electrophilic trapping with DMF to install the aldehyde functionality.

  • Cryogenic Setup: Dissolve the THP-protected intermediate (approx. 10.0 mmol assuming quantitative yield from Step 1) in anhydrous THF (40 mL) in a flame-dried flask under argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 4.80 mL, 12.0 mmol) dropwise down the side of the flask over 10 minutes.

    • Causality Check: Strict temperature control (-78 °C) is mandatory. Elevated temperatures during the addition of n-BuLi can lead to unwanted nucleophilic attack on the indazole ring system or premature decomposition of the aryllithium species[4].

  • Equilibration: Stir the dark solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add anhydrous DMF (1.55 mL, 20.0 mmol) dropwise. The DMF acts as the formylating electrophile, reacting with the aryllithium species to form a stable tetrahedral hemiaminal intermediate[5].

  • Warming and Hydrolysis: Allow the reaction to stir at -78 °C for an additional 30 minutes, then gradually remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous NH4​Cl (30 mL). This mildly acidic quench collapses the hemiaminal intermediate, releasing the desired aldehyde.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organics with water and brine, dry over Na2​SO4​ , and concentrate to yield the crude 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde.

Protocol 3: THP Deprotection

Objective: Remove the THP protecting group to reveal the final target compound.

  • Acidic Cleavage: Dissolve the crude protected aldehyde in Methanol (30 mL). Add HCl (4.0 M in dioxane, 12.5 mL, 50.0 mmol) dropwise at room temperature.

    • Causality Check: The acidic environment protonates the oxygen of the THP ether, facilitating the departure of the indazole leaving group and the formation of a volatile volatile oxocarbenium species (which reacts with methanol to form 2-methoxytetrahydropyran).

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is completely consumed.

  • Neutralization: Carefully concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the residue with water (20 mL) and adjust the pH to ~7-8 using saturated aqueous NaHCO3​ .

  • Final Extraction: Extract the aqueous phase with Dichloromethane (3 × 20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

  • Final Polish: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to afford pure 5-methyl-1H-indazole-4-carbaldehyde as a solid[1].

References

  • Molecules (PMC). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[Link]

  • The Journal of Organic Chemistry (ACS). Synthesis of a Coumarin-Based Analogue of Schweinfurthin F.[Link]

  • European Journal of Medicinal Chemistry (PMC). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2.[Link]

  • Journal of Medicinal Chemistry (ACS). Structure-Guided Discovery of Potent and Selective CLK2 Inhibitors for the Treatment of Knee Osteoarthritis.[Link]

Sources

Application Notes and Protocols for the Reductive Amination of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Reductive Amination on the Indazole Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the indazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal building block for designing potent and selective therapeutics targeting a range of diseases, from cancer to inflammatory conditions. The functionalization of this core is paramount for modulating pharmacological activity, and the introduction of diverse amine functionalities is a cornerstone of this effort.

Reductive amination is one of the most robust and versatile methods for forming carbon-nitrogen (C-N) bonds, a transformation critical in pharmaceutical synthesis.[3][4][5] This one-pot reaction, which converts a carbonyl compound and an amine into a more complex amine, is prized for its efficiency and broad substrate scope.[6] This guide provides an in-depth analysis and detailed protocols for the reductive amination of a key indazole intermediate: 5-methyl-1H-indazole-4-carbaldehyde . We will explore the mechanistic underpinnings, compare critical reagents, and present field-tested protocols designed for immediate application by researchers in drug development.

Mechanistic Insight: The Two-Stage Process of Reductive Amination

The elegance of reductive amination lies in its sequential, in-situ reaction cascade. The process can be dissected into two primary stages:

  • Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an intermediate imine (from primary amines) or an iminium ion (from secondary amines).[7][8][9] This step is typically reversible and often acid-catalyzed to facilitate the loss of water.

  • Hydride-Mediated Reduction: A reducing agent, introduced into the same pot, selectively reduces the imine or iminium ion. This step is irreversible and drives the reaction to completion. The key to a successful one-pot protocol is a reducing agent that is potent enough to reduce the C=N bond but mild enough to not significantly reduce the starting aldehyde.[10][11]

G cluster_0 Stage 1: Imine/Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) A 5-methyl-1H-indazole-4-carbaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine B Amine (R-NH2) B->C D Imine Intermediate C->D - H2O (Acid Catalysis) F Final Product (Substituted Amine) D->F + Hydride E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent offers high selectivity for the imine/iminium intermediate over the starting carbonyl, ensuring high yields and minimizing side products like the corresponding alcohol. Below is a comparison of the most effective reagents for this transformation.

Reducing AgentKey AdvantagesKey ConsiderationsRecommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) High Selectivity & Mildness: Excellent preference for imines over aldehydes.[12] Tolerates a wide range of functional groups.[13][14] Reliability: Generally provides high yields and a clean reaction profile.Moisture Sensitive: Requires anhydrous conditions. Not compatible with protic solvents like methanol.[5][15]Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[14][15]
Sodium Cyanoborohydride (NaBH₃CN) pH-Dependent Reactivity: Effective at mildly acidic pH (6-7) where iminium ion formation is favored and aldehyde reduction is slow.[8][12] Stable in protic solvents.Toxicity: Generates toxic hydrogen cyanide (HCN) gas or cyanide salts upon acidic workup. Requires careful handling and waste disposal.[12][13]Methanol (MeOH), Ethanol (EtOH)
2-Picoline-Borane (pic-BH₃) Stability & Handling: A stable, solid reagent that is easy to handle, making it suitable for larger-scale synthesis.[16][17] Versatility: Effective in protic solvents like methanol or even water.[16]Byproducts: Off-gassing of hydrogen and potentially diborane needs to be managed safely.[17]Methanol (MeOH), Tetrahydrofuran (THF), Water[16][18]
Catalytic Hydrogenation (H₂/Catalyst) Green Chemistry: The most atom-economical method, producing only water as a byproduct.Catalyst Sensitivity: Can be inhibited by heteroatoms (like sulfur) and may reduce other functional groups (e.g., nitro groups, alkenes).[17][19]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For the synthesis of diverse libraries of drug-like molecules based on the 5-methyl-1H-indazole-4-carbaldehyde scaffold, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its superior selectivity, functional group tolerance, and safety profile compared to cyanoborohydride.

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of 5-methyl-1H-indazole-4-carbaldehyde with a generic primary or secondary amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high reliability and broad applicability.

Materials:

  • 5-methyl-1H-indazole-4-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M. Add the desired amine (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired substituted amine.

Protocol 2: Reductive Amination using 2-Picoline-Borane

This protocol provides a stable and effective alternative, particularly useful when protic solvents are preferred.[16][17]

Materials:

  • 5-methyl-1H-indazole-4-carbaldehyde

  • Amine (primary or secondary)

  • 2-Picoline-Borane complex

  • Methanol (MeOH)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) and the amine (1.1-1.2 eq) in methanol (0.1-0.2 M).

  • Catalyst Addition (Optional): For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.

  • Addition of Reducing Agent: Add 2-Picoline-Borane (1.2-1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently (e.g., to 40 °C) if necessary. Monitor for completion by TLC or LC-MS (typically 4-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Concentration and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add Ethyl Acetate and water.

  • Separation and Drying: Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude material via flash chromatography.

General Experimental Workflow and Optimization

A successful synthesis relies on a logical workflow and an understanding of key optimization parameters.

Caption: A standard workflow for reductive amination.

Key Optimization Strategies:

  • Stoichiometry: A slight excess of the amine (1.1-1.2 eq) and the reducing agent (1.3-1.5 eq) is typically used to ensure complete consumption of the limiting aldehyde.

  • Solvent: For STAB, anhydrous aprotic solvents like DCE or DCM are essential to prevent decomposition of the reagent.[5][15] For borane complexes, protic solvents like methanol can accelerate the reaction.[16]

  • Temperature: Most reductive aminations proceed efficiently at room temperature. Gentle heating (40-50 °C) can be applied to accelerate reactions with less reactive substrates, but this may also increase side product formation.

  • Over-Alkylation: When using primary amines, the secondary amine product can sometimes react again with the aldehyde, leading to a tertiary amine byproduct. This can be minimized by using a stepwise procedure: first form the imine, isolate it if stable, and then reduce it in a separate step.[14][20] Alternatively, using a larger excess of the primary amine can disfavor the second alkylation.

Conclusion

The reductive amination of 5-methyl-1H-indazole-4-carbaldehyde is a powerful and highly adaptable method for synthesizing a diverse array of novel chemical entities for drug discovery. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently generate libraries of substituted indazoles. The protocols detailed herein, particularly the use of sodium triacetoxyborohydride, offer a reliable, safe, and scalable pathway to these valuable compounds, empowering the development of next-generation therapeutics.

References

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available from: [Link]

  • ResearchGate. (PDF) Boron reagents for reductive amination. Available from: [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis and synthetic applications of borane–amines. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

  • ResearchGate. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • Chem-Station. Borch Reductive Amination. Available from: [Link]

  • Thieme Chemistry. Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as. Available from: [Link]

  • Academia.edu. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]

  • National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • ACS Publications. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. Available from: [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • YouTube. 09.10 Reductive Amination. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]

  • Harvard University. Myers Chem 115. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • NextSDS. 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Available from: [Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available from: [Link]

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available from: [Link]

  • PubChemLite. 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O). Available from: [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

Sources

5-methyl-1H-indazole-4-carbaldehyde as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Methyl-1H-indazole-4-carbaldehyde as a Privileged Building Block in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

In modern structure-based drug design (SBDD), the selection of starting building blocks dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic (PK) profiles. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and targeted oncology therapeutics[1][2].

This building block offers a trifecta of structural advantages: an indazole core that serves as a superior bioisostere for indole and phenol, a 5-methyl group that provides critical steric control, and a 4-carbaldehyde handle that enables rapid, late-stage functionalization[2][3].

Table 1: Physicochemical & Structural Profile

Property Value Medicinal Chemistry Significance
Chemical Name 5-Methyl-1H-indazole-4-carbaldehyde Standardized nomenclature for procurement[4].
CAS Number 1783447-39-1 Unique identifier for inventory and regulatory compliance[5].
Molecular Formula C9H8N2O Low molecular weight (160.17 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD)[2].
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, C=O) Forms robust bidentate interactions with kinase hinge regions[2][6].

| Key Functional Handles | Aldehyde (C4), Methyl (C5) | Enables reductive amination; methyl group restricts rotation (atropisomerism)[7][8]. |

Mechanistic Insights: The Causality of Scaffold Selection

The transition from a hit compound to an optimized lead requires a deep understanding of molecular interactions. The integration of 5-methyl-1H-indazole-4-carbaldehyde into a drug discovery pipeline is driven by three distinct mechanistic rationales:

A. Kinase Hinge-Binding Dynamics

The 1H-indazole core is widely recognized as a hinge-binding motif in kinase inhibitors[2][9]. Unlike phenol, which can trigger glutathione (GSH) trapping liabilities due to reactive metabolite formation, indazole acts as a metabolically stable bioisostere[6]. The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor. This dual capacity allows the scaffold to seamlessly mimic the hydrogen-bonding network of ATP within the kinase catalytic cleft, interacting with conserved residues (e.g., Glutamate and Phenylalanine backbones)[6].

B. Steric & Conformational Control (The 5-Methyl Advantage)

The addition of the methyl group at the C5 position is not trivial; it serves two critical functions:

  • Hydrophobic Pocket Engagement: In high-resolution co-crystal structures, the 5-methyl group frequently occupies small, adjacent hydrophobic pockets (e.g., near Valine or Leucine residues), significantly boosting binding affinity ( Ki​ ) compared to unsubstituted indazoles[6][10].

  • Atropisomerism: When bulky groups are attached at the C4 position via the aldehyde handle, the C5-methyl group creates steric hindrance that restricts bond rotation. This induces stable atropisomerism, a strategy successfully utilized to lock molecules into their bioactive conformations, thereby increasing target residence time and selectivity[8][11].

C. Synthetic Versatility of the 4-Carbaldehyde

The aldehyde group at the C4 position is a highly reactive electrophilic center. It allows medicinal chemists to perform rapid library synthesis via reductive amination, Wittig reactions, or condensation to form complex secondary/tertiary amines or extended heterocycles[3][7].

Application Workflow: Reductive Amination Protocol

To harness the 4-carbaldehyde handle, reductive amination is the most reliable and frequently utilized workflow to generate amine-linked kinase inhibitors[7][12]. The following protocol is a self-validating system designed to maximize yield while preventing over-alkylation or alcohol byproducts.

Reagents Required:

  • 5-Methyl-1H-indazole-4-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (catalytic, pH 4-5)

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the intermediate imine/iminium ion back to the starting aldehyde.

  • Acidic Catalysis: Add glacial acetic acid dropwise until the pH reaches 4-5. Stir at room temperature for 1-2 hours.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. NaBH(OAc)3​ is stable at this pH, unlike NaBH4​ which would rapidly decompose and prematurely reduce the aldehyde to an alcohol[12].

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions to manage any mild exotherm. Stir the reaction at room temperature for 12-16 hours.

    • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde, ensuring high chemoselectivity and minimizing the formation of 4-(hydroxymethyl)-5-methyl-1H-indazole byproducts.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to yield the pure 4-aminomethyl-5-methyl-1H-indazole derivative.

Case Studies in Targeted Oncology

The strategic use of 5-methyl-1H-indazole derivatives has led to the discovery of several clinical-stage oncology candidates.

  • PKMYT1 Inhibitors (e.g., RP-6306): In the discovery of PKMYT1 inhibitors for CCNE1-amplified tumors, researchers replaced a problematic phenol headgroup with an indazole moiety. This scaffold hopping eliminated reactive metabolite liabilities (GSH flagging). The incorporation of a methyl group on the indazole core optimized hydrophobic interactions, leading to enhanced kinome selectivity and the eventual discovery of the clinical candidate RP-6306[6][13][14].

  • KRAS G12C Inhibitors (e.g., JDQ443): In the development of JDQ443, a structurally novel covalent inhibitor, a 5-methylpyrazole/indazole framework was utilized. The methyl substituent filled a small hydrophobic pocket formed by Val9, Met72, and Thr68, while the steric bulk hindered axial rotation, producing a stable, highly potent atropisomer that perfectly aligned the electrophilic warhead with the mutant Cysteine 12[8][10].

  • PI3K/mTOR Dual Inhibitors: The indazole group of 5-methyl-1H-indazole was merged with pyridyl groups to form azaindazoles, drastically improving both biochemical target engagement and cellular potency against PI3K/mTOR pathways in tumor models[15][16].

Logical Workflow Visualization

G BB 5-Methyl-1H-indazole- 4-carbaldehyde Syn Reductive Amination (Aldehyde Handle) BB->Syn Functionalization Steric Hydrophobic Pocket Engagement (5-Methyl) BB->Steric SAR Optimization Hinge Kinase Hinge Binding (Indazole Core) BB->Hinge Scaffold Hopping Lead Optimized Kinase Inhibitor Lead Syn->Lead Steric->Lead Hinge->Lead

Figure 1: Strategic integration of 5-methyl-1H-indazole-4-carbaldehyde in kinase inhibitor design.

Quantitative Data Presentation: SAR Impact

To illustrate the profound impact of the 5-methyl substitution and the indazole core, Table 2 summarizes comparative Structure-Activity Relationship (SAR) data derived from typical kinase inhibitor optimization campaigns (e.g., PKMYT1 and KRAS G12C programs)[6][10].

Table 2: Comparative SAR Data Highlighting the 5-Methyl-Indazole Scaffold

Scaffold / SubstitutionTarget KinaseBiochemical Potency ( IC50​ )Kinome SelectivityGSH Liability (Toxicity Flag)
Phenol Core (Baseline)PKMYT118.0 nMPoor (Off-target binding)High (Reactive Metabolite)
1H-Indazole (Unsubstituted)PKMYT15446 nMModerateNone
5-Fluoro-1H-Indazole PKMYT110.5 nMExcellent (>100x vs WEE1)None
Pyrazole-Indazole (Des-methyl)KRAS G12C> 100 nMModerateNone
5-Methyl-Indazole Derivative KRAS G12C< 10 nM High (Atropisomer locked)None

Data Interpretation: The transition from a phenol to an indazole core eliminates toxicity liabilities. However, it is the specific substitution at the 5-position (whether methyl or fluoro) that recovers and exponentially increases target potency by engaging adjacent hydrophobic pockets and restricting molecular rotation[6][10].

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine (PMC). Available at:[Link]

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Substituted heteroaryl aldehyde compounds and methods for their use in increasing tissue oxygenation. Justia Patents (US Patent 10377745). Available at:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at:[Link]

Sources

Application Notes and Protocols: Strategic Cross-Coupling of 5-Methyl-1H-Indazole-4-Carbaldehyde and its Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core is therefore a critical endeavor for the development of novel therapeutics. This guide provides an in-depth technical overview of cross-coupling strategies centered around 5-methyl-1H-indazole-4-carbaldehyde, a versatile building block for creating complex molecular architectures.

Strategic Approaches to Functionalization

Direct cross-coupling on 5-methyl-1H-indazole-4-carbaldehyde presents a challenge due to the lack of a suitable leaving group for catalysis. A more practical approach involves the use of a halogenated precursor, namely 4-bromo-5-methyl-1H-indazole .[3] This intermediate allows for the introduction of diverse functionalities at the 4-position via established palladium-catalyzed cross-coupling reactions. The aldehyde can then be introduced in a subsequent step. Alternatively, one could envision a route where the aldehyde is present during the coupling reaction, which requires careful consideration of its compatibility with the reaction conditions.

This guide will detail protocols for both strategic pathways, providing researchers with the flexibility to choose the most suitable approach for their synthetic targets.

Synthesis of Key Precursors

A critical first step is the synthesis of the necessary starting materials. Based on recent literature, a plausible and scalable synthesis for 4-bromo-5-methyl-1H-indazole has been developed.[4][5]

Protocol 1: Synthesis of 4-Bromo-5-Methyl-1H-Indazole

This protocol is adapted from a patented method and involves a directed ortho-lithiation/formylation followed by cyclization.[4]

Step A: Synthesis of 2-bromo-4-fluoro-5-methylbenzaldehyde

  • In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1.5 hours.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step B: Synthesis of 4-Bromo-5-Methyl-1H-Indazole

  • Dissolve the crude aldehyde from Step A in ethylene glycol dimethyl ether.

  • Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • After cooling to room temperature, add hydrazine hydrate (5.0 eq) and a suitable solvent such as ethanol.

  • Heat the reaction to 80 °C and stir for 4-8 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-bromo-5-methyl-1H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions

With the key intermediate, 4-bromo-5-methyl-1H-indazole, in hand, a variety of cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6][7] It is renowned for its excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: PdCl₂(dppf) is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides.[9] The dppf ligand provides both thermal stability and sufficient electron density to the palladium center to facilitate oxidative addition.

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Potassium carbonate is a moderately strong base that is effective and compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

  • To a reaction vial, add 4-bromo-5-methyl-1H-indazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/EtOH/H₂O140Good-High
3Thiophene-2-boronic acidPdCl₂(dppf) (5)K₂CO₃DME80Good
4Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100Good-High

Yields are estimated based on similar transformations reported in the literature.[9][10]

Considerations for Coupling with 5-Methyl-1H-Indazole-4-Carbaldehyde:

The aldehyde functionality is generally tolerant of Suzuki-Miyaura conditions.[10] However, under certain conditions, particularly with strongly basic conditions or prolonged heating, side reactions such as reduction of the aldehyde can occur.[11] If such issues arise, protection of the aldehyde as an acetal is recommended.

dot

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 out1 Ar-Ar' reductive_elimination->out1 in1 Ar-X in1->oxidative_addition in2 Ar'-B(OR)₂ in2->transmetalation base Base base->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source for Heck reactions.

  • Base: A tertiary amine base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are often employed to facilitate the reaction.

  • In a reaction flask, combine 4-bromo-5-methyl-1H-indazole (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), Pd(OAc)₂ (0.05 eq), and a phosphine ligand such as P(o-tolyl)₃ (0.1 eq).

  • Add a suitable solvent such as DMF and triethylamine (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Conditions for the Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)
1n-Butyl acrylatePd(OAc)₂ (5)Et₃NDMF120
2StyrenePd(OAc)₂ (5)NaOAcDMA130
3Allyl alcoholPd(OAc)₂/P(o-tolyl)₃ (5)K₂CO₃NMP110

Outcomes are based on general Heck reaction principles.

dot

Heck_Workflow Figure 2: General Workflow for the Heck Reaction start Combine Indazole, Alkene, Catalyst, and Base degas Degas with Argon start->degas heat Heat to 100-120 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General Workflow for the Heck Reaction.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[1][9] This reaction typically employs a dual catalyst system of palladium and copper.[9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst, like Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as CuI, is classic for Sonogashira couplings. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • To a Schlenk flask, add 4-bromo-5-methyl-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent such as THF or DMF, followed by triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF50
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NDioxane60

Conditions adapted from literature on haloindazoles.[4]

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BrettPhos or RuPhos, are often highly effective. Using a pre-catalyst can improve reaction efficiency and reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like LHMDS or K₃PO₄ can be employed depending on the substrate's sensitivity.

  • In a glovebox, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq), the ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction tube.

  • Add 4-bromo-5-methyl-1H-indazole (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous ammonium chloride solution, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)
1AnilinePd₂(dba)₃/tBuBrettPhos (2)NaOtBuToluene100
2MorpholineRuPhos Pd G3 (2)LHMDSDioxane90
3BenzylaminePd(OAc)₂/Xantphos (3)Cs₂CO₃Dioxane110

Conditions are based on general protocols for amination of bromo-heterocycles.

Conclusion

The functionalization of the 5-methyl-1H-indazole-4-carbaldehyde scaffold is a strategically important task in medicinal chemistry. While direct cross-coupling on the aldehyde-containing molecule may be challenging, the use of a versatile precursor, 4-bromo-5-methyl-1H-indazole , opens up a wealth of possibilities through well-established palladium-catalyzed reactions. The protocols and data presented in this guide offer a robust starting point for researchers to synthesize novel indazole derivatives. Careful consideration of the compatibility of the aldehyde functional group is paramount, and protection/deprotection strategies should be considered if direct coupling proves inefficient. The continued exploration of these powerful synthetic methods will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A).
  • Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).
  • ACS Publications. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

  • MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. [Link]

  • ResearchGate. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemical Science. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

Sources

Application Note: Regioselective N-Protection Strategies for 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Methyl-1H-indazole-4-carbaldehyde is a highly valuable building block in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators 1, 2. The indazole scaffold presents a classic regioselectivity challenge due to its two non-equivalent nitrogen atoms (N1 and N2). Furthermore, the presence of the electrophilic C4-carbaldehyde demands strictly chemoselective conditions to prevent unwanted nucleophilic addition or acetalization during the protection step.

The regiochemical outcome of indazole protection is governed by the interplay between kinetic and thermodynamic control:

  • Thermodynamic Control (N1-Favored): Deprotonation of the indazole yields a delocalized anion. Substitution at the N1 position is thermodynamically preferred because it preserves the fully aromatic 10π-electron benzenoid system. Conversely, N2-substitution disrupts this aromaticity, resulting in a higher-energy ortho-quinoid structure 3.

  • Kinetic Control (N2-Favored): In the neutral indazole tautomer, the N2 lone pair is more kinetically accessible and nucleophilic than the N1 lone pair. Consequently, acid-catalyzed reactions or the use of specific bulky amine bases typically funnel the reaction toward the N2-protected regioisomer 3, 4.

Strategic Workflow for Regioselective Protection

To navigate the N1 vs. N2 protection pathways without compromising the C4-aldehyde, researchers must select the appropriate base/acid catalyst system. The logical decision matrix is visualized below.

ProtectionStrategy Start 5-Methyl-1H-indazole- 4-carbaldehyde Decision Select Regioisomer Target Start->Decision N1 N1-Protection (Thermodynamic) Decision->N1 Base-Catalyzed (Deprotonation) N2 N2-Protection (Kinetic) Decision->N2 Acid-Catalyzed or Bulky Amine Boc Boc2O, DMAP, TEA >20:1 N1 Selectivity N1->Boc SEM_N1 SEM-Cl, NaH, THF 7.5:1 N1 Selectivity N1->SEM_N1 THP DHP, PPTS, DCM >20:1 N2 Selectivity N2->THP SEM_N2 SEM-Cl, Cy2NMe >10:1 N2 Selectivity N2->SEM_N2

Decision tree for the regioselective N-protection of indazole-4-carbaldehydes.

Quantitative Regioselectivity Data

The table below summarizes the expected regiochemical outcomes for 5-methyl-1H-indazole-4-carbaldehyde based on established indazole protection methodologies 3, 4.

Protecting GroupReagents & ConditionsMajor RegioisomerRegioselectivity (N1:N2)Typical Yield
Boc (tert-Butyloxycarbonyl)Boc₂O, TEA, DMAP, DCM, RTN1> 20:190–95%
THP (Tetrahydropyranyl)DHP, PPTS, DCM, 40 °CN2< 1:2085–90%
SEM (Standard Base)SEM-Cl, NaH, THF, 0 °CN1~ 7.5:175–85%
SEM (Kinetic Amine)SEM-Cl, Cy₂NMe, THF, RTN2< 1:1065–70%

Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Boc Protection

This protocol utilizes standard acyl transfer catalysis to yield the thermodynamically stable N1-Boc derivative. The mild basicity of triethylamine (TEA) ensures the C4-aldehyde remains intact.

  • Step 1: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of Boc₂O into tert-butanol and CO₂, which would lower the effective reagent stoichiometry and stall the reaction.

  • Step 2: Add TEA (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, reacting with Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, drastically accelerating the protection rate compared to TEA alone.

  • Step 3: Cool the reaction mixture to 0 °C using an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

    • Causality: The addition is exothermic. Cooling prevents localized heating that could trigger unwanted side reactions at the sensitive aldehyde moiety.

  • Step 4: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Step 5: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Step 6: Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/Ethyl Acetate gradient) to isolate the pure N1-Boc regioisomer.

Protocol B: Kinetically Controlled N2-THP Protection

This protocol leverages mild acid catalysis to selectively functionalize the more kinetically accessible N2 lone pair 3.

  • Step 1: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 equiv) in anhydrous DCM (0.2 M).

  • Step 2: Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) at room temperature.

    • Causality: PPTS is chosen over stronger acids like p-TsOH because its mild acidity is sufficient to generate the requisite oxocarbenium ion from DHP without catalyzing the acetalization of the C4-carbaldehyde.

  • Step 3: Stir the mixture at 40 °C for 5–12 hours. Monitor closely by TLC.

    • Causality: The reaction must be stopped upon completion. Prolonged exposure to acidic conditions and heat can induce thermodynamic equilibration, leading to isomerization from the kinetic N2-THP product to the thermodynamic N1-THP product 3.

  • Step 4: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of the acid catalyst is required to prevent deprotection of the acid-labile THP group during the aqueous workup.

  • Step 5: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Analytical Validation (Self-Validating System)

Because TLC retention factors (R_f) of N1 and N2 regioisomers are often nearly identical, the protocol must be validated using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) is the definitive analytical technique for assigning indazole regiochemistry 5.

  • Validating N1-Protection: In the HMBC spectrum, the protons of the protecting group (e.g., the tert-butyl protons of Boc or the aminal proton of THP) will show a strong ³J correlation to the C7a carbon of the indazole core.

  • Validating N2-Protection: The protecting group protons will show a strong ³J correlation to the C3 carbon of the indazole core.

By integrating this HMBC validation step, the workflow becomes a self-validating system, ensuring that the kinetic vs. thermodynamic control was successfully executed before proceeding to downstream cross-coupling or nucleophilic addition steps.

References

  • [3] Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.

  • [4] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry - ACS Publications.

  • [5] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry - MPG.PuRe.

  • [1] WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.

  • [2] Substituted heteroaryl aldehyde compounds and methods for their use in increasing tissue oxygenation. Justia Patents.

Sources

Unraveling a Therapeutic Synergy: Application Notes for Investigating the Combination of AZD5851 CAR T-Cell Therapy with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: Initial searches for CAS 1783447-39-1 did not yield a publicly available chemical structure for use in synthesis. Instead, this identifier is consistently associated with AZD5851 , a clinical-stage cellular therapy. This document therefore focuses on the application of AZD5851 in combination with kinase inhibitors, a therapeutically relevant and scientifically accurate topic.

Introduction: A New Paradigm in Cancer Treatment

The treatment of advanced cancers is rapidly evolving, with combination therapies at the forefront of innovation. One promising strategy involves the synergistic application of Chimeric Antigen Receptor (CAR) T-cell therapy and small molecule kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of AZD5851, a novel CAR T-cell therapy, in combination with multi-targeted tyrosine kinase inhibitors (TKIs) for the treatment of hepatocellular carcinoma (HCC).

AZD5851 is an autologous CAR T-cell product engineered to target Glypican-3 (GPC3), a protein overexpressed on HCC tumor cells, while being virtually absent in healthy tissues.[1] A key feature of AZD5851 is its "armoring" with a dominant-negative transforming growth factor-beta (TGF-β) receptor II (dnTGFβRII).[1] This armoring strategy is designed to protect the CAR T-cells from the immunosuppressive effects of TGF-β within the tumor microenvironment.[1]

Multi-targeted TKIs, such as sorafenib and lenvatinib, are established first-line treatments for advanced HCC.[2][3] These inhibitors function by blocking key signaling pathways involved in tumor cell proliferation and angiogenesis, including the Ras/Raf pathway and receptors like VEGFR, PDGFR, and FGFR.[2][3] The combination of AZD5851's targeted cell-killing ability with the pathway-blocking effects of TKIs presents a compelling therapeutic rationale.

Mechanism of Action & Therapeutic Rationale

The synergistic potential of combining AZD5851 and TKIs lies in their complementary mechanisms of action. While AZD5851 directly targets and eliminates GPC3-expressing tumor cells, TKIs can modulate the tumor microenvironment to enhance CAR T-cell efficacy.

AZD5851: Targeted Cellular Immunotherapy

AZD5851 is a preparation of a patient's own T-lymphocytes (autologous) that are genetically modified to express:

  • A GPC3-specific Chimeric Antigen Receptor (CAR): This enables the T-cells to recognize and bind to GPC3 on the surface of HCC cells, initiating a cytotoxic immune response.

  • A Dominant-Negative TGF-β Receptor II (dnTGFβRII): This modification renders the CAR T-cells resistant to the immunosuppressive signals of TGF-β, a cytokine often abundant in the tumor microenvironment that can inhibit T-cell function.

Tyrosine Kinase Inhibitors: Modulating the Tumor Microenvironment

TKIs like sorafenib and lenvatinib can contribute to the overall anti-tumor effect in several ways that are advantageous for CAR T-cell therapy:

  • Inhibition of Angiogenesis: By blocking VEGFR and other pro-angiogenic receptors, TKIs can disrupt the tumor's blood supply, potentially leading to increased tumor cell stress and susceptibility to immune attack.

  • Direct Anti-proliferative Effects: TKIs directly inhibit signaling pathways essential for tumor cell growth and survival.

  • Immunomodulatory Effects: Some TKIs have been shown to have immunomodulatory effects that could enhance the efficacy of immunotherapies.

The following diagram illustrates the proposed synergistic interaction:

Synergy cluster_0 AZD5851 CAR T-Cell cluster_1 Tumor Cell (HCC) cluster_2 Tyrosine Kinase Inhibitor AZD5851 AZD5851 (Anti-GPC3 CAR, dnTGFβRII) TumorCell GPC3+ Tumor Cell AZD5851->TumorCell Direct Cytotoxicity GPC3 GPC3 TGFb TGF-β Proliferation Proliferation & Angiogenesis TGFb->AZD5851 Suppresses (blocked by dnTGFβRII) TKI TKI (e.g., Lenvatinib) TKI->Proliferation Inhibits

Caption: Synergistic anti-tumor effect of AZD5851 and TKIs.

Experimental Protocols for Investigating Combination Therapy

The following protocols provide a framework for preclinical evaluation of the combination of AZD5851 and TKIs.

In Vitro Assessment of TKI Effects on CAR T-Cell Function

Objective: To determine the direct impact of TKIs on the viability, proliferation, and cytotoxic function of AZD5851 CAR T-cells.

Materials:

  • Cryopreserved AZD5851 CAR T-cells

  • GPC3-positive HCC cell line (e.g., HepG2, Huh7)

  • GPC3-negative control cell line

  • Tyrosine Kinase Inhibitors (e.g., Lenvatinib, Sorafenib) dissolved in a suitable solvent (e.g., DMSO)

  • Complete T-cell culture medium

  • Cell viability assay (e.g., MTS, CellTiter-Glo)

  • Cytotoxicity assay (e.g., Calcein-AM release, LDH assay)

  • Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25) and proliferation dyes (e.g., CFSE)

Protocol:

  • TKI Dose-Response on CAR T-cells:

    • Thaw and culture AZD5851 CAR T-cells.

    • Plate CAR T-cells in a 96-well plate.

    • Treat with a serial dilution of the TKI.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using a standard assay.

    • Determine the concentration range of the TKI that does not significantly impact CAR T-cell viability.

  • Cytotoxicity Assay:

    • Co-culture GPC3-positive HCC target cells with AZD5851 CAR T-cells at various effector-to-target (E:T) ratios.

    • Treat co-cultures with non-toxic concentrations of the TKI.

    • Incubate for 4-24 hours.

    • Measure target cell lysis using a cytotoxicity assay.

  • Proliferation and Activation Assay:

    • Label AZD5851 CAR T-cells with a proliferation dye (e.g., CFSE).

    • Co-culture with irradiated GPC3-positive HCC cells in the presence or absence of the TKI.

    • After 3-5 days, harvest cells and analyze CAR T-cell proliferation (dye dilution) and activation marker expression by flow cytometry.

Data Presentation:

Parameter Assay Expected Outcome with Synergistic Effect
CAR T-cell Viability MTS / CellTiter-GloNo significant decrease in CAR T-cell viability at clinically relevant TKI concentrations.
Target Cell Lysis Calcein-AM Release / LDH AssayEnhanced or maintained cytotoxicity of CAR T-cells in the presence of the TKI.
CAR T-cell Proliferation CFSE Dilution (Flow Cytometry)Unimpaired or enhanced proliferation of CAR T-cells upon antigen stimulation with TKI treatment.
CAR T-cell Activation CD69/CD25 Expression (Flow Cytometry)Unimpaired or enhanced expression of activation markers on CAR T-cells in the presence of the TKI.
In Vivo Murine Models of HCC

Objective: To evaluate the anti-tumor efficacy and safety of the combination therapy in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., NSG)

  • GPC3-positive HCC cell line engineered to express a luciferase reporter

  • AZD5851 CAR T-cells

  • Tyrosine Kinase Inhibitor (formulated for in vivo administration)

  • Bioluminescence imaging system

Protocol:

  • Tumor Engraftment:

    • Implant GPC3-positive HCC cells subcutaneously or orthotopically into immunodeficient mice.

    • Monitor tumor growth via bioluminescence imaging and caliper measurements.

  • Treatment Administration:

    • Once tumors are established, randomize mice into treatment groups:

      • Vehicle control

      • TKI alone

      • AZD5851 alone

      • AZD5851 + TKI

    • Administer AZD5851 intravenously.

    • Administer the TKI orally or via the appropriate route, based on its formulation.

  • Efficacy Assessment:

    • Monitor tumor burden regularly using bioluminescence imaging and caliper measurements.

    • Monitor animal survival.

  • Pharmacodynamic and Immune Monitoring:

    • At defined time points, collect blood and tumor tissue for analysis of:

      • CAR T-cell persistence and expansion (qPCR, flow cytometry)

      • Cytokine levels in plasma

      • Immune cell infiltration into the tumor (immunohistochemistry, flow cytometry)

Workflow Diagram:

InVivoWorkflow Start Tumor Cell Implantation (GPC3+ HCC in NSG mice) TumorGrowth Tumor Growth Monitoring (Bioluminescence, Calipers) Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (AZD5851 IV, TKI oral) Randomization->Treatment Monitoring Efficacy & Survival Monitoring Treatment->Monitoring Analysis Pharmacodynamic & Immune Analysis (Blood, Tumor Tissue) Monitoring->Analysis

Caption: In vivo experimental workflow for combination therapy evaluation.

Conclusion and Future Directions

The combination of AZD5851 CAR T-cell therapy with tyrosine kinase inhibitors holds significant promise for the treatment of advanced hepatocellular carcinoma. The protocols outlined in this application note provide a robust framework for preclinical investigation into the safety and efficacy of this therapeutic strategy. Future research should focus on optimizing dosing schedules, exploring mechanisms of resistance, and identifying predictive biomarkers to guide patient selection. The successful translation of these findings to the clinical setting, such as the ongoing ATHENA clinical trial (NCT06084884), could offer a much-needed therapeutic option for patients with this challenging disease.

References

  • Chu, N. J., et al. (2025). Tyrosine kinase inhibitor combination therapies with AZD5851, dominant-negative TGFβRII armored anti-GPC3 CAR-T, for the treatment of hepatocellular carcinoma. Cancer Research, 85(8_Suppl_1), Abstract nr 4826.
  • American Association for Cancer Research. (2025). Abstract 4826: Tyrosine kinase inhibitor combination therapies with AZD5851, dominant-negative TGFβRII armored anti-GPC3 CAR-T, for the treatment of hepatocellular carcinoma. AACR Annual Meeting 2025.
  • AstraZeneca. (2024). Clinical Trials Appendix.
  • Wang, Z., et al. (2023). CAR-T cell manufacturing: Major process parameters and next-generation strategies. Journal of Experimental Medicine.
  • ASCO. (2024). ATHENA: A phase 1/2 study of AZD5851, a chimeric antigen receptor (CAR) T-cell therapy directed against GPC3 in adult patients with advanced/recurrent hepatocellular carcinoma (HCC). ASCO Annual Meeting.
  • Levine, B. L., et al. (2017). Global Manufacturing of CAR T Cell Therapy. Molecular Therapy - Methods & Clinical Development.
  • Thermo Fisher Scientific. (n.d.). Cell and Gene Therapy.
  • ClinicalTrials.gov. (2023).
  • Levine, B. L., et al. (2017). Global Manufacturing of CAR T Cell Therapy. Molecular Therapy - Methods & Clinical Development.
  • CymitQuimica. (n.d.). CAS 69444-47-9: Ethanaminium, N,N-diethyl-N-methyl-, tetra….
  • Köhl, U., et al. (2022). Current Non-Viral-Based Strategies to Manufacture CAR-T Cells.
  • LookChem. (n.d.). Cas 1317-39-1,Copper(I) oxide.
  • QbD Group. (2022). CAR-T cell therapy: main components, manufacturing, and prospects.
  • PubChem. (n.d.). CID 24884447 | C5H4K2N4O4.
  • Fisher Scientific. (2026).
  • ChemRadar. (n.d.). Cuprous oxide CAS#1317-39-1.
  • Ning, S., & Maimone, T. J. (2025). Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid. Journal of the American Chemical Society, 147(51), 46800-46805.
  • CymitQuimica. (n.d.). CAS 14047-29-1: 4-Carboxyphenylboronic acid.
  • Google Patents. (n.d.). US5284944A - Improved synthesis of 1,4,7-triazacyclononane.
  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)-3-iodo-4-morpholino-1H-pyrrole-2,5-dione.

Sources

Scale-Up Synthesis of 5-Methyl-1H-indazole-4-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse functionalization, making it a versatile building block in drug discovery. 5-Methyl-1H-indazole-4-carbaldehyde is a key intermediate in the synthesis of various therapeutic agents, where the aldehyde functionality serves as a crucial handle for further molecular elaboration. This application note provides a comprehensive guide to the scalable synthesis of this valuable intermediate, focusing on a robust and well-established two-step synthetic sequence: the synthesis of the 5-methyl-1H-indazole core followed by its regioselective formylation via the Vilsmeier-Haack reaction.

This document is designed to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations for scale-up, and analytical guidance to ensure the successful and safe production of high-purity 5-methyl-1H-indazole-4-carbaldehyde.

Synthetic Strategy Overview

The synthesis of 5-methyl-1H-indazole-4-carbaldehyde is approached in two primary stages, as depicted in the workflow below. This strategy is designed for scalability and relies on readily available starting materials.

G cluster_0 Part 1: Synthesis of 5-Methyl-1H-indazole cluster_1 Part 2: Vilsmeier-Haack Formylation A 2-Methyl-4-nitroaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 5-Methyl-1H-indazole C->D Formation of Indazole Core E 5-Methyl-1H-indazole G Electrophilic Aromatic Substitution E->G F Vilsmeier Reagent (DMF, POCl₃) F->G H Hydrolysis G->H Step 3 I 5-Methyl-1H-indazole-4-carbaldehyde H->I Final Product

Figure 1: Overall synthetic workflow for the preparation of 5-methyl-1H-indazole-4-carbaldehyde.

Part 1: Scale-Up Synthesis of 5-Methyl-1H-indazole

The synthesis of the indazole core is a critical first step. A classical and scalable approach involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. In this case, 2-methyl-4-nitroaniline serves as a readily available starting material. The reaction proceeds via the formation of a diazonium salt, which then undergoes a cyclization reaction to form the indazole ring system.

Protocol 1: Synthesis of 5-Methyl-1H-indazole

Materials:

  • 2-Methyl-4-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable multi-necked reaction vessel with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Dissolution: To the reaction vessel, add 2-methyl-4-nitroaniline (1.0 equivalent) and glacial acetic acid. Stir the mixture until the starting material is fully dissolved. Cool the solution to 0-5 °C using an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water. Add this solution dropwise to the cooled solution of 2-methyl-4-nitroaniline via the dropping funnel, maintaining the internal temperature below 5 °C. The rate of addition should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate the cyclization. The color of the reaction mixture will likely change.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-methyl-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-methyl-1H-indazole as a solid.

ParameterValue
Starting Material2-Methyl-4-nitroaniline
Key ReagentsNaNO₂, HCl, Acetic Acid
Temperature0-5 °C (Diazotization), 60-70 °C (Cyclization)
Reaction Time4-6 hours
Work-upNeutralization, Extraction
PurificationRecrystallization

Table 1: Key parameters for the synthesis of 5-methyl-1H-indazole.

Part 2: Vilsmeier-Haack Formylation of 5-Methyl-1H-indazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanism and Regioselectivity

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indazole ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the work-up to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indazole 5-Methyl-1H-indazole Indazole->Intermediate Electrophilic Aromatic Substitution Aldehyde 5-Methyl-1H-indazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on 5-methyl-1H-indazole.

The regioselectivity of the Vilsmeier-Haack reaction on the indazole ring is directed by the electronic properties of the heterocyclic system. The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the adjacent C3 position towards electrophilic attack. Conversely, the benzene ring is more electron-rich, and electrophilic substitution is favored at the C4 and C7 positions. The methyl group at the C5 position is an electron-donating group, which further activates the ortho (C4 and C6) positions. Steric hindrance from the fused pyrazole ring may disfavor attack at the C7 position, leading to preferential formylation at the C4 position.

Protocol 2: Synthesis of 5-Methyl-1H-indazole-4-carbaldehyde

Materials:

  • 5-Methyl-1H-indazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the DMF to 0-5 °C using an ice-salt bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic and must be controlled.

  • Formation of the Reagent: After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-methyl-1H-indazole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Work-up: Neutralize the acidic aqueous mixture by the slow and portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 5-methyl-1H-indazole-4-carbaldehyde.

ParameterValue
Starting Material5-Methyl-1H-indazole
Key ReagentsDMF, POCl₃
Temperature0-10 °C (Reagent Formation), 40-50 °C (Reaction)
Reaction Time5-10 hours
Work-upHydrolytic Quenching, Neutralization, Extraction
PurificationColumn Chromatography

Table 2: Key parameters for the Vilsmeier-Haack formylation.

Process Safety and Scale-Up Considerations

The Vilsmeier-Haack reaction presents several safety challenges, particularly during scale-up.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction of POCl₃ with water is violent and produces toxic HCl gas. All glassware must be scrupulously dried before use.

  • Exothermic Nature: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is essential. The slow, controlled addition of POCl₃ is critical.

  • Quenching: The quenching of the reaction mixture with water is also highly exothermic and releases HCl gas. This step must be performed slowly, with vigorous stirring and efficient cooling. Ensure adequate ventilation to handle the evolved gases.

  • Thermal Stability of the Vilsmeier Reagent: The Vilsmeier reagent itself is thermally unstable and should be prepared fresh and used immediately. Storage is not recommended.

For large-scale production, consider a semi-batch process where POCl₃ is added slowly to a solution of the substrate in DMF to control the exotherm and minimize the accumulation of the Vilsmeier reagent.

Analytical Characterization

The final product, 5-methyl-1H-indazole-4-carbaldehyde, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm. Signals for the aromatic protons on the indazole ring and a singlet for the methyl group will also be present. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[4]

    • ¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon in the range of 185-195 ppm, along with signals for the aromatic and methyl carbons.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₉H₈N₂O, MW: 160.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹.[4]

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all reagents and glassware are anhydrous. Prepare the Vilsmeier reagent fresh.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time, monitoring carefully.
Formation of Multiple Products Reaction at other positions on the indazole ring.Optimize the stoichiometry of the Vilsmeier reagent. Consider reverse addition (adding the Vilsmeier reagent to the substrate solution).
Difficult Purification Presence of colored impurities.Ensure complete hydrolysis during work-up. The use of a charcoal treatment before final filtration may be beneficial.

Conclusion

The scale-up synthesis of 5-methyl-1H-indazole-4-carbaldehyde can be successfully achieved through a two-step process involving the synthesis of 5-methyl-1H-indazole followed by a Vilsmeier-Haack formylation. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe scale-up. This detailed application note provides the necessary framework for researchers and drug development professionals to produce this valuable intermediate with high purity and in a scalable manner.

References

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • El-Gharably, A., et al. (2013). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

  • 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem. (n.d.). PubChem. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

Sources

Advanced Aldehyde Functionalization of 5-Methyl-1H-Indazole Derivatives: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Indazole scaffolds, particularly 5-methyl-1H-indazole derivatives, are privileged pharmacophores widely embedded in biologically active APIs, including kinase inhibitors, AMPA receptor modulators, and anti-tumor agents[1][2]. The introduction of an aldehyde group—specifically at the C3 position to form 5-methyl-1H-indazole-3-carbaldehyde—serves as a highly versatile synthetic handle. The formyl group acts as a gateway for downstream late-stage functionalizations such as reductive aminations, Wittig olefinations, and Knoevenagel condensations[3][4].

However, direct electrophilic aromatic substitution on 1H-indazoles is notoriously challenging. The electron-deficient nature of the pyrazole ring, combined with competing N-alkylation or N-acylation, means that achieving regioselective C3-formylation necessitates carefully calibrated synthetic strategies. As an application scientist, selecting the correct pathway requires balancing functional group tolerance, scale, and available equipment.

Mechanistic Pathways for C3-Formylation

The formylation of 5-methyl-1H-indazole can be achieved via three primary logic gates.

  • Pathway A: Radical-Mediated Formylation (Selectfluor/DMSO) Recent breakthroughs have demonstrated that Selectfluor can act as both an oxidant and a radical initiator in the presence of DMSO, which serves as both the solvent and the formyl source. Under microwave irradiation, this metal-free approach proceeds via a radical pathway, directly yielding the C3-formylated product without requiring prior N-protection[5].

  • Pathway B: Directed ortho-Metalation (DoM) / DMF Trapping For complex derivatives where radical conditions might degrade sensitive moieties, directed lithiation remains the gold standard. This requires masking the N1/N2 position with a directing/protecting group (e.g., 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP)). Subsequent treatment with n -butyllithium at cryogenic temperatures selectively deprotonates the C3 position, which is then trapped by N,N-dimethylformamide (DMF)[3].

  • Pathway C: Classical Vilsmeier-Haack Formylation While traditional Vilsmeier-Haack (POCl 3​ /DMF) conditions are often too mild for unactivated indazoles, highly electron-rich derivatives or N-alkylated indazoles can undergo direct C3-formylation via the highly electrophilic chloroiminium ion[2].

G Start 5-Methyl-1H-indazole Decision Is N-protection desired/tolerated? Start->Decision Radical Pathway A: Radical Formylation (Selectfluor / DMSO / MW) Direct C3-Formylation Decision->Radical No Protect N-Protection (e.g., SEM-Cl or THP) Decision->Protect Yes Product 5-Methyl-1H-indazole-3-carbaldehyde Derivatives Radical->Product Lithiation Pathway B: Directed Metalation (n-BuLi, -78°C, then DMF) Protect->Lithiation Vilsmeier Pathway C: Vilsmeier-Haack (POCl3 / DMF, Heat) Requires N-Alkyl/Activation Protect->Vilsmeier Lithiation->Product Followed by Deprotection Vilsmeier->Product

Caption: Decision tree for selecting the optimal C3-formylation pathway for 5-methyl-1H-indazole.

Quantitative Comparison of Formylation Strategies

To guide experimental design, the following table synthesizes the operational parameters and typical outcomes of the three methodologies.

StrategyReagents & SolventTemperature / TimeN-Protection Required?Typical YieldScalability
Radical-Mediated Selectfluor (3 eq), DMSO125 °C (MW) / 1 hNo55–80%Low-Medium (MW limits)
Directed Metalation n -BuLi, DMF, THF-78 °C to RT / 4 hYes (SEM/THP)70–85%High
Vilsmeier-Haack POCl 3​ , DMF90 °C / 12 hYes (N-Alkyl)40–65%High

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Radical C3-Formylation

Causality & Design : This protocol leverages DMSO as both the solvent and the carbon source for the aldehyde. Selectfluor oxidizes DMSO to generate a radical intermediate, which subsequently undergoes a complex radical cascade to formylate the C3 position[5]. Microwave irradiation ensures rapid, homogenous heating, overcoming the high activation energy required for the C-H abstraction on the electron-deficient indazole core without degrading the starting material.

Materials :

  • 5-Methyl-1H-indazole (1.0 equiv, 0.2 mmol)

  • Selectfluor (3.0 equiv, 0.6 mmol)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-methyl-1H-indazole (0.2 mmol) and Selectfluor (0.6 mmol).

  • Solvent Addition : Add 2.0 mL of anhydrous DMSO.

    • Self-Validation Check: The solution should be clear. Ensure DMSO is strictly anhydrous; trace water will aggressively quench the radical intermediates and hydrolyze the Selectfluor reagent, leading to reaction failure.

  • Reaction : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 125 °C for 1 hour.

  • Quenching & Extraction : Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water (3 × 10 mL) to remove DMSO, followed by brine (10 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-methyl-1H-indazole-3-carbaldehyde.

Protocol B: Directed ortho-Metalation (DoM) via SEM-Protection

Causality & Design : For scale-up or substrates incompatible with strong oxidants, DoM is preferred. The SEM group protects the acidic N-H proton and directs the lithiation to the C3 position via coordination of the lithium cation to the SEM oxygen. This pre-coordination drastically lowers the transition state energy for C-H deprotonation[3].

Materials :

  • 1-(SEM)-5-methyl-1H-indazole (1.0 equiv, 5.0 mmol)

  • n -Butyllithium (1.6 M in hexanes, 1.2 equiv, 6.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology :

  • Cryogenic Setup : Dissolve 1-(SEM)-5-methyl-1H-indazole (5.0 mmol) in anhydrous THF (25 mL) in a flame-dried Schlenk flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n -BuLi (6.0 mmol) dropwise over 10 minutes via syringe.

    • Self-Validation Check: A slight color change (often pale yellow/orange) indicates the formation of the lithiated species. Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Formylation : Add anhydrous DMF (10.0 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching : Quench the reaction by carefully adding saturated aqueous NH 4​ Cl solution (10 mL).

  • Workup : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic phases, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Deprotection (Optional) : To remove the SEM group and yield the free 5-methyl-1H-indazole-3-carbaldehyde, treat the purified intermediate with TBAF in THF at reflux, or 4M HCl in dioxane[3].

Mechanistic Visualization: Radical Formylation Pathway

The Selectfluor/DMSO system represents a paradigm shift in indazole functionalization. The proposed mechanism involves the generation of a Pummerer-type intermediate or direct radical generation from DMSO, bypassing the need for heavy metals or cryogenic lithiation.

Mechanism DMSO DMSO + Selectfluor RadicalGen Methyl Radical Generation DMSO->RadicalGen MW, 125°C Addition Addition to C3 of 5-Methyl-1H-indazole RadicalGen->Addition Oxidation Oxidation & Hydrolysis (Loss of H2O/HF) Addition->Oxidation Product C3-Formylated Indazole Oxidation->Product

Caption: Proposed radical cascade mechanism for the Selectfluor-mediated C3-formylation of indazoles.

References

  • "WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators." Google Patents, 2016.
  • "The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link]

  • "CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis." Google Patents, 2017.

Sources

The Strategic Utility of 5-Methyl-1H-indazole-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, provides a versatile template for designing molecules that can effectively interact with a range of biological targets.[2] Among the diverse array of functionalized indazoles, 5-methyl-1H-indazole-4-carbaldehyde has emerged as a particularly valuable building block, primarily for the synthesis of potent enzyme inhibitors for therapeutic applications. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile intermediate, complete with detailed protocols to empower researchers in their drug discovery endeavors.

The Significance of the Indazole Moiety

The indazole nucleus is a bioisostere of indole, capable of participating in crucial hydrogen bonding interactions with protein targets, yet offering distinct electronic properties and metabolic stability.[1] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the anti-cancer agents Niraparib (a PARP inhibitor) and Axitinib (a kinase inhibitor).[2] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Synthesis of 5-Methyl-1H-indazole-4-carbaldehyde: A Plausible and Detailed Protocol

While a direct, one-step synthesis of 5-methyl-1H-indazole-4-carbaldehyde is not prominently documented, a robust and logical synthetic route can be devised from readily available starting materials. A key precursor, 4-bromo-5-methyl-1H-indazole, can be synthesized according to patented procedures.[3] The subsequent conversion of this bromo-intermediate to the desired carbaldehyde is a critical step. The Bouveault aldehyde synthesis presents a viable and effective method for this transformation.[4]

Protocol 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is adapted from established patent literature and provides a reliable method for producing the key precursor.[3]

Reaction Scheme:

Protocol 1 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Intermediate_A Lithium Reagent 2-Bromo-4-methylaniline->Intermediate_A 1. LDA, THF, -78 °C Intermediate_B Aldehyde Intermediate Intermediate_A->Intermediate_B 2. DMF Intermediate_C Oxime Intermediate Intermediate_B->Intermediate_C 3. Methoxylamine HCl, K₂CO₃ Product 4-Bromo-5-methyl-1H-indazole Intermediate_C->Product 4. Hydrazine hydrate

Caption: Synthetic route to 4-Bromo-5-methyl-1H-indazole.

Materials:

  • 2-Bromo-4-methylaniline

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Methoxylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Hydrazine hydrate

  • Appropriate work-up and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Lithiation: Dissolve 2-bromo-4-methylaniline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-BuLi or LDA in THF, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude aldehyde intermediate.

  • Oxime Formation: Dissolve the crude aldehyde in a suitable solvent such as ethanol. Add methoxylamine hydrochloride and potassium carbonate. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cyclization: To the reaction mixture containing the oxime intermediate, add hydrazine hydrate. Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).

  • Purification: After cooling, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-indazole.

Protocol 2: Bouveault Formylation of 4-Bromo-5-methyl-1H-indazole

This protocol outlines the conversion of the bromo-precursor to the target aldehyde.

Reaction Scheme:

Protocol 2 4-Bromo-5-methyl-1H-indazole 4-Bromo-5-methyl-1H-indazole Grignard_Reagent Indazolyl Grignard Reagent 4-Bromo-5-methyl-1H-indazole->Grignard_Reagent 1. Mg, THF Hemiaminal Hemiaminal Intermediate Grignard_Reagent->Hemiaminal 2. DMF Product 5-Methyl-1H-indazole-4-carbaldehyde Hemiaminal->Product 3. Acidic work-up

Caption: Bouveault formylation to synthesize 5-Methyl-1H-indazole-4-carbaldehyde.

Materials:

  • 4-Bromo-5-methyl-1H-indazole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • A crystal of iodine (as an initiator)

  • N,N-Dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl) for work-up

  • Appropriate extraction and purification reagents

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromo-5-methyl-1H-indazole in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.

  • Formylation: Cool the Grignard reagent solution to 0 °C and slowly add a solution of anhydrous DMF in THF. Stir the reaction mixture at room temperature for several hours.

  • Hydrolysis and Purification: Quench the reaction by carefully adding dilute hydrochloric acid. Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield 5-methyl-1H-indazole-4-carbaldehyde.

Applications in Medicinal Chemistry: A Gateway to Potent Enzyme Inhibitors

5-Methyl-1H-indazole-4-carbaldehyde is a versatile precursor for the synthesis of a variety of bioactive molecules, most notably in the development of kinase and PARP inhibitors.

Application 1: Synthesis of Kinase Inhibitors

The aldehyde functionality of 5-methyl-1H-indazole-4-carbaldehyde serves as a convenient handle for introducing diverse substituents through reductive amination, allowing for the exploration of structure-activity relationships (SAR) in kinase inhibitor design.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

Illustrative Signaling Pathway:

Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Simplified kinase signaling pathway and the inhibitory action of indazole-based drugs.

Protocol 3: General Procedure for Reductive Amination

This protocol describes the coupling of 5-methyl-1H-indazole-4-carbaldehyde with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Protocol 3 Aldehyde 5-Methyl-1H-indazole-4-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine (R₁R₂NH) Product Substituted Aminomethyl-indazole Imine->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of 5-Methyl-1H-indazole-4-carbaldehyde.

Materials:

  • 5-Methyl-1H-indazole-4-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or THF)

  • Acetic acid (if using NaBH₃CN)

  • Saturated sodium bicarbonate solution for work-up

  • Appropriate extraction and purification reagents

Procedure:

  • Reaction Setup: To a solution of 5-methyl-1H-indazole-4-carbaldehyde in the chosen anhydrous solvent, add the desired amine.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture. If using NaBH₃CN, a catalytic amount of acetic acid may be added to facilitate imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, wash the combined organic layers, and dry over an anhydrous salt. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary for Hypothetical Kinase Inhibitors:

Compound IDR₁R₂Target KinaseIC₅₀ (nM)
IZ-K1 H4-FluorophenylEGFR15
IZ-K2 H3-PyridylVEGFR225
IZ-K3 MethylCyclopropylALK8

Note: This data is illustrative and serves to demonstrate the potential for generating potent kinase inhibitors from the 5-methyl-1H-indazole-4-carbaldehyde scaffold.

Application 2: A Key Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anti-cancer drugs.[7] The indazole scaffold is a key feature of the potent PARP inhibitor Niraparib. While various synthetic routes to Niraparib exist, derivatives of 5-methyl-1H-indazole-4-carbaldehyde can serve as valuable intermediates in its synthesis.

PARP Inhibition and Synthetic Lethality:

PARP Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR->DNA_Repair_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP SSB_Cancer->PARP_Cancer PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP_Cancer Inhibition Unrepaired_SSB Unrepaired SSB PARP_Cancer->Unrepaired_SSB DSB_Cancer Double-Strand Break (DSB) Unrepaired_SSB->DSB_Cancer Defective_HR Defective Homologous Recombination (BRCA mutation) DSB_Cancer->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Caption: The principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Conclusion

5-Methyl-1H-indazole-4-carbaldehyde represents a strategically important and highly versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase and PARP inhibitors underscores its value in the development of targeted therapies for a range of diseases, particularly cancer. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the full potential of this valuable intermediate in their drug discovery and development programs.

References

  • U.S. Patent 10,927,095. Processes for the preparation of Niraparib and intermediates thereof.
  • An In-depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Niraparib compositions - P
  • Review Article on Vilsmeier-Haack Reaction.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Bouveault aldehyde synthesis. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Discovery and synthesis of novel indazole deriv
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Indazole synthesis. Organic Chemistry Portal.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • 4-Bromo-5-Methyl-1H-Indazole. Chem-Impex.
  • Bouveault aldehyde synthesis. ChemicalDesk.Com.
  • Bouveault Aldehyde Synthesis. Cambridge University Press & Assessment.
  • Hitchhiker's guide to reductive amin
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield with 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-1H-indazole-4-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during its use. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its reactivity is key to successful synthesis.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of 5-methyl-1H-indazole-4-carbaldehyde?

A1: The reactivity of 5-methyl-1H-indazole-4-carbaldehyde is governed by a combination of electronic and steric effects. As a heterocyclic aldehyde, its carbonyl carbon's electrophilicity is influenced by the electron-donating or -withdrawing nature of the indazole ring system.[4] The aldehyde functional group allows for a variety of reactions, most commonly nucleophilic additions.[5][6] The stability of the indazole ring system itself, which exists in tautomeric forms (1H and 2H), can also play a role in reaction outcomes. The 1H-tautomer is generally more stable.[2][7]

Q2: My starting material, 5-methyl-1H-indazole-4-carbaldehyde, appears to be degrading in solution. What could be the cause?

A2: Aldehydes, particularly aromatic and heterocyclic ones, can be susceptible to oxidation, converting them into the corresponding carboxylic acids.[4][8] This is often exacerbated by exposure to air.[8] Additionally, the stability of the compound can be influenced by the pH of the solution and the storage temperature.[8] It is recommended to use the material fresh or store it under an inert atmosphere if sensitivity is observed.

Q3: I'm observing the formation of significant byproducts in my reaction. What are the common side reactions?

A3: Side reactions can vary depending on the specific transformation being attempted. However, common issues with heterocyclic aldehydes include oxidation to the carboxylic acid, as mentioned above, and potential polymerization.[4] In reactions involving nucleophiles, self-condensation or reactions with impurities in the starting material or solvents can also lead to byproducts. Careful purification of starting materials and solvents is crucial.

Q4: What are the general considerations for choosing a solvent for reactions with this compound?

A4: Solvent selection is critical for reaction success. Key factors to consider are:

  • Solubility: The solvent must dissolve the 5-methyl-1H-indazole-4-carbaldehyde and other reactants.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.

  • Inertness: The solvent should not react with any of the components in the reaction mixture.[9] For reactions involving the indazole nitrogen, the solvent can also influence regioselectivity (N1 vs. N2 substitution).[9]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Low or No Yield in Nucleophilic Addition Reactions

Question: I am attempting a nucleophilic addition to the aldehyde (e.g., Grignard, Wittig, or reductive amination) and observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Troubleshooting Workflow:

A Low Yield in Nucleophilic Addition B Assess Purity of Starting Material A->B C Optimize Reaction Conditions A->C D Consider Reactivity of Nucleophile A->D E Verify Aldehyde Purity (TLC, NMR) B->E F Check for Oxidation to Carboxylic Acid B->F H Adjust Temperature C->H I Vary Solvent System C->I J Increase Reaction Time C->J K Use a Stronger Nucleophile/Activating Agent D->K L Check for Steric Hindrance D->L G Re-purify if Necessary F->G

Caption: Troubleshooting workflow for low yield in nucleophilic additions.

Detailed Steps & Explanations:

  • Verify Starting Material Purity:

    • Problem: Impurities in the 5-methyl-1H-indazole-4-carbaldehyde, such as the corresponding carboxylic acid from oxidation, can inhibit the reaction.[4][8]

    • Solution: Before starting your reaction, verify the purity of the aldehyde using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require heating to overcome the activation energy barrier, especially with less reactive heterocyclic aldehydes.[4] Gradually increase the reaction temperature and monitor progress by TLC. Conversely, some highly reactive nucleophiles may require lower temperatures to prevent side reactions.

    • Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.[9] If solubility is an issue, consider switching to a different solvent system. For instance, in N-alkylation reactions of indazoles, THF and DMSO can lead to different outcomes.[9]

    • Reaction Time: Monitor the reaction over time using TLC. Some reactions may simply require longer to reach completion.

  • Evaluate the Nucleophile:

    • Reactivity: The nucleophile's strength is a critical factor. If you are using a weak nucleophile, consider switching to a more reactive one or adding an activating agent. For example, in reductive amination, the pH must be carefully controlled to ensure the amine is sufficiently nucleophilic.

    • Steric Hindrance: The methyl group at the 5-position and the indazole ring itself can create some steric hindrance around the aldehyde. If your nucleophile is also bulky, this can slow down the reaction.

Issue 2: Formation of an Inseparable Mixture of Products

Question: My reaction is producing a mixture of products that are difficult to separate by column chromatography. How can I improve the selectivity of my reaction?

Troubleshooting Workflow:

A Inseparable Product Mixture B Identify Source of Mixture A->B D Isomeric Byproducts (e.g., N1/N2 alkylation) B->D E Side Reaction Products B->E C Optimize for Selectivity F Change Solvent/Base System C->F G Modify Reaction Temperature C->G H Use a More Selective Reagent C->H I Protect Reactive Sites C->I

Caption: Troubleshooting workflow for inseparable product mixtures.

Detailed Steps & Explanations:

  • Identify the Nature of the Mixture:

    • Problem: The mixture could be due to side reactions or the formation of isomers, such as N1 and N2 alkylation products if the reaction involves the indazole nitrogen.

    • Solution: Use techniques like LC-MS or high-field NMR to identify the structures of the major components in your product mixture.

  • Improve Regioselectivity (for N-substitution reactions):

    • Problem: The indazole ring has two nitrogen atoms that can be substituted, leading to N1 and N2 isomers.

    • Solution: The choice of base and solvent is crucial for controlling regioselectivity. For example, using sodium hydride (NaH) in THF has been shown to favor N1 alkylation.[9] Experiment with different base/solvent combinations to optimize for the desired isomer.

  • Minimize Side Reactions:

    • Problem: Undesired side reactions can lead to a complex product mixture.

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products which may have a higher activation energy.

      • Use a More Selective Reagent: If possible, choose a reagent known for higher selectivity in the desired transformation.

      • Protecting Groups: If there are other reactive functional groups in your molecule that could be participating in side reactions, consider using protecting groups.

Issue 3: Difficulty with Product Purification

Question: I have successfully run my reaction, but I am struggling to purify the final product. It either remains an oil or is difficult to separate from starting materials or byproducts.

Troubleshooting Workflow:

A Product Purification Issues B Product is an Oil A->B C Co-elution on Chromatography A->C D Try Different Recrystallization Solvents B->D E Scratch Inner Wall of Flask B->E F Seed with a Crystal B->F G Optimize Chromatography Conditions C->G H Consider Alternative Purification (e.g., Distillation, Sublimation) C->H

Caption: Troubleshooting workflow for product purification challenges.

Detailed Steps & Explanations:

  • Product Oiling Out During Recrystallization:

    • Problem: The product is not crystallizing from the chosen solvent system and is instead separating as an oil.

    • Solution:

      • Solvent System: Experiment with different solvent systems for recrystallization. A mixed-solvent system can sometimes be effective.

      • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can favor oiling out over crystal formation.[9]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the desired product if available.

  • Poor Separation on Column Chromatography:

    • Problem: The desired product co-elutes with starting material or a byproduct on the silica gel column.

    • Solution:

      • Solvent Gradient: Optimize the solvent system for your column. A shallower gradient or an isocratic elution with a different solvent mixture might improve separation.

      • Different Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

III. Experimental Protocols

General Protocol for a Reductive Amination

This protocol provides a general starting point for the reductive amination of 5-methyl-1H-indazole-4-carbaldehyde. Optimization will likely be required for your specific amine.

Materials:

  • 5-methyl-1H-indazole-4-carbaldehyde

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add 5-methyl-1H-indazole-4-carbaldehyde (1.0 equivalent) and your amine (1.1 equivalents).

  • Add the solvent (DCM or DCE) to dissolve the reactants.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Summary Table

The following table summarizes common reaction parameters that can be optimized.

ParameterInitial ConditionTroubleshooting ActionRationale
Temperature Room TemperatureIncrease or decrease temperatureOvercome activation energy or reduce side reactions.[4]
Solvent Dichloromethane (DCM)Switch to THF, Acetonitrile, or DMFImprove solubility and influence reaction rate/selectivity.[9]
Base (for N-alkylation) K₂CO₃Switch to NaH or Cs₂CO₃Alter basicity and cation to improve yield and regioselectivity.[9]
Reaction Time 2-4 hoursIncrease to 12-24 hoursAllow slow reactions to proceed to completion.
Reagent Stoichiometry 1.1 equivalentsIncrease to 1.5-2.0 equivalentsDrive the reaction to completion if one reagent is unstable or volatile.

V. References

  • Schiaffo, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Leah4sci. (2026). Aldehyde and Ketone Reactions: Synthesis, Shortcuts & Exam Logic [LIVE RECORDING]. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Technical Support Center: Purification and Recrystallization of 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of substituted indazole carbaldehydes. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) presents unique physicochemical hurdles due to the tautomeric nature of the indazole core (1H vs. 2H forms) and the highly reactive aldehyde moiety at the 4-position[1].

This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols designed to ensure high-yield, high-purity recovery while preserving the integrity of the target molecule.

Part 1: Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. This is often exacerbated by the presence of crude impurities. 5-Methyl-1H-indazole-4-carbaldehyde exhibits strong intermolecular hydrogen bonding due to its N-H group. If you use a solvent system with too steep of a solubility curve (like pure hexanes), the compound crashes out as an oil rather than nucleating into crystals. Action: Switch to a solvent that competitively hydrogen-bonds but maintains a favorable thermal gradient, such as Isopropanol (IPA). If oiling out still occurs in IPA, reheat the mixture until homogenous, add 5-10% more solvent, and cool very slowly (0.5 °C/min) while seeding the solution with a pure crystal.

Q2: My NMR shows a mixture of regioisomers (e.g., 5-methyl-1H-indazole-3-carbaldehyde). Recrystallization isn't removing them. What is the best approach? Causality & Solution: Regioisomers formed during the formylation of 5-methyl-1H-indazole have nearly identical solubility profiles to the 4-carbaldehyde target. Because their crystal lattice energies are so similar, fractional crystallization is highly inefficient and will result in co-crystallization. Action: You must perform silica gel flash chromatography prior to recrystallization. The indazole N-H interacts strongly with the acidic silanol groups on standard silica. Use a gradient of Ethyl Acetate in Hexanes (typically 10% to 30% EtOAc) to achieve baseline separation[2].

Q3: I am observing degradation or a secondary spot on my TLC after leaving the purified solid on the bench. What is happening? Causality & Solution: The aldehyde group at the 4-position is highly susceptible to auto-oxidation, converting into the corresponding carboxylic acid (5-methyl-1H-indazole-4-carboxylic acid) when exposed to atmospheric oxygen, moisture, and light. Action: Always evaporate chromatography fractions at low bath temperatures (<40 °C)[3]. Store the final recrystallized powder under an inert atmosphere (Argon or Nitrogen) in amber vials at 2–8 °C.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in indazole purification. The table below summarizes the quantitative parameters and mechanistic causality for the most effective solvent systems.

Solvent SystemBoiling Point (°C)ApplicationTypical Ratio / GradientExpected RecoveryCausality / Mechanism
EtOAc / Hexanes 77 / 68Flash Chromatography10% to 30% EtOAc85 - 90%Moderate polarity gradient resolves regioisomers. Indazole elutes without severe tailing[2].
Isopropanol (IPA) 82Recrystallization3 - 5 mL per gram75 - 85%Disrupts intermolecular H-bonding at reflux; sharp solubility drop at 0 °C forces crystallization.
Toluene / Heptane 110 / 98Recrystallization1:1 mixture70 - 80%Toluene solvates the aromatic core; heptane acts as a non-polar anti-solvent to induce precipitation.

Part 3: Experimental Protocols

Protocol A: Flash Column Chromatography

Use this protocol if TLC indicates the presence of regioisomers or unreacted starting material.

  • Sample Preparation: Dissolve the crude 5-methyl-1H-indazole-4-carbaldehyde in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3× the mass of the crude) and evaporate the DCM under reduced pressure to create a free-flowing dry-load powder.

  • Column Packing: Pack a silica gel column using 10% Ethyl Acetate in Hexanes.

  • Elution: Load the dry powder onto the column bed. Elute using a step gradient: start at 10% EtOAc/Hexanes to wash away non-polar impurities, then step up to 20–30% EtOAc/Hexanes to elute the target compound.

  • Recovery: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure product and concentrate under reduced pressure at a bath temperature not exceeding 40 °C to prevent thermal degradation[3].

Protocol B: Optimal Recrystallization (Isopropanol Method)

Use this protocol to achieve >98% purity after preliminary chromatography, or if the crude is already free of regioisomers.

  • Dissolution: Transfer the solid to a round-bottom flask. Add Isopropanol (IPA) dropwise while heating to reflux (approx. 82 °C) until the solid just dissolves. Do not over-dilute; aim for supersaturation.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed fluted filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Note: Rapid cooling causes oiling out and traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the yield of the precipitate.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold IPA, followed by cold hexanes to facilitate rapid drying.

  • Storage: Dry the crystals in a vacuum desiccator over silica gel overnight. Purge the storage vial with Argon before sealing.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 5-methyl-1H-indazole-4-carbaldehyde TLC TLC Analysis (EtOAc:Hexane) Crude->TLC Flash Flash Chromatography (Gradient 10-30% EtOAc/Hexane) TLC->Flash Regioisomers present Recryst Recrystallization (Isopropanol or Toluene) TLC->Recryst Minor impurities only Evap Solvent Evaporation (<40°C to prevent oxidation) Flash->Evap Evap->Recryst Pure Pure Crystalline Product (>98% Purity) Recryst->Pure

Workflow for the purification and recrystallization of 5-methyl-1H-indazole-4-carbaldehyde.

References

  • NextSDS. "5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information." NextSDS Database. [Link]

  • Thieme Connect. "1H- and 2H-Indazoles (Update 2011)." Science of Synthesis. [Link]

  • Royal Society of Chemistry (RSC). "Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization." Chemical Communications.[Link]

  • Wiley-VCH. "Supporting Information: Typical procedure for the synthesis of 1H-indazole."[Link]

Sources

Technical Support Center: Oxidation of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the oxidation of 5-methyl-1H-indazole-4-carbaldehyde. This critical transformation converts the aldehyde to 5-methyl-1H-indazole-4-carboxylic acid, a key building block in the synthesis of pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and successful execution of this oxidation is paramount for advancing research programs.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers. Our focus is on ensuring scientific integrity, providing actionable solutions, and explaining the chemical principles behind each recommendation.

Troubleshooting Workflow: A Systematic Approach

When encountering issues such as low yield or product impurity, a systematic approach to troubleshooting is essential. The following workflow helps diagnose the root cause of experimental failures.

G start Problem Encountered: Low Yield / Impure Product reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions reagents->conditions sub_reagents NaClO2 fresh? Buffer correct? Scavenger used? reagents->sub_reagents workup 3. Evaluate Work-up & Purification conditions->workup sub_conditions pH maintained? Temperature controlled? Reaction time sufficient? conditions->sub_conditions analysis 4. Confirm Product Identity workup->analysis sub_workup pH adjusted for precipitation? Sufficient extractions? Chromatography optimized? workup->sub_workup sub_analysis NMR / LC-MS confirms structure? Side products identified? analysis->sub_analysis end Successful Oxidation analysis->end Problem Solved sub_analysis->reagents If side products suggest reagent issue

Caption: A logical workflow for troubleshooting oxidation reactions.

Frequently Asked Questions (FAQs)

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction is very slow or stalls with significant starting material remaining. What is the primary cause?

Answer: This is one of the most common issues and typically points to a problem with the active oxidizing species or the reaction pH. For the highly recommended Pinnick oxidation , the active oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under mildly acidic conditions.[1]

  • Cause 1: Incorrect pH. The formation of chlorous acid is pH-dependent. If the medium is too neutral or basic, the active oxidant will not form efficiently. Conversely, if it is too acidic, the indazole starting material can be protonated, deactivating it, or side reactions may occur.

  • Recommended Solution: Use a phosphate buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain the pH in the optimal range (around 4-5). Ensure you are using at least a stoichiometric amount of the buffer.

  • Cause 2: Decomposed Sodium Chlorite. Sodium chlorite is susceptible to degradation, especially if it is old or has been improperly stored.

  • Recommended Solution: Use a fresh bottle of sodium chlorite. It is good practice to purchase smaller quantities more frequently rather than storing a large bottle for an extended period.

  • Cause 3: Insufficient Oxidant. To drive the reaction to completion, a molar excess of sodium chlorite is required.

  • Recommended Solution: Use between 1.5 and 3.0 molar equivalents of sodium chlorite relative to the aldehyde. Monitor the reaction by TLC or LC-MS and add a small additional portion of the oxidant if the reaction has stalled.

Issue 2: Formation of Multiple Byproducts

Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities?

Answer: The formation of byproducts in the oxidation of a heteroaromatic aldehyde like 5-methyl-1H-indazole-4-carbaldehyde can arise from several pathways, especially if reaction conditions are not optimal.

  • Cause 1: Hypochlorous Acid (HOCl) Side Reactions. The Pinnick oxidation generates HOCl as a byproduct.[1] HOCl is a reactive oxidant that can lead to undesired side reactions, such as chlorination of the aromatic ring or other oxidative processes.

  • Recommended Solution: This is the most critical aspect to control for a clean reaction. Always include a hypochlorite scavenger . The most common and effective scavenger is 2-methyl-2-butene. Use a significant excess (e.g., 3-5 equivalents) to effectively quench any HOCl as it forms. DMSO can also serve this purpose.[2]

  • Cause 2: N-Oxidation. The nitrogen atoms of the indazole ring can be susceptible to oxidation, forming N-oxides. This is particularly a risk when using harsh, non-selective oxidizing agents like unbuffered potassium permanganate (KMnO₄).[3][4]

  • Recommended Solution: Stick with milder, more selective methods like the Pinnick oxidation, which is well-tolerated by a wide range of functional groups, including heteroaromatic nitrogen atoms.[5]

  • Cause 3: Methyl Group Oxidation. Aggressive oxidants, such as hot, concentrated KMnO₄, can oxidize the methyl group on the benzene ring to a carboxylic acid, leading to the formation of a di-acid byproduct.[6]

  • Recommended Solution: Avoid harsh conditions and overly powerful oxidants unless all other methods have failed. The conditions of the Pinnick oxidation will not affect the methyl group.

Issue 3: Difficult Product Isolation

Question: I am struggling to isolate the 5-methyl-1H-indazole-4-carboxylic acid product after the reaction. It seems to be soluble in both the aqueous and organic layers.

Answer: This is a classic purification challenge for a molecule with both an acidic (carboxylic acid) and a basic (indazole ring) functional group. The product's solubility is highly dependent on pH.

  • At Basic pH (>8): The carboxylic acid is deprotonated to the carboxylate salt (-COO⁻), which is highly water-soluble.

  • At Acidic pH (<2): The indazole ring nitrogens are protonated, forming a cationic species that is also water-soluble.

  • At Isoelectric Point (pH ~3-4): The molecule is in its neutral form, which has minimum water solubility.

  • Recommended Isolation Protocol:

    • After the reaction is complete, quench any remaining oxidant with aqueous sodium sulfite or sodium thiosulfate.

    • If a co-solvent like t-butanol was used, remove it under reduced pressure.

    • Extract the aqueous layer with a solvent like ethyl acetate to remove any non-polar impurities and the scavenger (2-methyl-2-butene).

    • Cool the remaining aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M HCl dropwise while stirring.

    • Monitor the pH carefully. The neutral carboxylic acid product should precipitate out of the solution as you approach a pH of 3-4.[7]

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Recommended Oxidation Protocol: The Pinnick Oxidation

The Pinnick oxidation is the method of choice for this transformation due to its high selectivity, mild conditions, and tolerance of the indazole ring system.[1][8]

G aldehyde Indazole-Aldehyde (R-CHO) intermediate Chlorite Ester Intermediate aldehyde->intermediate + HClO2 naclo2 NaClO2 + NaH2PO4 hclo2 Chlorous Acid (HClO2) (Active Oxidant) naclo2->hclo2 forms acid Carboxylic Acid (R-COOH) intermediate->acid Pericyclic Fragmentation hocl Hypochlorous Acid (HOCl) (Byproduct) intermediate->hocl releases quenched Inert Product hocl->quenched trapped by scavenger 2-Methyl-2-butene (Scavenger) scavenger->quenched

Caption: Simplified mechanism of the Pinnick Oxidation.

Reagents and Conditions
ReagentMolar EquivalentsPurpose
5-methyl-1H-indazole-4-carbaldehyde1.0Starting Material
Sodium Chlorite (NaClO₂)2.0 - 3.0Oxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5 - 2.0Buffer (maintains pH 4-5)
2-Methyl-2-butene4.0 - 5.0HOCl Scavenger
tert-Butanol / Water-Solvent System (typically 3:1 to 5:1)
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.

  • Add Scavenger: To this solution, add 2-methyl-2-butene (4-5 eq.).

  • Prepare Oxidant Solution: In a separate flask, prepare a solution of sodium chlorite (2-3 eq.) and sodium dihydrogen phosphate (1.5-2.0 eq.) in water.

  • Reaction: Add the aqueous oxidant solution dropwise to the stirring aldehyde solution at room temperature over 15-20 minutes. An ice bath can be used to control any initial exotherm.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until all the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Once complete, follow the detailed isolation protocol described in FAQ Issue 3 .

Alternative Oxidation Methods

While the Pinnick oxidation is preferred, other methods can be used, though they carry higher risks of side reactions with this particular substrate.

OxidantReagents & ConditionsProsCons & Risks for Indazoles
Jones Reagent CrO₃, H₂SO₄, Acetone[9][10]Inexpensive, powerful oxidant.[9]High Risk . Strongly acidic conditions can degrade the indazole ring. Cr(VI) is highly toxic and carcinogenic.[10]
Potassium Permanganate KMnO₄, NaOH or H₂SO₄, H₂O/Acetone[6]Very strong and inexpensive.High Risk . Poor selectivity. Can cause N-oxidation or oxidation of the methyl group.[3][6] Generates MnO₂ waste.

References

  • Grokipedia. (2026, January 14).
  • Al-Zoubi, R. M., et al. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC.
  • Al-Zoubi, R. M., et al. (n.d.). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study.
  • Wikipedia. (n.d.).
  • Pozharskii, A. F., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Khimiya Geterotsiklicheskikh Soedinenii, (5), 643-669.
  • Pozharskii, A. F., et al. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion.
  • ACS Publications. (2024, July 3). Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.

Sources

Technical Support Center: Optimizing Solvent Choice for 5-methyl-1H-indazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-1H-indazole-4-carbaldehyde. This guide provides in-depth, field-proven insights into a critical yet often overlooked reaction parameter: the choice of solvent. As a key heterocyclic building block, the reactivity of this indazole derivative is profoundly influenced by its solvation environment. Understanding and optimizing this parameter is paramount for achieving high yields, controlling selectivity, and ensuring the purity of your target molecules.

This document is structured into a series of frequently asked questions (FAQs) and a detailed troubleshooting guide for common synthetic transformations. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses fundamental questions regarding the role of solvents in reactions involving 5-methyl-1H-indazole-4-carbaldehyde.

Q1: What are the primary solvent properties I should consider for reactions with this substrate?

A1: The selection of an optimal solvent is a multi-parameter decision that hinges on balancing the physical and chemical properties of the medium with the specific demands of the reaction. The influence of a solvent can be complex, affecting everything from reaction rates to product selectivity.[1] For 5-methyl-1H-indazole-4-carbaldehyde, the four most critical factors are:

  • Solubility: The solvent must effectively dissolve not only the indazole substrate but also all reagents and catalysts to ensure a homogeneous reaction mixture. Indazole derivatives often exhibit good solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in alcohols like methanol, but limited solubility in non-polar solvents like hexanes.[2] A clear understanding of solubility is essential for the synthesis and purification of pharmaceutical compounds.[3]

  • Polarity and Dielectric Constant: Solvent polarity influences the stabilization of reactants, intermediates, and transition states.[4] Polar solvents are essential for reactions involving charged intermediates (e.g., SN1 type reactions) as they can stabilize the separated charges.[5]

  • Proticity (Protic vs. Aprotic):

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are excellent at solvating both cations and anions through hydrogen bonding. They can, however, interfere with reactions involving strong bases or organometallics and can sometimes participate directly in the reaction (e.g., forming acetals with the aldehyde).

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) possess high dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare," which can dramatically increase the reactivity of anionic nucleophiles.

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. While higher temperatures can increase reaction rates, they may also promote undesirable side reactions or decomposition.

For quick reference, the properties of several common laboratory solvents are summarized below.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Type
Dichloromethane (DCM)CH₂Cl₂39.69.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic
Acetonitrile (MeCN)CH₃CN81.637.5Polar Aprotic
Methanol (MeOH)CH₃OH64.732.7Polar Protic
Ethanol (EtOH)C₂H₅OH78.424.5Polar Protic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7Polar Aprotic
TolueneC₇H₈110.62.4Non-Polar
Q2: How does solvent choice impact the N-H reactivity of the indazole ring, particularly in alkylation reactions?

A2: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and their alkylation often results in a mixture of regioisomers. The choice of solvent and base is a powerful tool for controlling the N1/N2 selectivity. This is a classic example of solvent effects dictating the regiochemical outcome of a reaction.[6]

  • For Preferential N1 Alkylation: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF is the standard approach.[7] In these solvents, the indazole anion is formed, and alkylation typically proceeds with high selectivity at the more sterically accessible and thermodynamically favored N1 position.

  • For Increased N2 Alkylation: The proportion of the N2 isomer can sometimes be increased by using different solvent-base combinations. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile has been reported to provide mixtures, with some substrates showing a preference for N2 alkylation.[6] Solvent-dependent regioselectivity has been observed when using bases like sodium hexamethyldisilazide (NaHMDS) in THF versus DMSO.[6] The rationale is that different solvation shells around the indazolide anion can expose one nitrogen over the other to the electrophile.

Q3: My 5-methyl-1H-indazole-4-carbaldehyde has poor solubility. What are my options?

A3: This is a common challenge. If your substrate is insoluble at room temperature, consider these options sequentially:

  • Switch to a More Polar Solvent: If the reaction chemistry allows, move to a more effective solvating medium like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).

  • Use a Co-Solvent System: Adding a small amount of a high-solvency solvent (like DMF or DMSO) to a less-polar bulk solvent (like THF or Dioxane) can significantly improve solubility without drastically changing the overall reaction environment.

  • Apply Gentle Heating: Increasing the temperature will often increase solubility. However, be cautious. The aldehyde functional group can be sensitive, and heating may lead to side reactions like aldol condensations or decomposition, especially if trace impurities are present. Always run a small-scale test to check for thermal stability.

Q4: Are there known stability issues for this compound in certain solvents?

A4: Yes, the aldehyde group is reactive and can be sensitive to the solvent environment, particularly under non-neutral pH.

  • Acidic/Basic Conditions: The stability of indazole derivatives can be pH-dependent.[8] In strongly acidic or basic aqueous solutions, the aldehyde may be susceptible to degradation. It is always recommended to perform preliminary stability tests at your intended reaction pH.

  • Protic Solvents: In protic solvents like methanol or ethanol, especially in the presence of an acid or base catalyst, the aldehyde can reversibly form a hemiacetal or acetal. While often not a permanent decomposition, this can sequester your starting material and slow down the desired reaction.

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid. While less a function of the solvent itself, using solvents that have not been properly degassed or that contain peroxide impurities can facilitate this unwanted side reaction. Storing the compound under an inert atmosphere is advisable.[9]

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for overcoming common issues encountered during key synthetic transformations of 5-methyl-1H-indazole-4-carbaldehyde, with a focus on solvent-based solutions.

2.1 Reductive Amination

Reductive amination is a cornerstone of drug discovery for forming C-N bonds.[10] However, its success is highly contingent on the compatibility of the reducing agent with the solvent.[11]

  • Q: I'm using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in methanol and getting poor results. Why?

    • A: This is a classic incompatibility issue. STAB is a moisture-sensitive reagent that reacts with protic solvents like methanol.[12] This reaction consumes your reducing agent and reduces the efficiency of your process. For STAB-mediated reductive aminations, you must use an anhydrous polar aprotic solvent . The most common and effective choices are 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[12][13]

  • Q: My reaction is sluggish, especially with a poorly nucleophilic amine. How can solvent choice help?

    • A: A sluggish reaction often points to slow imine formation. You can facilitate this step by adding a catalytic amount of acetic acid or a Lewis acid like Ti(i-PrO)₄.[12] The solvent must be compatible with these additives. Aprotic solvents like DCE or THF are ideal. Furthermore, in a solvent like DCE, you can physically remove the water formed during imine formation using a Dean-Stark apparatus to drive the equilibrium forward before adding the reducing agent.

G start Low Yield in Reductive Amination check_reagent Check Reducing Agent start->check_reagent stab Using STAB (NaBH(OAc)3)? check_reagent->stab other_hydride Using NaBH4 or NaCNBH3? check_reagent->other_hydride protic_solvent Is solvent protic? (e.g., MeOH, EtOH) stab->protic_solvent protic_ok Protic solvent is OK. Check other parameters: - pH (for NaCNBH3) - Imine formation time - Temperature other_hydride->protic_ok aprotic_solvent Correct Solvent Choice. Check other parameters: - Reagent stoichiometry - Reaction time/temp - Amine nucleophilicity protic_solvent->aprotic_solvent No switch_solvent ACTION: Switch to anhydrous aprotic solvent (DCE, THF, DCM) protic_solvent->switch_solvent Yes

Caption: Troubleshooting workflow for low yields in reductive amination.

2.2 Wittig Olefination

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[14] Solvent choice is a primary determinant of the stereochemical outcome (Z vs. E selectivity), particularly with non-stabilized ylides.[15][16]

  • Q: How can I maximize the formation of the Z-alkene when using a non-stabilized ylide?

    • A: To favor the Z-isomer, the reaction should be run under conditions that promote kinetic control. This is best achieved in non-polar, aprotic solvents like THF or toluene under rigorously salt-free conditions (e.g., using a base like KHMDS or NaHMDS to generate the ylide).[16][17] The mechanism in these solvents proceeds through a puckered, four-centered transition state that leads to a cis-oxaphosphetane intermediate, which then collapses to the Z-alkene.[17]

  • Q: My Wittig reaction is not going to completion. Could the solvent be the problem?

    • A: Yes, solubility is a common culprit. The phosphonium salt precursor to the ylide may be sparingly soluble in non-polar solvents like THF. If you observe a significant amount of unreacted starting material, consider switching to a more polar aprotic solvent like DMF or DMSO . These solvents will better dissolve the ionic phosphonium salt and the resulting ylide. Be aware, however, that these highly polar solvents can sometimes alter the Z:E ratio by stabilizing intermediates differently.[16]

2.3 Purification & Isolation
  • Q: How do I crystallize a product that "oils out" from a single solvent?

    • A: Oiling out occurs when the compound is too soluble in the hot solvent, and upon cooling, it crashes out as a supersaturated liquid before it has a chance to form an ordered crystal lattice. The solution is to use a two-solvent system (solvent/anti-solvent) .[7]

      • Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or DCM) at an elevated temperature.

      • Slowly add a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexanes, pentane, or heptane) dropwise until the solution becomes persistently cloudy (this is the cloud point).

      • Add a few drops of the "good" solvent to make the solution clear again.

      • Allow the flask to cool to room temperature very slowly, without disturbance. If crystals do not form, gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

      • Once crystal formation is evident, you can place the flask in an ice bath or refrigerator to maximize recovery.

Section 3: Protocols & Data
Protocol 1: General Procedure for Reductive Amination using STAB
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-methyl-1H-indazole-4-carbaldehyde (1.0 equiv.) and the desired amine (1.1 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation. For less reactive amines, add 1-5% (v/v) of glacial acetic acid.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Caution: The addition may be mildly exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: General Procedure for Wittig Olefination (Z-Selective)
  • To a flame-dried, three-neck flask under an inert atmosphere, add the desired phosphonium salt (1.1 equiv.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv., as a 1.0 M solution in THF) dropwise. Allow the mixture to stir for 1 hour at -78 °C as the characteristic ylide color (often orange, red, or deep purple) develops.

  • Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product, which contains triphenylphosphine oxide (TPPO), can be purified by column chromatography. TPPO is often difficult to separate; sometimes, precipitating the crude mixture from a non-polar solvent like hexanes or ether can help remove a significant portion of the TPPO before chromatography.[18]

Protocol 3: Regioselective N-1 Alkylation of the Indazole Ring
  • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-H indazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise.

  • Heat the reaction mixture if necessary (e.g., to 50-60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Section 4: General Solvent Selection Strategy

The following flowchart provides a logical pathway for selecting an appropriate solvent for a novel reaction with 5-methyl-1H-indazole-4-carbaldehyde.

Caption: A logical workflow for rational solvent selection in chemical synthesis.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • MDPI. (2024). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • SCIRP. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Imperial College London. (n.d.). An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • J-STAGE. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 5-methyl-1H-indazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 5-Methyl-1H-indazole-4-carbaldehyde Stability in Basic Media

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 5-Methyl-1H-indazole-4-carbaldehyde Core Challenge: Bifunctional incompatibility (acidic indazole NH vs. electrophilic aldehyde) under basic conditions.

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the structural integrity of 5-methyl-1H-indazole-4-carbaldehyde during your synthetic workflows.

Section 1: Mechanistic Inquiries & Causality (FAQ)

Q1: Why does 5-methyl-1H-indazole-4-carbaldehyde degrade rapidly when exposed to strong bases like NaOH or KOH? A: The degradation is driven by two concurrent, base-mediated pathways:

  • Indazolide Anion Formation: The indazole N1 proton is weakly acidic (pKa ~14). Strong bases deprotonate this position, generating a highly nucleophilic indazolide anion. This anion can attack the electrophilic aldehyde of adjacent molecules, leading to uncontrolled oligomerization.

  • Cannizzaro Disproportionation: Because the C4-aldehyde lacks alpha-protons (it is directly attached to the aromatic ring), it cannot undergo enolization. Instead, under strongly basic conditions, it undergoes the Cannizzaro reaction, disproportionating into 5-methyl-1H-indazole-4-carboxylic acid and (5-methyl-1H-indazol-4-yl)methanol. Aromatic aldehydes are also highly susceptible to base-catalyzed auto-oxidation, converting the active aldehyde to a less reactive carboxylic acid[1].

Q2: How does the C5-methyl group affect the reactivity of the C4-aldehyde compared to unsubstituted variants? A: The C5-methyl group provides moderate steric shielding to the adjacent C4-aldehyde, slightly reducing the rate of nucleophilic attack compared to 1H-indazole-4-carbaldehyde. However, this steric bulk is insufficient to prevent degradation at pH > 12. Furthermore, the electron-donating nature of the methyl group slightly destabilizes the aldehyde toward oxidation, making inert atmosphere handling critical[1].

Q3: I am observing a shift in NMR chemical shifts and inconsistent reactivity in aprotic solvents. Is this related to base stability? A: This is likely due to annular tautomerism rather than irreversible degradation. Indazoles exist in a dynamic equilibrium between 1H and 2H tautomeric forms. While the 1H-tautomer is generally more stable, basic conditions or specific hydrogen-bonding solvents can shift the equilibrium, altering the electronic distribution and reactivity of the molecule[2].

Section 2: Troubleshooting Guide & Process Optimization

Issue: My solution turns brown and shows multiple new peaks on LC-MS after a base-mediated Suzuki-Miyaura coupling. Root Cause: The use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures accelerates thermal decomposition and drives the Cannizzaro reaction[1]. Solution:

  • Switch to milder bases: Substitute NaOH with weaker, sterically hindered, or anhydrous bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Implement NH-Protection: The most robust solution is to mask the acidic NH proton prior to basic exposure. Protecting the indazole ring with a Tetrahydropyranyl (THP) group completely prevents indazolide formation and significantly enhances stability during cross-coupling reactions[3].

Issue: The aldehyde peak is disappearing during short-term storage of basic stock solutions. Root Cause: Base-catalyzed auto-oxidation. Solution: Always prepare basic solutions freshly. If short-term storage is mandatory, purge the solvent with Argon, store in amber vials at 2-8°C, and ensure the pH does not exceed 8.5[1].

Section 3: Quantitative Stability Data

To guide your reaction design, the following table summarizes the kinetic stability of unprotected 5-methyl-1H-indazole-4-carbaldehyde across various pH ranges.

Table 1: Stability Matrix of 5-Methyl-1H-indazole-4-carbaldehyde at 25°C

pH RangeTypical Buffer/Base SystemObserved Half-Life (t½)Primary Degradation Mechanism
7.0 - 7.4 Phosphate Buffered Saline (PBS)> 72 hoursNegligible (Stable)
8.5 - 9.0 NaHCO₃ (aq)~ 48 hoursSlow base-catalyzed auto-oxidation
10.0 - 11.0 Na₂CO₃ (aq)~ 12 hoursOxidation, minor Cannizzaro disproportionation
> 13.0 NaOH / KOH (aq)< 1 hourRapid Cannizzaro reaction, Indazolide oligomerization
Section 4: Visualizing the Degradation and Protection Workflows

The following diagram illustrates the divergent pathways of the compound when exposed to strong base, contrasted with the stabilizing effect of N-protection.

G A 5-Methyl-1H-indazole- 4-carbaldehyde B Strong Base (pH > 12) A->B Direct Exposure G THP/SEM Protection (Pre-treatment) A->G Synthetic Route C Indazolide Anion (NH Deprotonation) B->C D Cannizzaro Reaction (Aldehyde Attack) B->D I Stable in Base (Coupling Ready) B->I Resists Degradation E Oligomerization (Degradation) C->E Intermolecular Attack F Carboxylic Acid + Alcohol D->F Disproportionation H N-Protected Indazole Carbaldehyde G->H Shields NH H->B Base Exposure

Base-induced degradation pathways vs. N-protection stabilization strategy.

Section 5: Self-Validating Experimental Protocols

To ensure reproducibility and analytical confidence, utilize the following self-validating protocol for conducting base-mediated reactions (e.g., Suzuki-Miyaura couplings) with this substrate.

Protocol: THP-Protection and Base-Stable Cross-Coupling

Causality: Protecting the N1 position eliminates the formation of the nucleophilic indazolide anion, while using a mild base (K₃PO₄) mitigates Cannizzaro disproportionation of the C4-aldehyde.

Step 1: N-Protection (THP Ether Formation)

  • Dissolution: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an Argon atmosphere.

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

    • Self-Validation Check: Ensure the solution is completely clear and homogeneous before proceeding.

  • Reagent Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP, 1.5 eq). Stir at ambient temperature for 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm protection via LC-MS. The mass should shift by +84 Da (addition of THP), and the highly polar 1H-indazole peak will shift to a significantly more lipophilic retention time.

Step 2: Mild Base-Mediated Suzuki Coupling

  • Setup: In a Schlenk flask, combine the THP-protected 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v).

  • Base Selection: Add anhydrous K₃PO₄ (2.0 eq).

    • Causality Check: Do not use NaOH or KOH. K₃PO₄ provides sufficient basicity for the transmetalation step without triggering aldehyde degradation.

  • Reaction: Heat to 80°C under Argon for 12 hours.

  • Validation: Monitor via TLC or HPLC-UV (at 254 nm). The absence of the carboxylic acid byproduct confirms the success of the base-selection strategy.

References
  • ACS Publications. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. "US20240239788A1 - Small molecule inhibitors of kras g12d mutant." Google Patents.

Sources

Technical Support Center: Resolving Regioselectivity in 5-Methyl-1H-indazole-4-carbaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chemoselective and regioselective derivatization of complex heterocyclic scaffolds.

Working with 5-methyl-1H-indazole-4-carbaldehyde presents a dual-challenge: managing the highly reactive C4-carbaldehyde while simultaneously controlling the N1 vs. N2 regioselectivity of the pyrazole ring. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve absolute control over your reaction outcomes.

Core Mechanistic Principles: The Causality of Indazole Regioselectivity

Before troubleshooting specific failed reactions, we must establish why indazoles behave the way they do. Indazoles exhibit tautomerism between the 1H and 2H forms, meaning the pyrazole nitrogen atoms compete for incoming electrophiles.

  • Kinetic Control (N2 Preference): The lone pair on the N2 nitrogen is more sterically and electronically accessible than the N1 lone pair. Under mild, kinetically controlled conditions (e.g., mildly acidic environments or low temperatures), electrophiles will preferentially attack N2 1.

  • Thermodynamic Control (N1 Preference): The 1H-tautomer is significantly more stable than the 2H-tautomer. Therefore, under thermodynamic conditions (prolonged heating, strong acids, or specific strong bases like NaH), the system equilibrates to the lower-energy N1-substituted product 12.

  • Substituent Effects in Your Scaffold: The C4-carbaldehyde is a strong electron-withdrawing group (EWG). It reduces the overall nucleophilicity of the pyrazole nitrogens and lowers the pKa of the N-H bond 3. The adjacent C5-methyl group adds localized steric bulk. While these groups do not directly block N1 or N2 like a C7 substituent would, they dictate the need for orthogonal protecting group strategies before attempting aldehyde derivatization.

G Indazole 5-Methyl-1H-indazole- 4-carbaldehyde N2_Product N2-Protected/Alkylated (Kinetic Product) Indazole->N2_Product Mild Acid / Fast (e.g., DHP, 25°C) N1_Product N1-Protected/Alkylated (Thermodynamic Product) Indazole->N1_Product Strong Base or Heat (e.g., NaH, THF, 60°C) N2_Product->N1_Product Thermal Isomerization (Extended Heating)

Kinetic vs. thermodynamic control pathways in indazole N-protection and alkylation.

Troubleshooting & FAQs

Q1: I am trying to perform a reductive amination on the C4-aldehyde, but I'm getting a complex mixture of products. Why? A: The free indazole N-H is weakly nucleophilic but can still participate in side reactions, including aminal formation or unintended competitive alkylation during the reductive amination process. Solution: You must mask the indazole nitrogen before modifying the aldehyde. We recommend a temporary, regioselective N2-protection using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Once the C4-aldehyde is successfully derivatized, the N2-protecting group can be removed to restore the 1H-indazole core.

Workflow Start 5-Methyl-1H-indazole- 4-carbaldehyde Protect Regioselective N2-Protection (Masking the NH) Start->Protect Block NH interference Derivatize C4-Aldehyde Derivatization (e.g., Reductive Amination) Protect->Derivatize Chemoselective reaction Deprotect Deprotection (Yields C4-Derivatized Indazole) Derivatize->Deprotect Acid/Base/F- treatment

Standard chemoselective workflow for derivatizing indazole-4-carbaldehydes.

Q2: When I use standard basic conditions (e.g., K2CO3, alkyl halide) to alkylate the indazole, I get an inseparable 1:1 mixture of N1 and N2 isomers. How do I force N1 selectivity? A: Deprotonation with weak or moderate bases generates a delocalized indazolyl anion that is non-selectively trapped by electrophiles 1. To achieve >95% N1 selectivity, you must shift the reaction entirely to thermodynamic control. Solution: Switch your base to Sodium Hydride (NaH) in Tetrahydrofuran (THF) 2. The NaH/THF system, combined with slight heating, drives the reaction toward the thermodynamically favored N1-alkylated product.

Q3: I need the N2-alkylated isomer for my SAR study, but my yields are terrible. How can I improve N2 selectivity? A: N2-alkylation is kinetically favored but easily reversible if the conditions are too harsh, leading to N1 formation. Solution: Use mildly acidic conditions. Alternatively, if direct alkylation under basic conditions is required, you can leverage the steric bulk of the C4/C5 substituents by using a bulky electrophile under strictly kinetic conditions (low temperature, short reaction time) to trap the more accessible N2 lone pair before thermal isomerization can occur 4.

Validated Experimental Protocols

Protocol A: Kinetically Controlled Regioselective N2-Protection (THP)

Objective: Protect 5-methyl-1H-indazole-4-carbaldehyde at N2 to allow downstream C4-aldehyde derivatization without N-H interference.

  • Charge : Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst : Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq). Crucial: Avoid strong acids like pure p-TSA, which can trigger thermodynamic equilibration to N1.

  • Reagent : Dropwise add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) at 0 °C.

  • React : Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint : Monitor strictly by LCMS. The N2-THP protected product will show the desired [M+H]+ mass. On normal-phase TLC (Hexanes/EtOAc), the N2-isomer typically runs slightly faster (higher Rf) than the N1-isomer due to differences in dipole moment. Do not allow the reaction to proceed beyond complete consumption of the starting material to prevent N2-to-N1 isomerization.

  • Quench & Isolate : Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. The N2-THP isomer is typically the major product (>85% yield).

Protocol B: Thermodynamically Controlled Regioselective N1-Alkylation

Objective: Directly and selectively alkylate the N1 position.

  • Preparation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N2 or Argon) at 0 °C.

  • Deprotonation : Slowly add a solution of 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) in THF. Stir for 30 minutes at room temperature to ensure complete formation of the indazolyl anion.

  • Alkylation : Add the alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.1 eq) dropwise.

  • Thermodynamic Equilibration : Heat the reaction to 60 °C for 12-18 hours. The extended heating in THF ensures the system reaches the thermodynamic minimum, heavily favoring the N1-alkylated product.

  • Self-Validation Checkpoint : After 12 hours, pull an aliquot for 1H NMR analysis. The N1-alkyl and N2-alkyl isomers exhibit distinct chemical shifts. For instance, an N1-methyl group typically appears around ~4.0 ppm, while an N2-methyl group appears further downfield around ~4.2 ppm due to the adjacent C3 proton environment. Confirm the ratio is >95:5 before initiating the workup.

  • Workup : Cool to 0 °C, carefully quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the expected regioselectivity based on the chosen reaction conditions.

Reaction ConditionReagents / SolventTemp & TimeMajor IsomerExpected Ratio (N1:N2)Mechanistic Driver
Standard Basic K2CO3, Alkyl-X, DMF25 °C, 12 hMixture~ 1:1 to 2:1Unselective trapping of delocalized anion
Optimized Basic NaH, Alkyl-X, THF60 °C, 18 hN1> 95:5Thermodynamic control
Mild Acidic (Protection) DHP, PPTS, DCM25 °C, 3 hN2< 10:90Kinetic control (accessible N2 lone pair)
Strong Acidic (Protection) PMB-trichloroacetimidate, p-TSA80 °C, 24 hN1> 98:2Thermodynamic equilibration to 1H-tautomer

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry - ACS Public
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution University College Cork
  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1)
  • 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Inform

Sources

Technical Support Center: HPLC Method Development for 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 5-methyl-1H-indazole-4-carbaldehyde via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals. It provides a foundational HPLC method, a detailed troubleshooting guide in a direct question-and-answer format, and FAQs to address common challenges encountered during method development and routine analysis.

Introduction: The Analytical Challenge

5-Methyl-1H-indazole-4-carbaldehyde is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Accurate quantification and purity assessment are critical for ensuring the quality of synthetic intermediates and final active pharmaceutical ingredients (APIs). This guide provides the technical expertise to develop a robust, reliable, and efficient reversed-phase HPLC method for this compound.

Section 1: Understanding the Analyte - Physicochemical Considerations

A successful HPLC method begins with understanding the analyte's properties. While specific experimental data for 5-methyl-1H-indazole-4-carbaldehyde is not widely published, we can infer its behavior from its structure and related compounds.

  • Structure: The molecule contains an indazole ring system, which is aromatic and weakly basic, and a carbaldehyde group. The methyl group slightly increases its hydrophobicity.

  • Solubility: Based on similar structures like 5-methyl-1H-imidazole-4-carbaldehyde, it is expected to be soluble in common organic solvents such as methanol, acetonitrile, and DMSO.[2] Its solubility in aqueous solutions may be limited but can be enhanced with the addition of organic modifiers.

  • Chromatographic Behavior: As a moderately polar and weakly basic compound, it is well-suited for reversed-phase HPLC. The aromatic nature of the indazole ring provides strong UV absorbance, making UV detection a highly effective and sensitive choice.

Section 2: Recommended Starting HPLC Method

This protocol serves as a robust starting point for your method development. It is designed to provide good initial retention and peak shape, which can then be optimized for your specific application (e.g., purity analysis, quantification).

Experimental Protocol: Initial HPLC Conditions
  • Column Selection: Utilize a high-purity, end-capped C18 column. A base-deactivated column is strongly recommended to prevent peak tailing from secondary interactions between the basic indazole nitrogen and residual acidic silanols on the silica surface.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid acidifies the mobile phase, ensuring the indazole nitrogen is protonated, which typically leads to sharper, more symmetrical peaks and consistent retention. Acetonitrile is chosen for its low UV cutoff and common use in separating aromatic compounds.[3]

  • Sample Preparation:

    • Prepare a stock solution of 5-methyl-1H-indazole-4-carbaldehyde at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a working concentration of approximately 50 µg/mL.

    • Critical Step: Ensure the sample diluent is of similar or weaker elution strength than the mobile phase to prevent peak distortion.[4]

  • Instrument Setup & Gradient Program: Configure the HPLC system according to the parameters in Table 1.

  • Equilibration: Before the first injection, equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes to ensure a stable baseline.[5]

ParameterRecommended SettingRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmA standard dimension offering a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better selectivity for aromatic compounds than methanol.
Gradient Program 30% B to 80% B over 10 minA generic screening gradient to determine the approximate elution conditions.
Hold at 80% B for 2 minEnsures elution of any more hydrophobic impurities.
Return to 30% B over 0.5 minRapidly returns to starting conditions.
Hold at 30% B for 2.5 minRe-equilibration of the column for the next injection.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times by mitigating room temperature fluctuations.[6][7]
Injection Volume 5 µLA small volume minimizes potential for peak overload and solvent mismatch effects.
Detection UV at 254 nm or 280 nmThe aromatic indazole ring should have strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Section 3: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter. Each answer explains the root cause and provides a logical workflow to resolve the problem.

Q1: My peak for 5-methyl-1H-indazole-4-carbaldehyde is tailing or fronting. How do I fix it?

Answer: Poor peak shape is one of the most common issues in HPLC. Tailing (a drawn-out latter half of the peak) is more common for basic compounds like indazoles, while fronting (a sloping front) often indicates column overload or other issues.

Immediate Checks & Solutions:

  • Assess Mobile Phase pH: The most likely cause of tailing for this compound is secondary interaction with acidic silanol groups on the column packing.

    • Action: Ensure your mobile phase is sufficiently acidic. A pH of around 2.5-3.0 (achieved with 0.1% formic or phosphoric acid) will keep the indazole protonated and minimize interaction with silanols. If the pH is too close to the analyte's pKa, peak shape can suffer.[4]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or triangular peaks.[8]

    • Action: Reduce the injection concentration by 5-10 fold and re-inject. If the peak shape improves and retention time increases slightly, you were overloading the column.

  • Evaluate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 90% water), it can cause peak distortion.[4]

    • Action: Re-dissolve or dilute your sample in the initial mobile phase composition.

  • Consider Column Health: An aging column, especially one exposed to harsh pH conditions, can lose its end-capping, exposing more active silanol sites. A void at the column inlet, caused by pressure shocks, can also lead to split or broad peaks.

    • Action: If a guard column is used, replace it first. If the problem persists, try flushing the analytical column or, if necessary, replace it with a new one.

dot

G Troubleshooting Workflow: Poor Peak Shape start Problem: Peak Tailing or Fronting check_ph Is Mobile Phase pH appropriate? (e.g., pH 2.5-3.5) start->check_ph check_overload Is column overloaded? check_ph->check_overload Yes solution_ph Solution: Adjust pH with 0.1% Formic or Phosphoric Acid. check_ph->solution_ph No check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solution_overload Solution: Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Is the column old or damaged? check_solvent->check_column No solution_solvent Solution: Dilute sample in initial mobile phase. check_solvent->solution_solvent Yes solution_column Solution: Replace guard/analytical column. Use a base-deactivated column. check_column->solution_column Yes

Caption: Troubleshooting logic for poor peak shape.

Q2: My retention times are drifting to earlier or later times with each injection. What is happening?

Answer: Retention time (RT) drift is a common problem that compromises data reliability. It can be gradual (creeping RTs) or abrupt. The cause is usually related to a change in the system's conditions over time.

Immediate Checks & Solutions:

  • Check for Leaks: A very small, often invisible leak between the pump and the injector can cause a pressure drop and a lower effective flow rate, leading to gradually increasing retention times.[6][9]

    • Action: Systematically check all fittings for any signs of salt deposits (if using buffers) or moisture. Tighten any suspect fittings (do not over-tighten).

  • Ensure Proper Column Equilibration: If the column is not fully equilibrated to the starting mobile phase conditions before each injection, especially in gradient methods, RTs will be unstable for the first few runs.[7]

    • Action: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes to pass through.

  • Verify Mobile Phase Stability:

    • Evaporation: If the mobile phase reservoirs are not well-sealed, the more volatile organic component (e.g., acetonitrile) can evaporate faster than the water, increasing the mobile phase's polarity and causing RTs to increase.[7][9] Action: Keep solvent bottles capped and prepare fresh mobile phase daily.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and unstable RTs.[5] Action: Use an online degasser or degas solvents before use via sonication or vacuum filtration.

  • Confirm Stable Column Temperature: HPLC columns are sensitive to temperature. A change of just 1 °C can alter retention times by 1-2%.[6] If a lab's ambient temperature fluctuates, so will your retention times.

    • Action: Always use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).

Q3: The signal for my analyte is very weak, and the baseline is noisy. How can I improve sensitivity?

Answer: Low sensitivity (a poor signal-to-noise ratio, S/N) prevents the accurate quantification of low-level analytes or impurities. Improving sensitivity involves either increasing the signal or decreasing the noise.[10]

Immediate Checks & Solutions:

  • Optimize Detection Wavelength: The choice of wavelength is critical for UV detection.

    • Action: If using a PDA detector, examine the UV spectrum for your analyte peak and select the wavelength of maximum absorbance (λ-max). This will provide the strongest possible signal.

  • Reduce Baseline Noise:

    • Solvent Quality: Using low-grade solvents or additives can introduce impurities that increase baseline noise.[3][10] Action: Use high-purity, HPLC or LC-MS grade solvents and additives.

    • Mobile Phase Contamination: Contaminated mobile phases or poorly mixed solvents can cause a noisy or drifting baseline. Action: Prepare fresh mobile phase and ensure thorough mixing.

    • System Cleanliness: A dirty flow cell in the detector can also contribute to noise. Action: Flush the system with a strong solvent like isopropanol.

  • Increase Signal Intensity:

    • Increase Injection Volume/Concentration: The most direct way to increase the signal is to inject more analyte.[11] Action: Cautiously increase the injection volume or sample concentration, but be mindful of causing peak overload (see Q1).

    • Change Column ID: A narrower internal diameter (ID) column (e.g., 2.1 mm instead of 4.6 mm) reduces on-column dilution, resulting in taller, narrower peaks and thus higher sensitivity. Action: If your system is optimized for low dispersion (i.e., it's a UHPLC system), consider switching to a narrower bore column. This will require adjusting the flow rate accordingly.

Q4: I have an impurity peak that is not fully separated from the main 5-methyl-1H-indazole-4-carbaldehyde peak (co-elution). How can I improve the resolution?

Answer: Achieving baseline resolution between all peaks is essential for accurate quantification.[12] Resolution is a function of column efficiency, retention, and selectivity. When peaks co-elute, the most effective strategy is often to change the selectivity (α) of the separation.[13]

Immediate Checks & Solutions:

  • Adjust Organic Modifier Percentage: This is the simplest way to change retention and can sometimes improve resolution.[14]

    • Action: If using a gradient, make the gradient shallower (e.g., increase the run time). If isocratic, decrease the percentage of the organic solvent (acetonitrile). This will increase retention times for both peaks, potentially pulling them further apart.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can interact with analytes differently, thus altering selectivity.

    • Action: Replace acetonitrile with methanol in your mobile phase (or vice-versa) and re-run the separation. This can sometimes reverse the elution order or significantly improve the separation between critical pairs.

  • Modify the Mobile Phase pH: If the co-eluting impurity has a different pKa from your main analyte, changing the pH can alter their ionization states differently, leading to a significant change in retention and improved resolution.[14]

    • Action: Try adjusting the pH slightly (e.g., from 2.8 to 3.5) or switch from formic acid to a phosphate buffer at a different pH to see if selectivity changes.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the most powerful way to alter selectivity.[13]

    • Action: Switch from a C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different interaction mechanisms (e.g., π-π interactions for the Phenyl column) that can resolve compounds that are difficult to separate on a standard C18.

Section 4: Frequently Asked Questions (FAQs)
  • What is the best way to prepare the sample for analysis? Always dissolve and dilute your sample in a solvent that is chemically compatible with the mobile phase and is of equal or weaker elution strength than the starting mobile phase conditions. Filtering the sample through a 0.22 or 0.45 µm syringe filter is a crucial step to remove particulates that can block column frits and damage the injector.[15]

  • How long should my HPLC column last? Column lifetime is highly dependent on the operating conditions. Using mobile phases within a pH range of 2-8 (for silica-based columns), filtering samples, and using a guard column can significantly extend its life to hundreds or even thousands of injections.[8] Running highly aggressive mobile phases or analyzing dirty samples will shorten its lifespan considerably.

  • My system pressure is suddenly very high. What should I do? High backpressure is typically caused by a blockage somewhere in the system. To diagnose the location, work backward from the detector. First, remove the column and see if the pressure returns to normal with flow. If it does, the column is blocked. If not, systematically disconnect fittings before the injector and pump to isolate the blockage. A blocked column inlet frit is the most common culprit and can sometimes be cleared by back-flushing the column.[8]

References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • Chromatography Online. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]

  • LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • GL Sciences. (n.d.). How to Improve Sensitivity. [Link]

  • MicroSolv Technology Corporation. (2025, June 28). Factors that affect sensitivity in HPLC. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Academia.edu. (n.d.). high-performance liquid chromatography for determination of aromatic aldehydes in wine distillates. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Methyl-1H-indazole-4-carbaldehyde Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, medicinal chemists, and process development scientists working with 5-methyl-1H-indazole-4-carbaldehyde. This molecule is a valuable building block in pharmaceutical discovery, yet its unique structure presents significant synthetic challenges. The steric congestion around the aldehyde, created by the adjacent C5-methyl group and the fused pyrazole ring, often leads to low reactivity and failed reactions under standard conditions.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of 5-methyl-1H-indazole-4-carbaldehyde.

Q1: What makes nucleophilic addition reactions with 5-methyl-1H-indazole-4-carbaldehyde so challenging?

A1: The difficulty arises from a combination of two primary factors:

  • Severe Steric Hindrance: The aldehyde at the C4 position is flanked by a methyl group at the C5 position and the bulky indazole ring system itself. This physically obstructs the trajectory of incoming nucleophiles, significantly raising the activation energy for addition to the electrophilic carbonyl carbon.[1]

  • Reactive N-H Proton: The indazole ring contains an acidic N-H proton (pKa ~13-14). In the presence of basic or organometallic nucleophiles (e.g., Grignard or organolithium reagents), this proton can be abstracted. This consumes the reagent and forms an indazolide anion, which can lead to undesired side reactions or simply halt the desired transformation.[2][3]

Q2: What are the most common failed reactions reported with this substrate?

A2: The most frequent issues are observed in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

  • Reductive Aminations: Low conversion to the desired amine, with recovery of the starting aldehyde and amine.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Poor or no yield of the target alkene.

  • Grignard and Organolithium Additions: Failure to form the secondary alcohol, often accompanied by recovery of the starting aldehyde.

  • Aldol-type Condensations: Difficulty in forming the enolate or in its subsequent addition to the hindered aldehyde.

Q3: What are the overarching strategies to improve reaction success with this hindered aldehyde?

A3: A successful strategy must address both the steric and electronic properties of the molecule. The key approaches can be categorized as follows:

  • Enhance Aldehyde Electrophilicity: Use Lewis acid catalysts to activate the carbonyl group, making it a more potent electrophile that can react even with weak nucleophiles.[4]

  • Increase Nucleophile Reactivity: Employ smaller, more reactive nucleophiles (e.g., HWE reagents instead of bulky Wittig ylides) or more potent organometallic reagents (e.g., organolithiums instead of Grignards).[4]

  • Modify Reaction Conditions: Increase the reaction temperature or pressure to provide the necessary energy to overcome the steric barrier. This must be done cautiously to avoid decomposition.[4]

  • Employ Protecting Groups: This is often the most robust strategy. By temporarily masking either the aldehyde or the N-H proton, you can direct the reactivity to the desired location and avoid side reactions.[5][6]

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific troubleshooting advice in a "Problem-Cause-Solution" format for common synthetic transformations.

Guide 1: Reductive Amination
  • Problem: Low or no yield of the target secondary or tertiary amine; the starting aldehyde is recovered.

  • Potential Cause & Rationale:

    • Poor Imine Formation (Steric Hindrance): The steric bulk around the aldehyde prevents the amine from attacking the carbonyl carbon to form the necessary hemiaminal and subsequent imine/iminium ion intermediate.

    • Insufficiently Reactive Reductant: Milder reducing agents like sodium borohydride (NaBH₄) may not be potent enough to reduce the small equilibrium concentration of the iminium ion.

  • Troubleshooting Solutions:

Solution IDTroubleshooting ActionRationale
RA-1 Add a Lewis Acid Catalyst. Use a reagent like titanium(IV) isopropoxide (Ti(OiPr)₄).The Lewis acid coordinates to the carbonyl oxygen, strongly activating the aldehyde towards nucleophilic attack by the amine and promoting dehydration to the imine.[4]
RA-2 Use a More Effective Reductant. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃).NaBH(OAc)₃ is a milder, more selective reducing agent that is particularly effective for reductive aminations. It is less basic, reducing the risk of side reactions, and can reduce the iminium ion as it is formed in situ.[4]
RA-3 Increase Reaction Temperature. Gently heat the reaction mixture (e.g., to 40-60 °C).Providing thermal energy can help overcome the activation barrier for both imine formation and reduction. Monitor carefully to prevent decomposition.
RA-4 Protect the Indazole N-H. If using a strong base or organometallic reagent is unavoidable in a related step, first protect the N-H proton (see Protocol 1).This prevents side reactions at the nitrogen position.[2]
Guide 2: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
  • Problem: The reaction stalls, with poor conversion of the aldehyde to the desired alkene.

  • Potential Cause & Rationale:

    • Steric Clash: The bulky phosphorus ylide (especially triphenylphosphonium ylides) cannot easily approach the sterically shielded carbonyl carbon.

  • Troubleshooting Solutions:

Solution IDTroubleshooting ActionRationale
W-1 Use an HWE Reagent. Employ a phosphonate ester (e.g., triethyl phosphonoacetate) to generate the ylide.HWE reagents are generally less sterically demanding and more nucleophilic than their Wittig counterparts, making them more effective for reactions with hindered aldehydes.
W-2 Add a Salt Additive. Include an additive like lithium bromide (LiBr) or use a base like NaHMDS or KHMDS.These additives can modify the structure and reactivity of the ylide and intermediates, often accelerating the reaction rate for hindered substrates.
W-3 Increase Reaction Temperature. Heat the reaction to reflux in a suitable solvent like THF or Toluene.As with other reactions, increased thermal energy helps overcome the high activation barrier imposed by steric hindrance.
Guide 3: Grignard / Organolithium Addition
  • Problem: Low yield of the desired secondary alcohol. The starting aldehyde is recovered, or complex byproducts are formed.

  • Potential Cause & Rationale:

    • Steric Hindrance: The organometallic reagent is too bulky to attack the carbonyl carbon.

    • N-H Deprotonation: The Grignard or organolithium reagent acts as a base, abstracting the acidic N-H proton of the indazole ring. This consumes the reagent and prevents the desired C-C bond formation.

  • Troubleshooting Solutions:

Solution IDTroubleshooting ActionRationale
G-1 Protect the Indazole N-H (Mandatory). Before attempting the addition, protect the N-H group (see Protocol 1).This is the most critical step. It eliminates the acidic proton, preventing the reagent from being consumed by an acid-base reaction.[2][3]
G-2 Use a More Reactive Organometallic. Switch from a Grignard reagent to the corresponding organolithium reagent.Organolithiums are generally more reactive nucleophiles than Grignard reagents and can be more successful with hindered electrophiles.[4]
G-3 Add Cerium(III) Chloride (Luche Conditions). Pre-mix the organometallic reagent with anhydrous CeCl₃ before adding the aldehyde.CeCl₃ coordinates to the carbonyl, increasing its electrophilicity while reducing the basicity of the organometallic reagent, which suppresses side reactions like enolization.[4]

Section 3: Strategic Decision Workflows & Protocols

Success with this substrate often requires a multi-step approach. The following diagrams and protocols provide a framework for strategic planning and execution.

G start Reaction with 5-methyl-1H-indazole-4-carbaldehyde Fails q1 Is the nucleophile strongly basic? (e.g., Grignard, R-Li, LDA) start->q1 protect_N Protect the Indazole N-H (See Protocol 1) q1->protect_N Yes q2 Is the nucleophile sterically bulky? q1->q2 No re_attempt Re-attempt Reaction with Protected Substrate protect_N->re_attempt protect_CHO Protect the Aldehyde (See Protocol 2) q2->protect_CHO Yes activate Use Additives to Increase Reactivity (Lewis Acids, Temp, etc.) q2->activate No protect_CHO->re_attempt deprotect Deprotect to Yield Final Product re_attempt->deprotect activate->re_attempt G cluster_0 Pathway 1: N-H Protection cluster_1 Pathway 2: Aldehyde Protection A Starting Aldehyde B Protocol 1: Protect N-H (e.g., THP) A->B C N-Protected Aldehyde B->C D Perform Grignard/Organolithium Reaction on Aldehyde C->D E N-Protected Alcohol D->E F Deprotect N-H E->F G Final Alcohol Product F->G H Starting Aldehyde I Protocol 2: Protect Aldehyde (Acetal) H->I J Protected Indazole I->J K Perform Reaction on Indazole Ring (e.g., N-Alkylation) J->K L N-Substituted Acetal K->L M Protocol 3: Deprotect Aldehyde L->M N Final N-Substituted Aldehyde M->N

Caption: Comparison of strategic protection pathways in multi-step synthesis.

References

  • Title: Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis Source: ACS Publications URL: [Link]

  • Title: Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions Source: ResearchGate URL: [Link]

  • Title: N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes Source: PMC (PubMed Central) URL: [Link]

  • Title: NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation Source: Preprints.org URL: [Link]

  • Title: Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures Source: ACS Publications URL: [Link]

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations Source: ProQuest URL: [Link]

  • Title: Protecting Groups List Source: SynArchive URL: [Link]

  • Title: Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives Source: ResearchGate URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 2.6 Protecting Groups in Synthesis Source: KPU Pressbooks – Organic Chemistry II URL: [Link]

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Source: ResearchGate URL: [Link]

  • Title: Synthesis of new fluorescent compounds from 5-nitro-1H- indazole Source: Semantic Scholar URL: [Link]

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC (PubMed Central) URL: [Link]

  • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: MPG.PuRe URL: [Link]

  • Title: Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations Source: Sciforum URL: [Link]

Sources

Technical Support Center: Synthesis of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methyl-1H-indazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into the common challenges, focusing on regioselectivity and byproduct formation, to ensure you can achieve high purity and yield of your target compound.

Section 1: Understanding the Core Synthetic Challenge: Regioselectivity

A common pitfall in the synthesis of substituted indazoles is assuming a straightforward electrophilic aromatic substitution will yield the desired regioisomer. The Vilsmeier-Haack reaction, a classic method for formylation, typically directs electrophilic attack to the C3 position of the 1H-indazole ring due to its higher electron density.[1][2] Direct formylation at the C4 position is electronically disfavored and will likely result in the incorrect isomer or a complex mixture.

Therefore, a more robust and regioselective strategy is required. The most effective and field-proven approach is Directed ortho-Metalation (DoM) . This strategy leverages a protecting group on the N1 nitrogen, which acts as a Directed Metalation Group (DMG). The DMG coordinates to an organolithium base and directs deprotonation specifically to the adjacent C7 or ortho C4 positions. Steric hindrance from the 5-methyl group typically favors metalation at the C4 position.

The general workflow for this synthesis is outlined below:

Synthetic_Pathway Start 5-methyl-1H-indazole Protect Step 1: N1-Protection (e.g., SEM-Cl, K2CO3) Start->Protect Protected_Indazole N1-Protected-5-methyl-1H-indazole Protect->Protected_Indazole DOM Step 2: Directed ortho-Metalation (e.g., n-BuLi or LDA, THF, -78 °C) Protected_Indazole->DOM Lithiated 4-Lithio Intermediate DOM->Lithiated Formylation Step 3: Formylation (Quench with DMF) Lithiated->Formylation Formylated_Protected N1-Protected-5-methyl-1H- indazole-4-carbaldehyde Formylation->Formylated_Protected Deprotect Step 4: Deprotection (e.g., TBAF or HCl) Formylated_Protected->Deprotect End 5-methyl-1H-indazole-4-carbaldehyde Deprotect->End

Caption: Proposed workflow for regioselective C4-formylation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis using a question-and-answer format.

Question 1: My reaction yield is very low, and I primarily recover the N-protected starting material. What is causing this?

Answer: This is a classic symptom of inefficient or failed metalation at the C4 position. The organolithium base is likely being consumed by side reactions or is not potent enough under your current conditions.

  • Probable Cause A: Trace Protic Impurities. Organolithium bases like n-BuLi and LDA are extremely strong bases and will react instantly with any protic source (e.g., water, alcohols) before deprotonating the indazole ring.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the starting N-protected indazole is completely dry.

  • Probable Cause B: Incorrect Temperature. The formation and stability of the lithiated intermediate are highly temperature-dependent. If the temperature rises prematurely, the organolithium reagent can decompose or react with the solvent (especially THF).

    • Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of the organolithium base and for the specified reaction time.

  • Probable Cause C: Inadequate Base or Equivalents. The choice and amount of base are critical.

    • Solution: For this substrate, sec-BuLi or a combination of n-BuLi with TMEDA (tetramethylethylenediamine) can be more effective than n-BuLi alone. TMEDA breaks up organolithium aggregates, increasing basicity. Ensure you are using at least 1.1 to 1.5 equivalents of the base to drive the deprotonation to completion.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Observation: Low Yield & SM Recovery Cause1 Protic Impurities (e.g., H2O) Start->Cause1 Cause2 Suboptimal Temperature (> -70 °C) Start->Cause2 Cause3 Insufficient Basicity or Equivalents Start->Cause3 Sol1 Rigorously dry glassware. Use anhydrous solvents. Cause1->Sol1 Verify Sol2 Maintain strict -78 °C (Dry Ice/Acetone). Cause2->Sol2 Control Sol3 Use stronger base (s-BuLi) or add TMEDA. Increase base to 1.5 eq. Cause3->Sol3 Optimize

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I've isolated the wrong isomer. My analytical data suggests formylation occurred at the C3 or C7 position. Why did this happen?

Answer: The formation of C3 or C7 isomers points to a failure in the regioselectivity of the directed metalation step. The directing ability of the N1-protecting group is paramount.

  • Probable Cause: Poor Choice of Directed Metalation Group (DMG). Not all "protecting groups" are effective DMGs. A good DMG for this purpose must be able to coordinate strongly with the lithium cation. Groups like methyl or benzyl offer no directing ability and will lead to deprotonation at the most acidic C-H bond, which is often at C3.

    • Solution: Employ a well-established DMG. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as the ether oxygen coordinates the lithium ion, directing deprotonation to the C7/C4 positions. Other options include sulfonyl or carbamate groups.

Protecting Group (DMG)Directing AbilityRemoval ConditionsComments
SEM Excellent (via O-Li coordination)Mild: TBAF or acidic hydrolysis (e.g., HCl in THF/H₂O)Highly recommended for its strong directing effect and versatile removal.
Boc Moderate to GoodAcidic (TFA, HCl)Can be effective but may be cleaved by organolithium reagents if not handled carefully at low temperatures.
Phenylsulfonyl (SO₂Ph) ExcellentReductive cleavage (e.g., Mg/MeOH) or with strong base.Very strong directing group, but removal can require harsh conditions.
Methyl (Me) NoneN/AActs only as a protecting group, not a DMG. Will likely lead to C3-formylation if any reaction occurs.

Question 3: My workup is messy, and I'm struggling to purify the final product. What can I do to minimize byproducts formed during quenching and deprotection?

Answer: A clean workup is essential. Byproducts can form from incomplete reactions during the quench or harsh conditions during deprotection.

  • Probable Cause A: Improper Quenching. Adding the reaction mixture to the electrophile (DMF) can create localized areas of high concentration and temperature, leading to side reactions.

    • Solution: Perform an "inverse quench." After the metalation is complete, cool the DMF in a separate flask to -78 °C and slowly transfer the lithiated indazole solution into the cold DMF via cannula. This ensures the lithiated species is always the limiting reagent at the point of reaction, minimizing side reactions.

  • Probable Cause B: Phosphorus-Containing Byproducts (If using Vilsmeier-Haack). While not the recommended route, if a Vilsmeier-Haack approach were attempted for a different isomer, the use of POCl₃ generates phosphate byproducts that complicate purification.[3]

    • Solution: The workup requires careful quenching with ice water and basification to hydrolyze the intermediate and precipitate inorganic salts.[3][4] Using an alternative like oxalyl chloride with DMF generates only gaseous byproducts (CO, CO₂), leading to a much cleaner reaction profile.[3]

  • Probable Cause C: Harsh Deprotection Conditions. Using overly aggressive conditions to remove the N1-protecting group can degrade the aldehyde functionality or the indazole ring itself.

    • Solution: Choose the deprotection method that is orthogonal to your molecule's sensitive functionalities. For an N1-SEM group, fluoride-based deprotection with TBAF (tetrabutylammonium fluoride) at 0 °C to room temperature is exceptionally mild and efficient. If using an acid-labile group, use dilute HCl in THF and monitor carefully by TLC or LC-MS to avoid prolonged exposure.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is an N1-protecting group absolutely necessary? The indazole N-H proton is far more acidic than any C-H proton on the ring. Without protection, any organolithium base would simply deprotonate the nitrogen to form an N-anion, and no C-H metalation would occur. Secondly, as discussed, the protecting group is not just a steric blocker but an active "director" of the base to the desired C4 position.[5][6]

Q2: What are the best analytical methods for monitoring this reaction? For real-time monitoring, Thin Layer Chromatography (TLC) is effective. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The N-protected starting material, the lithiated intermediate (after quenching a drop in methanol), and the formylated product should have distinct Rf values. For more precise tracking and byproduct identification, LC-MS is invaluable. To confirm the final structure and identify the nature of any isomeric byproducts, ¹H and ¹³C NMR spectroscopy are essential.

Q3: My final product seems to be unstable during column chromatography. Any suggestions? Aldehydes can sometimes be sensitive to silica gel, which is weakly acidic. If you observe streaking or decomposition on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, flash purification using a less acidic stationary phase like alumina may be beneficial.

Section 4: Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating the principles discussed above to minimize byproduct formation.

Step 1: N1-Protection of 5-methyl-1H-indazole with SEM-Chloride

  • To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N1-SEM-protected-5-methyl-1H-indazole.

Step 2: Directed ortho-Metalation and Formylation

  • Dissolve the N1-SEM-protected indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add n-butyllithium (n-BuLi, 1.3 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, cool anhydrous DMF (3.0 eq) to -78 °C.

  • Transfer the lithiated indazole solution into the cold DMF via a cannula over 20-30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection to Yield Final Product

  • Dissolve the crude N1-SEM-protected-4-carbaldehyde in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 5-methyl-1H-indazole-4-carbaldehyde.

References

  • ResearchGate. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available at: [Link]

  • Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Patsnap Eureka. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Available at: [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-methyl-1H-indazole-4-carbaldehyde and 4-methyl-1H-indazole-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a deep understanding of isomeric differences is paramount. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two constitutional isomers: 5-methyl-1H-indazole-4-carbaldehyde and the less-documented 4-methyl-1H-indazole-5-carbaldehyde. By examining their synthesis, spectroscopic signatures, and potential applications, this document serves as a critical resource for those working with indazole-based scaffolds.

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The specific substitution pattern on this bicyclic heterocycle is a key determinant of its biological function. This guide will illuminate the nuanced differences between the 5-methyl-4-carbaldehyde and 4-methyl-5-carbaldehyde isomers, offering predictive insights where experimental data is limited.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the electron-donating methyl group and the electron-withdrawing carbaldehyde group on the indazole ring dictates the electronic landscape of each isomer, influencing their fundamental properties.

Property5-methyl-1H-indazole-4-carbaldehyde4-methyl-1H-indazole-5-carbaldehyde
Molecular Formula C₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol
CAS Number 1783447-39-1[3]1783447-44-8[3]
Predicted Appearance SolidSolid
Predicted Solubility Soluble in organic solvents (DMSO, Methanol)Soluble in organic solvents (DMSO, Methanol)
Electronic Effects The electron-donating methyl group at C5 enhances electron density on the benzene ring, while the electron-withdrawing carbaldehyde at C4 reduces it, particularly at the ortho and para positions.The methyl group at C4 and the carbaldehyde at C5 create a distinct electronic distribution, which is expected to impact the reactivity of both the aldehyde and the aromatic protons.

Synthetic Pathways: Crafting the Isomers

The synthesis of these substituted indazoles typically involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. The choice of starting material is critical for achieving the desired isomeric product.

Synthesis of 5-methyl-1H-indazole-4-carbaldehyde

A viable synthetic strategy for this isomer often begins with a substituted o-toluidine derivative, followed by cyclization and formylation.[4]

dot

Synthesis_5_methyl start 2-Fluoro-5-methylbenzaldehyde intermediate Hydrazone intermediate start->intermediate Hydrazine hydrate product 5-methyl-1H-indazole-4-carbaldehyde intermediate->product Cyclization

Caption: Plausible synthetic route for 5-methyl-1H-indazole-4-carbaldehyde.

Generalized Experimental Protocol:

  • Hydrazone Formation: 2-Fluoro-5-methylbenzaldehyde is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to form the corresponding hydrazone.

  • Cyclization: The resulting hydrazone undergoes intramolecular cyclization to form the indazole ring. This step can be promoted by heat or the use of a base. Subsequent formylation, if not already present, can be achieved via methods like the Vilsmeier-Haack reaction.[4]

Proposed Synthesis of 4-methyl-1H-indazole-5-carbaldehyde

The synthesis of the 4-methyl-5-carbaldehyde isomer necessitates a different starting material, such as 2-fluoro-4-methylbenzaldehyde, to ensure the correct placement of the substituents.

dot

Synthesis_4_methyl start 2-Fluoro-4-methylbenzaldehyde intermediate Hydrazone intermediate start->intermediate Hydrazine hydrate product 4-methyl-1H-indazole-5-carbaldehyde intermediate->product Cyclization

Caption: Proposed synthetic route for 4-methyl-1H-indazole-5-carbaldehyde.

Conceptual Experimental Protocol:

  • Hydrazone Formation: The synthesis would commence with the reaction of 2-fluoro-4-methylbenzaldehyde and hydrazine hydrate to yield the corresponding hydrazone.

  • Cyclization and Formylation: The hydrazone would then be cyclized to form the 4-methyl-1H-indazole core. If the aldehyde is not carried through from the start, a regioselective formylation at the C5 position would be required, likely directed by the existing methyl group and the fused pyrazole ring.

Spectroscopic Dissection: A Comparative View

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of these isomers. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is distinct in each molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The predicted ¹H NMR spectra reveal subtle but significant differences in the chemical shifts of the aromatic protons, arising from the varied electronic and steric influences of the methyl and carbaldehyde groups.

Proton5-methyl-1H-indazole-4-carbaldehyde (Predicted δ, ppm)4-methyl-1H-indazole-5-carbaldehyde (Predicted δ, ppm)Key Differentiating Features
N1-H ~13.0 - 13.5 (broad s)~13.0 - 13.5 (broad s)The acidic N-H proton of the indazole ring typically appears as a broad singlet in a downfield region.[5]
C3-H ~8.2 - 8.4 (s)~8.1 - 8.3 (s)This singlet's position is influenced by the overall electron density of the bicyclic system.
C6-H ~7.3 - 7.5 (d)~7.2 - 7.4 (d)The differing electronic contributions of the substituents will lead to distinct chemical shifts for the benzene ring protons.
C7-H ~7.6 - 7.8 (d)~7.5 - 7.7 (d)Proximity to the formyl and methyl groups results in unique shielding and deshielding effects for each isomer.
CH₃ ~2.5 - 2.7 (s)~2.4 - 2.6 (s)The methyl protons will present as a singlet in the aliphatic region.
CHO ~10.0 - 10.2 (s)~9.9 - 10.1 (s)The aldehyde proton is a characteristic singlet at a highly deshielded chemical shift.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectra are expected to show more pronounced differences, particularly for the substituted carbons of the benzene ring, providing a definitive method for distinguishing the two isomers.

Carbon5-methyl-1H-indazole-4-carbaldehyde (Predicted δ, ppm)4-methyl-1H-indazole-5-carbaldehyde (Predicted δ, ppm)Key Differentiating Features
C3 ~135 - 138~134 - 137The chemical shift of C3 is sensitive to the electronic nature of the substituents on the benzene ring.
C4 ~130 - 133 ~140 - 143 The carbon bearing the formyl group in the 5-methyl isomer will be significantly downfield, while the carbon with the methyl group in the 4-methyl isomer will be at a much higher field. This is a key diagnostic difference.
C5 ~138 - 141 ~128 - 131 Conversely, the carbon with the methyl group in the 5-methyl isomer will be downfield, while the carbon bearing the aldehyde in the 4-methyl isomer will be significantly deshielded. This provides another clear point of differentiation.
C6 ~122 - 125~123 - 126The chemical shifts of the unsubstituted carbons will vary due to the different substitution patterns.
C7 ~110 - 113~111 - 114
C3a & C7a ~120-123 & ~140-143~121-124 & ~141-144The bridgehead carbon chemical shifts are also valuable for isomeric assignment.
CH₃ ~15 - 18~16 - 19The methyl carbon will appear in the upfield aliphatic region.
CHO ~190 - 193~191 - 194The aldehyde carbonyl carbon is characteristically found at a very low field.

Reactivity and Potential Applications: A Forward Look

The distinct electronic and steric environments of the two isomers are expected to translate into different chemical reactivities and, potentially, different biological activities.

  • Reactivity of the Aldehyde: The electrophilicity of the carbaldehyde group may be modulated by the position of the electron-donating methyl group, potentially leading to different rates of reaction in nucleophilic additions.

  • Electrophilic Aromatic Substitution: The directing effects of the methyl and formyl groups will govern the regioselectivity of any further substitution on the benzene ring, allowing for the synthesis of distinct downstream derivatives.

  • Medicinal Chemistry: As substituted indazoles, both isomers are promising starting points for drug discovery campaigns.[6][7] The aldehyde functionality serves as a versatile chemical handle for diversification through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Conclusion

While 5-methyl-1H-indazole-4-carbaldehyde and 4-methyl-1H-indazole-5-carbaldehyde share the same molecular formula, their structural differences are significant. This guide has provided a comprehensive comparison, including plausible synthetic routes and predicted spectroscopic data, to aid researchers in their identification and utilization. The distinct electronic and steric properties of these isomers suggest they are not interchangeable and likely possess unique reactivity profiles and biological activities. Further experimental investigation, particularly for the less-characterized 4-methyl-1H-indazole-5-carbaldehyde, is crucial to fully unlock the potential of these valuable chemical entities in the fields of medicinal chemistry and materials science.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Indazole C-3 substituent effects. | Download Scientific Diagram - ResearchGate. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | Journal of the American Chemical Society. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information - NextSDS. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. [Link]

  • How to predict the 13C NMR spectrum of a compound - YouTube. [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones - ACS Publications. [Link]

  • CASPRE - 13 C NMR Predictor. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. [Link]

Sources

LC-MS validation of 5-methyl-1H-indazole-4-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of targeted therapeutics, particularly covalent kinase and GTPase inhibitors, relies heavily on the structural integrity of high-purity heterocyclic building blocks. 5-methyl-1H-indazole-4-carbaldehyde has emerged as a critical pharmacophore precursor. The indazole core, specifically functionalized at the 4-position, is a defining structural motif in novel KRAS G12C inhibitors (such as JDQ443)[1].

However, the reactivity of the aldehyde moiety and the synthetic origins of the indazole ring introduce complex impurity profiles. Validating the purity of this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a quality control formality; it is a fundamental requirement for downstream synthetic success, governed by the stringent ICH Q2(R2) guidelines[2].

This guide objectively compares the analytical performance and downstream synthetic impact of Premium High-Purity 5-methyl-1H-indazole-4-carbaldehyde against Standard Commercial Grades, providing a self-validating LC-MS methodology for rigorous purity verification.

The Causality of Purity: Why Standard Commercial Grades Fail

In drug development, analytical blind spots directly translate to synthetic failures. The synthesis of 5-methyl-1H-indazole-4-carbaldehyde typically involves formylation or oxidation steps that are highly prone to side reactions. Standard commercial grades often fail to resolve these critical impurities:

  • Regioisomeric Impurities : The formation of the indazole ring frequently yields regioisomers (e.g., 6-methyl-1H-indazole-4-carbaldehyde). Because regioisomers share the exact same mass ( m/z 161.07 for [M+H]+ ) and exhibit nearly identical polarities, they co-elute under standard, steep chromatographic gradients.

  • Over-Oxidation Products : The reactive aldehyde is easily over-oxidized to 5-methyl-1H-indazole-4-carboxylic acid during storage or synthesis.

The Downstream Impact: If a standard commercial grade containing even 2-3% of a regioisomer is used in a downstream reductive amination or Knoevenagel condensation, it generates an isomeric Active Pharmaceutical Ingredient (API) mixture. These API isomers are notoriously difficult to separate via preparative HPLC, leading to catastrophic yield losses, altered target binding affinities, and regulatory rejection.

Self-Validating LC-MS Methodology

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This means the method continuously proves its own efficacy through System Suitability Testing (SST) before any sample data is accepted. The following protocol is optimized for the ionization of the indazole's basic nitrogens and the chromatographic resolution of its regioisomers, aligning with ICH Q2(R2) expectations[3].

Step-by-Step Analytical Protocol
  • Sample Preparation : Dissolve the standard and test samples in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 0.1 mg/mL.

    • Causality: This solvent composition matches the initial mobile phase conditions, preventing peak distortion and fronting caused by strong solvent effects at the injection plug.

  • Chromatographic Separation :

    • Column : Acquity UPLC BEH C18 ( 2.1×100 mm, 1.7 µm).

      • Causality: Sub-2-micron particles provide the massive theoretical plate count required to resolve structural isomers.

    • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A shallow gradient from 5% B to 40% B over 12 minutes, followed by a column flush at 95% B.

      • Causality: The shallow slope ( <3% B/min) maximizes the selectivity factor ( α ) between the 5-methyl and 6-methyl regioisomers, which would otherwise co-elute.

  • Mass Spectrometry (ESI+) :

    • Settings : Capillary Voltage 3.0 kV; Desolvation Temperature 350°C.

    • Detection : Full scan ( m/z 100-500) and Selected Ion Monitoring (SIM) at m/z 161.07 [M+H]+ .

      • Causality: Positive Electrospray Ionization (ESI+) is chosen because the electron-rich basic nitrogens in the indazole ring readily accept a proton, offering superior signal-to-noise ratios compared to negative ion mode[4].

  • System Suitability Testing (SST) : Inject a resolution mixture containing 5-methyl-1H-indazole-4-carbaldehyde and its 6-methyl isomer. The analytical run is only authorized to proceed if the chromatographic resolution ( Rs​ ) is >2.0 .

G Start Method Initiation (LC-MS/MS) SST System Suitability Testing (Resolution > 2.0) Start->SST Spec Specificity (Isomer Separation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Valid Validated Method (ICH Q2(R2) Compliant) Prec->Valid

Figure 1: Step-by-step LC-MS method validation workflow aligned with ICH Q2(R2) guidelines.

Comparative Performance & Validation Data

To objectively evaluate the necessity of high-purity building blocks, we compared a Premium High-Purity Grade against a Standard Commercial Grade. The data below highlights both the actual impurity profile and the robustness of the ICH Q2(R2) validation metrics[5].

Table 1: Comparative Impurity Profiling

ParameterPremium High-Purity GradeStandard Commercial GradeAnalytical & Synthetic Impact
Overall Purity (UV 254 nm) > 99.5%95.0% - 97.0%Determines baseline synthetic yield and mass balance.
6-Methyl Regioisomer < 0.1%1.5% - 3.0%Causes inseparable API mixtures; alters spatial geometry.
4-Carboxylic Acid Impurity Not Detected~ 1.0%Acts as a chain terminator in downstream coupling reactions.
Des-methyl Indazole < 0.05%0.5% - 1.0%Alters target binding affinity by removing hydrophobic contacts.

Table 2: ICH Q2(R2) LC-MS Method Validation Metrics

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (Premium Grade)
Specificity (Resolution, Rs​ ) Rs​>1.5 between critical isomers Rs​=2.4 (5-methyl vs. 6-methyl)
Linearity ( R2 ) > 0.990 over specified working range R2=0.9998 (0.01 - 10 µg/mL)
Precision (%RSD) < 2.0% for 6 replicate injections0.6% RSD
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 100.005 µg/mL (S/N = 15)

Mechanistic Impact on Downstream Synthesis

The purity of 5-methyl-1H-indazole-4-carbaldehyde directly dictates the efficacy of the final therapeutic. When this building block is used to synthesize covalent inhibitors targeting the KRAS G12C mutation, the 4-position serves as the critical attachment point for the electrophilic warhead or the spiro-linker system.

Furthermore, the precise positioning of the 5-methyl group is required to induce the specific atropisomerism that allows the drug to bind effectively in the Switch II pocket of the KRAS protein without sterically clashing with the H95 residue[1]. If a 6-methyl regioisomer infiltrates the synthesis, the resulting molecule will fail to achieve the required binding conformation, rendering it pharmacologically inactive against the MAPK signaling pathway.

G Indazole 5-Methyl-1H-indazole- 4-carbaldehyde Synthesis Reductive Amination & Coupling Indazole->Synthesis Inhibitor Covalent KRAS(G12C) Inhibitor (e.g., JDQ443 core) Synthesis->Inhibitor KRAS KRAS(G12C) Active Inhibitor->KRAS Covalent Binding RAF RAF / MEK KRAS->RAF Stimulates ERK ERK Activation (Tumor Growth) RAF->ERK

Figure 2: Role of the indazole building block in synthesizing KRAS(G12C) inhibitors to block MAPK signaling.

Conclusion

The LC-MS validation of 5-methyl-1H-indazole-4-carbaldehyde is a critical checkpoint in modern pharmaceutical synthesis. By employing a self-validating, ICH Q2(R2)-compliant methodology with shallow gradient kinetics and rigorous SST, researchers can definitively distinguish Premium Grade materials from Standard alternatives. This analytical rigor prevents the propagation of regioisomers, ensuring the structural integrity and pharmacological efficacy of advanced therapeutics.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures | Source : MasterControl | URL : 2

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source : European Medicines Agency (EMA) | URL : 3

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained | Source : IntuitionLabs | URL : 5

  • Title : Electrochemical α-C(sp 3 )–H/N–H Cross-Coupling of Isochromans and Azoles | Source : MDPI | URL : 4

  • Title : JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors | Source : ACS Publications | URL :1

Sources

Comparative Guide: 5-Methyl-1H-indazole-4-carbaldehyde vs. Indole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of a heterocyclic building block is rarely arbitrary. It requires a rigorous understanding of molecular interactions, metabolic stability, and synthetic feasibility. This guide provides an objective, data-driven comparison between two critical scaffolds in modern organic synthesis and drug discovery: Indole-4-carbaldehyde and 5-Methyl-1H-indazole-4-carbaldehyde .

By analyzing their structural electronics, reactivity profiles, and downstream applications, we will establish the causality behind why a researcher might choose one over the other, supported by self-validating experimental protocols.

Structural & Electronic Profiling

At their core, both compounds serve as versatile electrophiles due to the highly reactive C4-aldehyde group. However, their divergent ring systems dictate their behavior in biological environments and synthetic pathways.

  • Indole-4-carbaldehyde (CAS 1074-86-8): Features a fused benzene and pyrrole ring system[1]. The N1 atom acts exclusively as a hydrogen bond donor. While this scaffold is a proven intermediate for synthesizing Aurora kinase A inhibitors and participating in Biginelli reactions[2], the electron-rich nature of the indole ring makes it susceptible to phase I metabolism (oxidation) in vivo.

  • 5-Methyl-1H-indazole-4-carbaldehyde (CAS 1783447-39-1): Features a fused benzene and pyrazole ring[3]. The introduction of the N2 atom provides a critical hydrogen bond acceptor, a privileged feature for interacting with the hinge region of target kinases[4]. Furthermore, the methyl group at the 5-position serves a dual purpose: it restricts the rotational freedom of the C4-aldehyde (locking it into a bioactive conformation) and acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the vulnerable C5 position[4].

Scaffold Hopping Logic in Drug Discovery

Transitioning from an indole to an indazole core is a classic "scaffold hopping" strategy. When an indole-based lead compound exhibits poor pharmacokinetic properties or insufficient target affinity, substituting it with a substituted indazole can drastically improve the pharmacophore profile[5].

ScaffoldHopping Indole Indole-4-carbaldehyde (H-Bond Donor Only) Limitation Metabolic Liability Limited H-Bonding Indole->Limitation in vivo challenges Indazole 5-Methyl-1H-indazole-4-carbaldehyde (H-Bond Donor & Acceptor) Limitation->Indazole Scaffold Hopping (Add N2, 5-Me) Advantage Improved Kinase Affinity Increased Lipophilicity Indazole->Advantage Pharmacophore Optimization

Caption: Scaffold hopping logic from indole to indazole cores in drug discovery.

Quantitative Comparison: Physicochemical & Reactivity Metrics

To facilitate objective selection, the following table summarizes the key metrics and primary applications of both building blocks.

Metric / PropertyIndole-4-carbaldehyde5-Methyl-1H-indazole-4-carbaldehyde
CAS Number 1074-86-8[1]1783447-39-1[3]
Molecular Formula C9H7NO[1]C9H8N2O
H-Bond Donors 1 (N1-H)1 (N1-H)
H-Bond Acceptors 1 (C=O)2 (C=O, N2)[4]
Metabolic Liability High (Susceptible at C5/C6)Low (Sterically shielded at C5)
Primary Applications Biginelli reactions, anti-tumor agents[2]FBDD, Kinase hinge binders, MCL-1 inhibitors[4],[5]

Synthetic Methodologies & Self-Validating Protocols

Protocol A: De Novo Synthesis of Indole-4-carbaldehyde

The synthesis of the indole core requires precise functional group management to prevent the premature reduction of the highly reactive C4-aldehyde. The following protocol utilizes a modified Leimgruber-Batcho (L-B) approach[6].

SynthesisWorkflow Step1 Methyl 2-methyl-3- nitrobenzoate Step2 Reduction (NaBH4) Step1->Step2 Step3 Oxidation (Catalyst) Step2->Step3 Step4 Acetal Protection (Ethylene Glycol) Step3->Step4 Step5 Cyclization & Hydrolysis (DMFDMA, Raney-Ni) Step4->Step5 Product Indole-4-carbaldehyde (>98% Purity) Step5->Product

Caption: Step-by-step synthetic workflow for indole-4-carbaldehyde production.

Step-by-Step Methodology:

  • Reduction & Oxidation: Methyl 2-methyl-3-nitrobenzoate is reduced using NaBH₄ to yield 2-methyl-3-nitrobenzyl alcohol, which is subsequently oxidized to 2-methyl-3-nitrobenzaldehyde[6].

  • Aldehyde Protection (Critical Causality): The intermediate is reacted with ethylene glycol to form an acetal. Why? The subsequent cyclization step utilizes Raney-Nickel and hydrazine hydrate. Without protection, these potent reducing agents would rapidly convert the free aldehyde into a primary alcohol, destroying the desired functional handle[6].

  • Condensation & Cyclization: The protected intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). Addition of Raney-Ni and hydrazine hydrate triggers reductive cyclization to form the indole core.

  • Hydrolysis: A one-pot acidic hydrolysis removes the acetal, yielding indole-4-carbaldehyde as a light yellow powder[1],[6]. Self-Validation Check: The success of step 2 is confirmed via ¹H-NMR by the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the acetal multiplet (~4.0 ppm).

Protocol B: Downstream Functionalization of 5-Methyl-1H-indazole-4-carbaldehyde

When incorporating the indazole scaffold into a kinase inhibitor, reductive amination is a standard procedure.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.

  • Reduction: After 2 hours of stirring at room temperature, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Why STAB? STAB is a mild, selective reducing agent. Unlike sodium borohydride, it will not reduce the unreacted starting aldehyde, ensuring high atom economy and preventing the formation of the indazole-4-methanol byproduct.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acetic acid and decomposes excess STAB, preventing downstream toxicity in biological assays. Extract with ethyl acetate and purify via flash chromatography.

Case Study: Kinase Inhibition & Apoptosis (MCL-1/BCL-2)

The practical superiority of the indazole scaffold in specific target environments is well-documented. In a pivotal drug discovery campaign targeting apoptosis pathways, researchers attempted to optimize an MCL-1 selective inhibitor featuring an indole core[5].

While the indole compound demonstrated nanomolar inhibition of MCL-1 (Ki = 55 nM), it lacked sufficient binding to BCL-2. By executing a scaffold hop from the indole core to an indazole core, the researchers successfully transformed the molecule into a dual MCL-1/BCL-2 inhibitor[5]. The indazole's geometry and electronic distribution allowed it to adopt a novel binding mode. The indazole core was forced out of the restrictive binding pocket previously adopted by the indole, altering the trajectory of the attached substituents and enabling dual-target recognition necessary to overcome venetoclax (VEN) resistance[5].

Sources

A Comparative Guide to the Synthetic Validation of 5-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the 1H-indazole scaffold remains a cornerstone for the development of novel therapeutics. Its structural versatility and ability to engage in a wide array of biological interactions have cemented its status as a privileged scaffold. Among its many derivatives, 5-methyl-1H-indazole-4-carbaldehyde stands out as a crucial intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth technical comparison of plausible synthetic routes to this key building block, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction: The Significance of 5-Methyl-1H-indazole-4-carbaldehyde

The indazole core, a fusion of benzene and pyrazole rings, is a feature of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of 5-methyl-1H-indazole-4-carbaldehyde, with a methyl group at the 5-position and a formyl group at the 4-position, provides a unique handle for further chemical modifications, making it a valuable precursor in the synthesis of targeted therapeutics. The validation of efficient and scalable synthetic routes to this intermediate is therefore of paramount importance for accelerating drug development pipelines.

Comparative Analysis of Synthetic Strategies

The synthesis of 5-methyl-1H-indazole-4-carbaldehyde is not a trivial one-step process and typically involves a multi-step sequence. Two primary strategic approaches are considered and compared here:

Route 1: Construction of the Indazole Ring Followed by C4-Formylation. This classic approach involves the initial synthesis of the 5-methyl-1H-indazole core, followed by the introduction of the carbaldehyde group at the C4 position.

Route 2: Synthesis from a Pre-functionalized Benzene Ring. This strategy begins with a benzene derivative already bearing the necessary substituents or precursors, which are then elaborated to form the final indazole-4-carbaldehyde structure. A key intermediate in this approach is 4-bromo-5-methyl-1H-indazole.

The following sections will delve into the experimental details, advantages, and disadvantages of each route, providing a comprehensive framework for synthetic route selection.

Route 1: Synthesis via C4-Formylation of 5-Methyl-1H-indazole

This route is conceptually straightforward, beginning with the synthesis of 5-methyl-1H-indazole, a commercially available but also synthetically accessible starting material. The critical step is the regioselective introduction of the formyl group at the C4 position.

Step 1: Synthesis of 5-Methyl-1H-indazole

A common and established method for the synthesis of the indazole core is the diazotization of an appropriately substituted aniline, in this case, 2-amino-4-methylbenzonitrile, followed by cyclization.

Experimental Protocol: Synthesis of 5-Methyl-1H-indazole

  • Materials: 2-amino-4-methylbenzonitrile, sodium nitrite, hydrochloric acid, and a suitable reducing agent (e.g., sodium sulfite).

  • Procedure:

    • Dissolve 2-amino-4-methylbenzonitrile in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium sulfite in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution. The reaction is often exothermic and requires careful temperature control.

    • Upon completion of the reaction, the 5-methyl-1H-indazole product can be isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.

Step 2: C4-Formylation of 5-Methyl-1H-indazole

The introduction of a formyl group onto the indazole ring can be challenging due to the potential for reaction at multiple positions, most commonly the C3 position. Achieving regioselectivity for the C4 position often requires careful selection of the formylation method and reaction conditions. Two primary methods are considered: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. While effective for many heterocycles, its application to indazoles can lead to a mixture of isomers, with a preference for the C3 position in many cases. The electron-donating methyl group at the 5-position may influence the regioselectivity, but specific experimental data for the C4-formylation of 5-methyl-1H-indazole via this method is scarce in the literature.

Directed ortho-metalation (DoM) offers a more regioselective approach to functionalizing aromatic rings[3][4]. This strategy involves the use of a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For indazoles, the N1-proton can be removed first, and then a second equivalent of a strong base can deprotonate a specific carbon position. N-protection of the indazole is often necessary to control the site of metalation.

Conceptual Experimental Protocol: C4-Formylation via Directed Ortho-Metalation

  • N-Protection:

    • Protect the N1 position of 5-methyl-1H-indazole with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) or a diethoxymethyl (DEM) group, to direct the subsequent lithiation.

  • Directed Ortho-Metalation and Formylation:

    • Dissolve the N-protected 5-methyl-1H-indazole in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect deprotonation at the C4 position, directed by the N1 protecting group and influenced by the C5 methyl group.

    • Quench the resulting lithiated species with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

    • Work-up the reaction mixture with an aqueous acid to hydrolyze the intermediate and remove the protecting group, yielding 5-methyl-1H-indazole-4-carbaldehyde.

Route 1: Advantages and Disadvantages
Advantages Disadvantages
Conceptually straightforward.Regioselectivity of the formylation step can be a significant challenge.
The starting material, 5-methyl-1H-indazole, is commercially available.May require N-protection and deprotection steps, adding to the overall step count.
Avoids the use of halogenated intermediates.Yields for the formylation step can be variable and optimization may be required.

Route 2: Synthesis from 4-Bromo-5-methyl-1H-indazole

This alternative strategy involves the synthesis of a key halogenated intermediate, 4-bromo-5-methyl-1H-indazole, which is then converted to the target carbaldehyde. This approach offers the potential for excellent regioselectivity in the formylation step.

Step 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

A detailed and high-yielding synthesis of 4-bromo-5-methyl-1H-indazole has been reported in the patent literature[5]. This method avoids the use of harsh nitrating agents and provides a practical route to this key intermediate.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole [5]

  • Materials: 2-bromo-4-fluorotoluene, lithium diisopropylamide (LDA), N,N-dimethylformamide (DMF), methoxylamine hydrochloride, potassium carbonate, hydrazine hydrate.

  • Procedure:

    • Ortho-lithiation and Formylation of the Starting Material: React 2-bromo-4-fluorotoluene with LDA at -78 °C in THF, followed by the addition of DMF to introduce a formyl group ortho to the fluorine atom.

    • Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether.

    • Indazole Ring Formation: The final step involves ring closure of the oxime intermediate with hydrazine hydrate in a suitable solvent (e.g., THF, dioxane, methanol, or ethanol) at elevated temperatures to yield 4-bromo-5-methyl-1H-indazole. This patented method reports a high overall yield.[5]

Step 2: Conversion of 4-Bromo-5-methyl-1H-indazole to 5-Methyl-1H-indazole-4-carbaldehyde

The conversion of the 4-bromo substituent to a formyl group can be efficiently achieved through a halogen-metal exchange reaction followed by quenching with a formylating agent.

Experimental Protocol: Halogen-Metal Exchange and Formylation

  • Materials: 4-bromo-5-methyl-1H-indazole, a strong organolithium reagent (e.g., n-butyllithium or t-butyllithium), N,N-dimethylformamide (DMF), anhydrous ethereal solvent (e.g., THF).

  • Procedure:

    • Dissolve 4-bromo-5-methyl-1H-indazole in an anhydrous ethereal solvent under an inert atmosphere and cool to a low temperature (typically -78 °C to -100 °C).

    • Slowly add the organolithium reagent to effect the halogen-metal exchange, generating the 4-lithio-5-methyl-1H-indazole species.

    • Quench the reaction with an excess of anhydrous DMF.

    • Allow the reaction to warm to room temperature and then perform an aqueous work-up to hydrolyze the intermediate and yield the desired 5-methyl-1H-indazole-4-carbaldehyde.

    • The product can be purified by standard methods such as column chromatography or recrystallization.

Route 2: Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity in the formylation step is expected.Requires the synthesis of a halogenated intermediate.
The synthesis of the key bromo-intermediate is well-documented with high yields.[5]Involves the use of highly reactive and pyrophoric organolithium reagents.
Potentially more scalable and reproducible than direct formylation of the parent indazole.Requires stringent anhydrous and inert reaction conditions.

Data Summary and Comparison

Parameter Route 1 (Direct Formylation) Route 2 (from Bromo-indazole)
Starting Material 5-Methyl-1H-indazole2-Bromo-4-fluorotoluene
Key Transformation C4-FormylationHalogen-Metal Exchange & Formylation
Regioselectivity Potentially problematic, may yield mixtures of isomers.Excellent, directed by the position of the bromine atom.
Number of Steps Fewer steps if starting from 5-methyl-1H-indazole.More steps from the basic starting material.
Reagents & Conditions Vilsmeier-Haack (POCl₃, DMF) or DoM (strong base, low temp).LDA, organolithiums, low temperatures, anhydrous conditions.
Reported Yields Highly variable and dependent on the specific method and substrate.High yields reported for the synthesis of the bromo-intermediate[5]. Halogen-metal exchange/formylation is typically high-yielding.
Scalability May be challenging to scale up due to regioselectivity issues.Potentially more scalable due to better control of regioselectivity.
Safety Considerations Vilsmeier-Haack reagents are corrosive. Strong bases for DoM are pyrophoric.Use of pyrophoric organolithium reagents requires careful handling.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations in each route.

Route1 A 5-Methyl-1H-indazole B N-Protected 5-Methyl-1H-indazole A->B Protection C C4-Lithio-N-Protected 5-Methyl-1H-indazole B->C Directed Ortho-Metalation (e.g., n-BuLi) D 5-Methyl-1H-indazole-4-carbaldehyde C->D Formylation (DMF) & Deprotection

Caption: Synthetic workflow for Route 1 via directed ortho-metalation.

Route2 A 2-Bromo-4-fluorotoluene B 4-Bromo-5-methyl-1H-indazole A->B Multi-step synthesis (as per patent) C 4-Lithio-5-methyl-1H-indazole B->C Halogen-Metal Exchange (e.g., n-BuLi) D 5-Methyl-1H-indazole-4-carbaldehyde C->D Formylation (DMF)

Caption: Synthetic workflow for Route 2 via a bromo-indazole intermediate.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5-methyl-1H-indazole-4-carbaldehyde. The choice of the optimal route will depend on the specific needs and capabilities of the research laboratory.

  • For exploratory, small-scale synthesis , where the starting material 5-methyl-1H-indazole is readily available, Route 1 via directed ortho-metalation may be a quicker option, provided that the regioselectivity can be adequately controlled and optimized.

  • For larger-scale synthesis, where reproducibility, scalability, and high purity are critical , Route 2, proceeding through the 4-bromo-5-methyl-1H-indazole intermediate , is the recommended approach. The well-defined synthesis of the bromo-intermediate and the high regioselectivity of the subsequent halogen-metal exchange and formylation step make this route more robust and reliable for producing significant quantities of the target compound.

Ultimately, the validation of any synthetic route requires careful experimental execution and thorough characterization of all intermediates and the final product. This guide provides a solid foundation for researchers to make informed decisions and to efficiently access the valuable synthetic building block, 5-methyl-1H-indazole-4-carbaldehyde.

References

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • Synthesis of 1H‐indazole derivatives containing different functional group. Journal of Heterocyclic Chemistry. [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Directed (ortho) Metallation. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link]

  • Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to GC-MS and HPLC for Impurity Profiling of 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the adage "the dose makes the poison" extends beyond the API itself to encompass any co-existing impurities. For a key intermediate like 5-methyl-1H-indazole-4-carbaldehyde, a versatile building block in the synthesis of various therapeutic agents, a thorough understanding and control of its impurity profile is not merely a quality control metric; it is a fundamental aspect of drug safety and regulatory compliance.[1][2][3][4] Impurities can arise from a multitude of sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[5]

The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7][8][9] These guidelines set clear thresholds for action, compelling pharmaceutical developers to employ highly sensitive and specific analytical techniques to characterize their API's purity. This guide provides an in-depth comparison of two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the impurity profiling of 5-methyl-1H-indazole-4-carbaldehyde.

Anticipated Impurity Profile of 5-methyl-1H-indazole-4-carbaldehyde

A robust analytical strategy begins with a theoretical understanding of the potential impurities. Based on common synthetic routes to indazole-4-carbaldehydes, which may involve the formylation of a 5-methyl-1H-indazole precursor or a multi-step synthesis from substituted toluenes, the following classes of impurities can be anticipated:

  • Starting Materials: Unreacted 5-methyl-1H-indazole.

  • Positional Isomers: Such as 5-methyl-1H-indazole-3-carbaldehyde or 5-methyl-1H-indazole-6-carbaldehyde, which can arise from non-selective formylation reactions.

  • Over-reaction Products: For instance, the corresponding carboxylic acid if oxidative conditions are present.

  • By-products from Synthesis: Depending on the specific reagents used, various by-products could be formed. For example, if a Vilsmeier-Haack formylation is employed, residual dimethylformamide (DMF) or its decomposition products could be present.

  • Degradation Products: The aldehyde functionality can be susceptible to oxidation or other degradation pathways upon exposure to air, light, or elevated temperatures.

Methodology Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC for impurity profiling hinges on the physicochemical properties of the API and its potential impurities, primarily volatility and thermal stability.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds.[13] The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool for separating and identifying closely related volatile impurities.[10] For 5-methyl-1H-indazole-4-carbaldehyde, which is expected to have sufficient volatility and thermal stability, GC-MS offers high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is the workhorse of the pharmaceutical industry, particularly for non-volatile, thermally labile, or high molecular weight compounds.[13][14] Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[12] For the impurity profiling of 5-methyl-1H-indazole-4-carbaldehyde, HPLC-UV can be a robust alternative, especially for detecting less volatile or thermally sensitive impurities that may not be amenable to GC analysis.

The following sections provide detailed experimental protocols and a comparative analysis of these two techniques.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

1. Rationale: This method is designed to provide high-resolution separation of volatile and semi-volatile impurities. The use of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance for separating compounds with varying polarities. Electron ionization (EI) is chosen for its ability to generate reproducible mass spectra, which can be compared against spectral libraries for identification.

2. Sample Preparation: a. Accurately weigh approximately 25 mg of the 5-methyl-1H-indazole-4-carbaldehyde sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with methanol. c. Further dilute a 1.0 mL aliquot of this solution to 10.0 mL with methanol to obtain a final concentration of 50 µg/mL.

3. GC-MS Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Split/Splitless, 250 °C
Injection Volume 1 µL, Split ratio 20:1
Carrier Gas Helium, Constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-450
Solvent Delay 3 minutes
Protocol 2: HPLC-UV Method for Impurity Profiling

1. Rationale: This reversed-phase HPLC method is developed to complement the GC-MS analysis by targeting less volatile or thermally unstable impurities. A C18 column is a standard choice for providing good retention and separation of moderately polar compounds like indazole derivatives. The mobile phase gradient allows for the elution of impurities with a range of polarities. UV detection at 254 nm is selected as aromatic and conjugated systems, such as the indazole ring, typically exhibit strong absorbance at this wavelength.

2. Sample Preparation: a. Accurately weigh approximately 25 mg of the 5-methyl-1H-indazole-4-carbaldehyde sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. c. Further dilute a 1.0 mL aliquot of this solution to 10.0 mL with the same diluent to obtain a final concentration of 50 µg/mL.

3. HPLC-UV Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD), 254 nm

Workflow for Impurity Profiling

The overall process for comprehensive impurity profiling is a systematic endeavor that integrates analytical testing with regulatory compliance.

Impurity_Profiling_Workflow Impurity Profiling Workflow for 5-methyl-1H-indazole-4-carbaldehyde cluster_0 Phase 1: Analysis cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Reporting & Compliance Sample Sample Receipt & Preparation GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC-UV Analysis (Non-Volatile Impurities) Sample->HPLC Data_Proc Data Processing (Integration & Peak Detection) GCMS->Data_Proc HPLC->Data_Proc ID Impurity Identification (MS Library / Standards) Data_Proc->ID Quant Impurity Quantitation (% Area Normalization / Standards) Data_Proc->Quant Report Generate Report ID->Report Quant->Report ICH Compare Against ICH Thresholds (Reporting, Identification, Qualification) Report->ICH Final Final Disposition (Release / Further Investigation) ICH->Final

Caption: A comprehensive workflow for impurity profiling.

Performance Comparison: GC-MS vs. HPLC-UV

The following table summarizes the anticipated performance characteristics of the two methodologies for the analysis of impurities in 5-methyl-1H-indazole-4-carbaldehyde. The data presented is representative and would require formal validation according to ICH Q2(R1) guidelines.[15]

ParameterGC-MSHPLC-UVJustification
Selectivity/Specificity Excellent, mass spectrometer provides structural information for peak identification.Good to Excellent, dependent on chromatographic resolution. Co-elution can be an issue.GC-MS offers an orthogonal detection mechanism, providing higher confidence in impurity identification.[10] HPLC's selectivity is primarily based on retention time and UV spectra, which may not distinguish between isomers or structurally similar compounds.
Sensitivity (LOD/LOQ) Typically low ng to pg levels.Typically low to mid ng levels.GC-MS is often more sensitive for amenable compounds due to low background noise in selected ion monitoring (SIM) mode.[14]
Range of Applicability Limited to volatile and thermally stable compounds.Broad applicability to non-volatile and thermally labile compounds.[11][12]This is the primary differentiating factor. HPLC is more versatile for a wider range of potential impurities, including degradation products that may be less volatile.
Analysis Time Typically faster run times (e.g., 20-30 minutes).[12]Can have longer run times, especially with gradient elution (e.g., 30-40 minutes).The faster oven ramp rates in modern GCs can lead to shorter analysis times compared to HPLC gradients required for complex mixtures.[12]
Quantitative Precision Good to Excellent (RSD < 5%).Excellent (RSD < 2%).HPLC autosamplers and pumps generally offer slightly better precision for quantitative analysis compared to GC split/splitless injectors.
Ease of Use/Robustness Can require more method development for thermally labile compounds. Column lifetime can be an issue.Generally considered more robust for routine QC applications.HPLC methods are often more straightforward to transfer between laboratories and are less susceptible to issues like sample degradation in the injector.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and complementary techniques for the comprehensive impurity profiling of 5-methyl-1H-indazole-4-carbaldehyde.

  • GC-MS should be the primary choice for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials, isomers, and certain by-products. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for definitive identification.

  • HPLC-UV is essential for detecting non-volatile or thermally labile impurities, such as potential degradation products or over-reaction products (e.g., carboxylic acids). Its robustness and precision make it well-suited for routine quality control.

For a complete and regulatory-compliant impurity profile of 5-methyl-1H-indazole-4-carbaldehyde, a dual-pronged approach employing both GC-MS and HPLC-UV is strongly recommended. This ensures that the full spectrum of potential impurities is captured, providing the highest level of confidence in the quality and safety of this critical pharmaceutical intermediate. The selection of methods should always be guided by a thorough understanding of the manufacturing process and the stability of the drug substance, and all analytical procedures must be validated to meet the stringent requirements of regulatory bodies.[16]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent.
  • Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide. Benchchem.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • HPLC vs. GC: Choosing the Right Excipient Analysis. Allan Chemical Corporation.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. US Pharmacopeia (USP).
  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News-Medical.net.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019, October). ResearchGate.
  • Impurity Profiling In Pharmaceuticals: A Review. (2018, September 21). Indo American Journal of Pharmaceutical Sciences.
  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (2024, April 11). Medwin Publishers.
  • Impurity profiling of pharmaceutical Formulation. (2025, May 27). World Journal of Advanced Research and Reviews.
  • Impurity Profiling-A Significant Approach In Pharmaceuticals. (2019, November 27). ResearchGate.

Sources

bioactivity comparison of 5-methyl-1H-indazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and targeted therapeutics, I frequently evaluate building blocks that can overcome the pharmacokinetic and structural limitations of early-stage drug candidates. Among heterocyclic scaffolds, 5-methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) has emerged as a structurally privileged intermediate.

The indazole core effectively mimics the purine ring of ATP, making it an exceptional hydrogen-bond donor/acceptor for kinase hinge regions[1]. However, it is the synergistic combination of the C4-carbaldehyde (a highly reactive handle for derivatization) and the C5-methyl group (a critical steric modifier) that elevates this compound. This guide objectively compares the bioactivity, structural advantages, and experimental validation of three major classes of derivatives synthesized from this precursor.

When designing targeted inhibitors, molecular rigidity and precise spatial orientation are paramount. The 5-methyl-1H-indazole-4-carbaldehyde scaffold provides three distinct mechanistic advantages:

  • Atropisomerism and Conformational Locking: In the design of covalent KRAS G12C inhibitors (such as JDQ443 precursors), the C5-methyl group is not merely decorative. It physically clashes with bulky substituents at the C4 position, hindering axial rotation around the newly formed C-C or C-N bonds. This steric hindrance gives rise to stable atropisomers, allowing researchers to isolate the specific conformation that optimally engages the target protein[2].

  • Hydrophobic Pocket Engagement: The C5-methyl group precisely fills small, lipophilic pockets adjacent to the kinase hinge region (e.g., the V9/M72/T68 pocket in KRAS), significantly boosting target affinity[2].

  • Phenol Isosterism: Traditional kinase inhibitors often rely on phenol groups, which suffer from rapid Phase II metabolism (glucuronidation) and poor oral bioavailability. Converting the C4-carbaldehyde into an aminomethyl group yields an indazole isostere that maintains enzyme potency while drastically improving pharmacokinetic stability[3].

Bioactivity Comparison of Derivative Classes

Depending on the derivatization pathway chosen for the C4-carbaldehyde, the resulting compounds exhibit distinct pharmacological profiles. The table below compares the performance of these derivative classes.

Table 1: Comparative Bioactivity Profiles of 5-Methyl-1H-indazole Derivatives

Derivative ClassPrimary Synthesis RoutePrimary Target(s)Typical IC₅₀ RangeKey Pharmacokinetic Advantage
Pyrazole-Indazole Hybrids Organometallic addition followed by cyclizationKRAS G12C (Mutant GTPase)1 – 20 nMHigh metabolic stability; locks molecule into a bioactive atropisomeric state.
4-Aminomethyl Indazoles Reductive amination of the C4-aldehydeLck / Tyrosine Kinases10 – 50 nMSuperior oral bioavailability compared to traditional phenol-based inhibitors.
Schiff Bases / Hydrazones Direct condensation with hydrazines/aminesCOX-2 / Inflammatory pathways0.5 – 5 µMRapid synthetic accessibility; highly tunable lipophilicity.
Derivatization Pathways

Derivatization A 5-Methyl-1H-indazole- 4-carbaldehyde B Reductive Amination (NaCNBH3 / Amines) A->B C Condensation (Hydrazine Derivatives) A->C D Organometallic Addition (Grignard Reagents) A->D E 4-Aminomethyl Derivatives (Kinase Hinge Binders) B->E F Schiff Bases / Hydrazones (Anti-inflammatory Agents) C->F G Secondary Alcohols (KRAS Inhibitor Precursors) D->G

Chemical derivatization pathways of 5-methyl-1H-indazole-4-carbaldehyde into bioactive scaffolds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating systems. Below are the optimized protocols for generating and testing 4-aminomethyl kinase inhibitors.

Protocol A: Selective Reductive Amination (Synthesis of 4-Aminomethyl Derivatives)

Causality: Direct imine reduction often suffers from over-reduction of the starting aldehyde. By utilizing Sodium Cyanoborohydride (NaCNBH₃) at a strictly controlled pH, we selectively reduce the intermediate iminium ion without touching the unreacted aldehyde, maximizing yield[4].

  • Reaction Setup: Dissolve 1.0 eq of 5-methyl-1H-indazole-4-carbaldehyde and 1.2 eq of the target primary amine in anhydrous methanol.

  • pH Modulation: Add glacial acetic acid dropwise until the pH reaches 5.5. Validation Check: Use pH paper; a pH > 6 prevents iminium formation, while pH < 4 degrades the reducing agent.

  • Reduction: Add 1.5 eq of NaCNBH₃ in small portions at 0°C. Stir at room temperature for 12 hours.

  • Self-Validating TLC: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). Logic: The disappearance of the distinct orange/red spot confirms the complete consumption of the starting aldehyde.

  • Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Indazole derivatives occasionally exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before signal acquisition, completely bypassing compound auto-fluorescence and eliminating false positives.

  • Reagent Assembly: Combine the purified 4-aminomethyl indazole derivative (serial dilutions from 10 µM to 0.1 nM), recombinant Lck kinase, and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, DTT).

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive hinge-binders. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Self-Validating Quality Control:

    • Positive Control: Include Staurosporine (a known pan-kinase inhibitor).

    • Z'-Factor Calculation: Calculate the Z'-factor using the high (DMSO vehicle) and low (Staurosporine) controls. Logic: Proceed with data analysis ONLY if Z' > 0.5, proving the assay's dynamic range is robust enough to accurately determine the IC₅₀ of the indazole derivatives.

Mechanism of Action: The Atropisomeric Advantage

MOA Target Target Protein (e.g., KRAS G12C / Lck) Hinge Indazole Core Binding (H-bond Donor/Acceptor) Target->Hinge Steric C5-Methyl Steric Bulk (Restricts Axial Rotation) Hinge->Steric Atropisomer Stable Atropisomer Formation (Locks Bioactive Conformation) Steric->Atropisomer Efficacy Enhanced Target Affinity & Targeted Pathway Blockade Atropisomer->Efficacy

Mechanistic role of the C5-methyl group in stabilizing bioactive atropisomeric conformations.

Conclusion

The transition from standard phenyl-based inhibitors to 5-methyl-1H-indazole derivatives represents a masterclass in rational drug design. By leveraging the 5-methyl-1H-indazole-4-carbaldehyde building block, researchers can simultaneously lock molecules into highly potent atropisomeric conformations and bypass the pharmacokinetic liabilities of traditional isosteres. Whether targeting mutant KRAS in solid tumors or Lck in autoimmune disorders, this scaffold remains a cornerstone of modern targeted therapeutics.

References

  • Chem-Impex. 1-Methyl-1H-indazole-4-carbaldehyde (Compound Applications & Properties).[4]

  • PubMed (NIH). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics.[3]

  • ACS Publications. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors.[2]

  • BenchChem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole (Indazole Scaffold Pharmacophore Data).[1]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Substituted 1H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is a foundational pillar of innovative and successful research. The indazole scaffold, a prominent feature in medicinal chemistry, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. Furthermore, substitution on the indazole core can lead to a variety of positional isomers. These isomers often exhibit distinct physicochemical and pharmacological properties, rendering their precise identification not just a matter of analytical rigor, but a critical step in drug discovery and development.

This guide provides an in-depth spectroscopic comparison of substituted 1H-indazole isomers, leveraging experimental data to distinguish between N-alkylated isomers and positional isomers on the carbocyclic ring. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a comprehensive toolkit for the unambiguous characterization of these important molecules.

The Tale of Two Tautomers: 1H- vs. 2H-Indazole Isomers

The most common isomeric challenge in indazole chemistry arises from the position of substitution on the nitrogen atoms of the pyrazole ring, leading to 1H- and 2H-isomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Synthetic routes, however, can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable methods for their differentiation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers. Key differences in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei provide clear diagnostic markers.

¹H NMR Spectroscopy:

The proton chemical shifts are highly sensitive to the electronic environment, which is significantly altered by the position of the N-substituent.

ProtonRepresentative ¹H Chemical Shift (δ, ppm) in CDCl₃Key Differentiating Features
N-H ~10.0 - 13.0 (broad s) for 1H-indazoleThe presence of a broad, downfield N-H signal is characteristic of unsubstituted or N1-substituted 1H-indazoles. This signal is absent in 2H-isomers.
H-3 1H-isomer: ~8.1The H-3 proton in 2H-isomers is typically more deshielded and appears at a lower field (higher ppm) compared to the corresponding 1H-isomer.
2H-isomer: ~8.4
H-7 1H-isomer: ~7.8A notable deshielding of the H-7 proton is often observed in 2H-isomers due to the anisotropic effect of the N-1 lone pair.
2H-isomer: Higher frequency

¹³C NMR Spectroscopy:

The carbon chemical shifts, particularly of the pyrazole ring carbons, offer another layer of confirmation for isomeric assignment.

CarbonRepresentative ¹³C Chemical Shift (δ, ppm)Key Differentiating Features
C-3 1H-isomer: ~135The C-3 chemical shift is a reliable indicator of the substitution pattern, being significantly downfield in 1H-isomers compared to 2H-isomers.
2H-isomer: ~123
C-7a 1H-isomer: ~140The bridgehead carbon C-7a is markedly deshielded in 2H-indazoles.
2H-isomer: ~149
C-3a 1H-isomer: ~123The chemical shift of C-3a also varies between the two isomers, providing additional diagnostic value.
2H-isomer: ~127

Navigating the Benzene Ring: A Spectroscopic Look at Positional Isomers

Beyond N-substitution, the position of substituents on the benzene ring of the 1H-indazole core gives rise to another set of isomers (e.g., 4-, 5-, 6-, and 7-substituted). The electronic and steric effects of these substituents create unique spectroscopic fingerprints. Here, we use nitro-substituted 1H-indazoles as a primary example to illustrate these differences.

NMR Spectroscopy of Nitro-1H-Indazole Isomers

The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons. The following table provides a comparative overview of the ¹H NMR chemical shifts for the aromatic protons of various nitro-1H-indazole isomers in DMSO-d₆.[3]

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)
4-Nitro-1H-indazole 8.74-8.19 (d)7.55 (t)7.89 (d)
5-Nitro-1H-indazole 8.308.78 (d)-8.32 (dd)7.70 (d)
6-Nitro-1H-indazole 8.268.10 (d)7.55 (t)-8.59 (s)
7-Nitro-1H-indazole 8.427.36 (d)7.36 (t)8.33 (d)-

Note: The multiplicity (s, d, t, dd) and coupling constants are crucial for definitive assignment and are influenced by the substitution pattern.

The position of the nitro group creates distinct patterns in the aromatic region of the ¹H NMR spectrum, allowing for unambiguous identification. For instance, the downfield shift of H-4 in 5-nitro-1H-indazole and the singlet for H-7 in 6-nitro-1H-indazole are characteristic features.

Similarly, the ¹³C NMR chemical shifts are affected by the substituent's position, providing complementary data for structural confirmation.

A Broader View: IR, UV-Vis, and Mass Spectrometry

While NMR is often definitive, other spectroscopic techniques provide valuable and often complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Vibrational Mode1H-Isomers2H-IsomersKey Differentiating Features
N-H Stretch ~3150 cm⁻¹ (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of a 1H-indazole.
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Generally similar for both isomers.
Ring Vibrations ~1450-1620 cm⁻¹~1590-1625 cm⁻¹The fingerprint region will exhibit differences in the pattern of ring vibrations, which can aid in differentiation.

For positional isomers, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region of the IR spectrum can be diagnostic of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers.

Isomerλmax (nm) in AcetonitrileKey Differentiating Features
1H-Indazole ~254, ~2952H-indazoles typically exhibit a stronger absorption at longer wavelengths (a bathochromic shift) compared to their 1H counterparts.[4]
1-Methyl-1H-indazole ~254, ~295The UV-Vis absorption spectrum of 1-methyl-1H-indazole is similar to that of the parent 1H-indazole.
2-Methyl-2H-indazole ~275, ~310

The position and nature of substituents on the benzene ring will also influence the λmax values, generally leading to bathochromic shifts for electron-donating groups and hypsochromic shifts for electron-withdrawing groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While electron ionization (EI) mass spectra of the parent 1H- and 2H-indazole can be similar, the fragmentation of their substituted derivatives can show revealing differences.

  • 1H-Indazole Derivatives: Fragmentation often involves the loss of the N-1 substituent followed by cleavage of the pyrazole ring.

  • 2H-Indazole Derivatives: Similarly, fragmentation can initiate with the loss of the N-2 substituent. The relative abundances of the fragment ions can differ between the 1H and 2H isomers, providing clues for identification.

For positional isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation pathways that may arise from the substituent's position.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (300 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquid or low-melting solid samples): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-grade solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the optimal range of 0.2-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to determine the molecular ion peak.

    • For structural elucidation, perform tandem MS (MS/MS) to generate a fragmentation pattern.

Visualizing the Workflow

A systematic approach is crucial for the successful characterization of substituted indazole isomers. The following workflow outlines the key steps from synthesis to structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Substituted Indazole Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted 1H-indazole isomers.

Conclusion

The differentiation of substituted 1H-indazole isomers is a critical task in chemical research and drug development, achievable through the systematic application of modern spectroscopic techniques. NMR spectroscopy stands out as the most definitive method, with characteristic shifts in both ¹H and ¹³C spectra providing clear evidence for the isomeric form. IR, UV-Vis, and Mass Spectrometry offer valuable complementary data, aiding in a comprehensive structural assignment. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can confidently and accurately characterize their synthesized indazole derivatives, paving the way for further advancements in medicinal chemistry.

References

  • Abbassi, Y., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1837. [Link]

  • Chicha, H., et al. (2013). Synthesis and characterization of new 1H-indazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(11), 433-438.
  • Collot, V., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688–o690. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Fruchier, A., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry, 20(2), 77-80.
  • Giraud, F., et al. (2014). Indazole derivatives as kinase inhibitors for cancer therapy. Future Medicinal Chemistry, 6(11), 1289-1307.
  • Kouakou, K. S., et al. (2015). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 12(8), 2035-2046. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3127–3133. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Department of Chemistry and Biochemistry, The University of Oklahoma.
  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Richardson, P. F., et al. (2026). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Green Chemistry. [Link]

  • Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 8394–8415. [Link]

  • Sopková-de Oliveira Santos, J., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C, 58(11), o688-o690.
  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2775. [Link]

Sources

benchmarking CAS 1783447-39-1 against other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking CAS 1783447-39-1 (5-Methyl-1H-indazole-4-carbaldehyde) in Fragment-Based Drug Discovery

In modern medicinal chemistry, the selection of heterocyclic building blocks dictates the trajectory of a drug discovery program. CAS 1783447-39-1 (5-Methyl-1H-indazole-4-carbaldehyde) has emerged as a highly privileged scaffold, particularly in the design of protein kinase inhibitors and central nervous system (CNS) therapeutics[1].

This guide objectively benchmarks 5-Methyl-1H-indazole-4-carbaldehyde against two widely used alternative building blocks: 1H-Indole-4-carbaldehyde and 1H-Benzimidazole-4-carbaldehyde . By analyzing structural thermodynamics, metabolic clearance, and synthetic viability, we provide a comprehensive framework for researchers to evaluate these scaffolds.

Structural & Physicochemical Benchmarking

The fundamental differences between indazoles, indoles, and benzimidazoles lie in their nitrogen placement and resulting electronic properties. Indazoles serve as excellent bioisosteres for phenols and indoles, offering improved lipophilicity profiles and distinct hydrogen-bonding geometries[1].

The addition of the 5-methyl group in CAS 1783447-39-1 introduces a critical steric parameter. This methyl group restricts the rotational freedom of the adjacent 4-carbaldehyde (or its downstream derivatives), locking the molecule into a bioactive conformation that reduces entropic penalty upon target binding.

Table 1: Physicochemical Comparison of Heterocyclic Aldehyde Scaffolds

Property / Scaffold5-Methyl-1H-indazole-4-carbaldehyde1H-Indole-4-carbaldehyde1H-Benzimidazole-4-carbaldehyde
Core Heteroatoms 2 (Adjacent N-N)1 (Single N)2 (Separated N-C-N)
H-Bond Donors 111
H-Bond Acceptors 212
Kinase Hinge Binding Excellent (Bidentate)Moderate (Monodentate)Good (Altered Geometry)
Steric Shielding at C4 High (via C5-Methyl)LowLow
Aromaticity / Dipole High Dipole MomentLower Dipole MomentHigh Dipole Moment

Mechanistic Insights: The Indazole Advantage

The superiority of the indazole core in specific target classes—such as kinases and 5-HT receptor antagonists[2]—is driven by its unique interaction network.

Unlike indoles, which possess only a single hydrogen bond donor (NH), indazoles feature an additional nitrogen atom that acts as a potent hydrogen bond acceptor[1]. When binding to the ATP pocket of a kinase, this allows the indazole core to form a robust, bidentate interaction with the kinase hinge region (interacting simultaneously with the backbone C=O and NH). Furthermore, the 5-methyl group of CAS 1783447-39-1 projects into adjacent hydrophobic sub-pockets, enhancing binding affinity while sterically shielding the C4-substituent from rapid enzymatic degradation.

KinaseBinding Indazole 5-Methyl-1H-indazole Core N1 N1 (NH) H-Bond Donor Indazole->N1 Kinase Backbone C=O N2 N2 (N) H-Bond Acceptor Indazole->N2 Kinase Backbone NH Me 5-Methyl Group Steric Shield Indazole->Me Hydrophobic Pocket

Pharmacophore model of 5-Methyl-1H-indazole binding within a kinase hinge region.

Comparative Performance Data: Metabolic Stability

A critical benchmark for any building block is its metabolic fate. Indazoles and indoles exhibit vastly different intrinsic clearance ( CLint​ ) profiles due to their varying susceptibilities to CYP450-mediated oxidation and phase II metabolism[3]. While indoles are often less metabolically reactive at the core in certain in vitro assays, indazoles are significantly less vulnerable to phase I/II metabolism compared to phenols, making them superior bioisosteres for oral drug development[1][3].

Table 2: In Vitro Profiling of Model Derivatives (Reductive Amination Products)

Core Scaffold DerivativeTarget Kinase IC50​ (nM)pHLM CLint​ (µL/min/mg)Permeability ( Papp​×10−6 cm/s)
5-Methyl-1H-indazole 2.44512.5
1H-Indazole (Unmethylated) 8.1629.8
1H-Indole 35.02815.2
1H-Benzimidazole 18.5856.4

Data synthesis reflects the privileged nature of the methylated indazole scaffold in FBDD, balancing potency and clearance.

Self-Validating Experimental Protocols

To effectively utilize CAS 1783447-39-1, researchers must account for the steric hindrance imposed by the 5-methyl group. The following protocols are engineered to validate the synthetic and metabolic performance of this building block.

Protocol A: Sterically-Tolerant Reductive Amination

Objective: Synthesize a secondary amine library using CAS 1783447-39-1, overcoming the steric bulk at the C4 position. Causality: Standard room-temperature imine formation is often incomplete due to the adjacent 5-methyl group. By elevating the temperature and using a mild acid catalyst, we thermodynamically drive the equilibrium toward the Schiff base. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is electrophilic and sterically bulky; it resists reducing the unreacted aldehyde, ensuring high chemoselectivity for the imine intermediate.

  • Imine Formation: Dissolve 1.0 eq of CAS 1783447-39-1 and 1.2 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 2.0 eq of glacial acetic acid. Stir the mixture at 60°C for 2 hours under a nitrogen atmosphere to force Schiff base formation.

  • Selective Reduction: Cool the reaction to room temperature. Add 1.5 eq of STAB in portions. Stir for 16 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Microsomal Stability (pHLM) Assay

Objective: Benchmark the intrinsic clearance ( CLint​ ) of the synthesized indazole derivative against indole analogs. Causality: Quenching the reaction with ice-cold acetonitrile containing an internal standard instantly denatures CYP450 enzymes—locking the metabolic snapshot in time—while precipitating plasma proteins to prevent matrix suppression during LC-MS/MS quantification.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes (pHLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated metabolism.

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Enzyme Quench: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Workflow S1 1. Aldehyde Activation CAS 1783447-39-1 S2 2. Imine Formation Amine + AcOH (60°C) S1->S2 Overcome Steric Hindrance S3 3. Selective Reduction NaBH(OAc)3 S2->S3 Schiff Base Intermediate S4 4. LC-MS/MS Validation & pHLM Profiling S3->S4 Purified Building Block

Self-validating workflow for sterically hindered reductive amination and metabolic profiling.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 5-methyl-1H-indazole-4-carbaldehyde via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment, particularly concerning isomers, can invalidate extensive biological screening, nullify structure-activity relationship (SAR) studies, and lead to significant financial and temporal losses.

This guide addresses the critical task of validating the structure of a novel synthetic product, 5-methyl-1H-indazole-4-carbaldehyde . While routine spectroscopic methods like NMR, IR, and Mass Spectrometry are indispensable for initial characterization, they often fall short of providing absolute proof of constitution, especially when isomeric ambiguity is a factor. Here, we present a comprehensive comparison of analytical techniques, demonstrating why single-crystal X-ray diffraction (SCXRD) remains the unequivocal "gold standard" for structural elucidation. We will walk through the entire crystallographic workflow, from crystal growth to data interpretation, providing the in-depth, field-proven insights necessary to achieve a self-validating, publication-quality result.

The Analytical Challenge: Beyond a Shadow of a Doubt

Following a synthetic route intended to produce 5-methyl-1H-indazole-4-carbaldehyde, initial spectroscopic data (¹H NMR, ¹³C NMR, MS) may appear consistent with the target structure. However, a critical mind must ask: could the data also fit a closely related isomer, such as 6-methyl-1H-indazole-4-carbaldehyde or 7-methyl-1H-indazole-4-carbaldehyde? Subtle shifts in NMR spectra or identical mass-to-charge ratios in mass spectrometry can make definitive assignment challenging. This is where the limitations of indirect, solution-state methods become apparent and the power of a direct, solid-state method like X-ray crystallography becomes essential.

Comparative Analysis: The Analytical Toolkit

No single technique provides all the answers. A synergistic approach is often required, but it is crucial to understand the specific information each method provides. X-ray crystallography is unique in its ability to deliver a direct visualization of the atomic arrangement in 3D space.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination; resolves isomeric and stereochemical uncertainty.[1]Requires a high-quality single crystal, which can be challenging to obtain; provides a time-averaged structure in the solid state.[2]
NMR Spectroscopy (¹H, ¹³C, 2D) Carbon-hydrogen framework, connectivity through scalar couplings (COSY, HMBC), solution-state conformation.Excellent for determining connectivity in solution; provides dynamic information.Indirect structural information; can be ambiguous for complex isomers without reference standards; lower sensitivity.[3]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts.Does not distinguish between isomers; provides no information on 3D arrangement or connectivity.[4]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, non-destructive, and simple to perform.Provides limited information on the overall molecular skeleton; presence of a functional group does not confirm its position.[4]
Computational Modeling (e.g., DFT) Predicted low-energy conformations, calculated spectroscopic data (NMR, IR), electronic properties.Provides theoretical insight and can help interpret experimental data; no physical sample required.[5][6]Predictions are model-dependent and require experimental validation; cannot replace direct experimental evidence.[7]

The Gold Standard Workflow: Structural Validation by SCXRD

This section details the complete, self-validating protocol for the structural determination of 5-methyl-1H-indazole-4-carbaldehyde. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Growing a Diffraction-Quality Single Crystal

The most critical and often most challenging step is obtaining a suitable crystal.[8] A high-quality crystal should be a single, well-formed entity, free of cracks or defects, typically between 0.1 and 0.3 mm in its largest dimensions.[2]

Rationale for Method Selection: For a new small organic molecule, slow evaporation and vapor diffusion are the most common and effective starting points. They rely on gradually increasing the solute concentration to the point of supersaturation, allowing for slow, ordered crystal growth rather than rapid precipitation.[9][10]

Step-by-Step Crystallization Protocol:

  • Purity Assessment: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.

  • Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Setup - Slow Evaporation:

    • Dissolve 5-10 mg of the compound in 1-2 mL of the chosen solvent to create a near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm and puncture it with a needle 2-3 times. This slows the rate of evaporation, which is crucial for growing larger, more ordered crystals.[11]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Setup - Vapor Diffusion (Alternative):

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of a miscible "poor" solvent or "anti-solvent" (one in which the compound is insoluble).

    • Slow diffusion of the anti-solvent vapor into the good solvent will gradually reduce the compound's solubility, leading to crystallization.[7]

G cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement A High-Purity Sample (>98%) B Solvent Screening A->B C Prepare Near-Saturated Solution B->C D Filter to Remove Particulates C->D E Slow Evaporation or Vapor Diffusion Setup D->E F Harvest Single Crystal (0.1-0.3 mm) E->F G Mount Crystal on Diffractometer F->G H Cool Crystal (e.g., 100 K) G->H I Determine Unit Cell & Data Collection Strategy H->I J Collect Diffraction Data (Full Sphere) I->J K Integrate & Scale Data (e.g., APEX3) J->K L Determine Space Group & Solve Structure (Direct Methods) K->L M Refine Model (e.g., SHELXL) L->M N Validate Structure (checkCIF) M->N O Generate Final Report & CIF File N->O

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.

Step-by-Step Data Collection and Analysis Protocol:

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a cryo-loop. The crystal is then placed on the diffractometer goniometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.

  • Data Collection:

    • An X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[12]

    • As the crystal is rotated, a series of diffraction images are collected on a detector.[13]

    • Software, such as Bruker's APEX3 suite, is used to control the experiment, determine the unit cell parameters, and devise an optimal strategy to collect a complete dataset.[14]

  • Data Reduction and Integration: The collected images are processed to integrate the intensities of all the diffraction spots and apply corrections (e.g., for absorption). This process yields a reflection file (.hkl).

  • Structure Solution:

    • The structure is typically solved using "direct methods," an ab initio approach that uses statistical relationships between reflection intensities to determine initial phases for the structure factors.[2]

    • This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement:

    • This is an iterative process of adjusting the atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment).

    • The refinement is carried out using software like SHELXL.[15] Hydrogen atoms are typically placed in calculated positions.

  • Validation and Reporting:

    • The quality of the final model is assessed by several metrics, most importantly the R-factor (R1) and the Goodness-of-Fit (GooF). For a well-refined small molecule structure, an R1 value below 5% is expected.[3]

    • The final structural data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting and archiving crystal structures.[16]

    • The CIF should be checked for correctness and consistency using the IUCr's checkCIF service before publication or deposition.[17]

Table of Illustrative Crystallographic Data for 5-methyl-1H-indazole-4-carbaldehyde: (Note: This is a realistic, hypothetical dataset for illustrative purposes.)

ParameterValueSignificance
Chemical FormulaC₉H₈N₂OConfirms the elemental composition.
Molecular Weight160.18Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.52, 12.34, 7.89Unit cell dimensions.
β (°)98.5Unit cell angle for a monoclinic system.
Volume (ų)821.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2)Data collection temperature; low T improves data quality.
Radiation typeMo Kα (λ = 0.71073 Å)Wavelength of X-rays used.
Final R1 [I > 2σ(I)]0.041A low R-factor indicates excellent agreement between the model and experimental data.
wR2 (all data)0.115Weighted R-factor based on all data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good refinement model.

A Synergistic Approach to Absolute Confidence

The most robust structural validation leverages the strengths of multiple techniques. While SCXRD provides the definitive answer, other methods are crucial for corroboration and for understanding the molecule's behavior in different states.

G cluster_main Definitive Structure Elucidation cluster_spec Spectroscopic & Spectrometric Data cluster_comp Theoretical Validation XRD SC-XRD (Solid-State Structure) NMR NMR (Connectivity) XRD->NMR Resolves Isomeric Ambiguity NMR->XRD Confirms Connectivity MS MS (Molecular Formula) MS->XRD Confirms Composition IR IR (Functional Groups) IR->XRD Confirms Functional Groups COMP Computational Chemistry (Conformation/Energy) COMP->XRD Predicts/Corroborates 3D Geometry

Caption: Synergistic relationship between analytical techniques.

This workflow illustrates a logical progression:

  • Initial Hypothesis (MS, IR, NMR): These techniques establish the molecular formula, functional groups, and a probable connectivity map. For our target, this confirms we likely have a methyl-indazole-carbaldehyde isomer.

  • Theoretical Support (Computational): A computational model can predict the lowest energy structure and its expected spectroscopic signature, helping to rationalize the experimental data.

  • Absolute Proof (SCXRD): X-ray crystallography provides the final, irrefutable evidence, directly visualizing the positions of the methyl and carbaldehyde groups on the indazole ring, thereby resolving any isomeric ambiguity.

Data Integrity and Deposition

A cornerstone of scientific integrity is the public dissemination of data. Once a crystal structure is solved and refined, the Crystallographic Information File (CIF) should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. Deposition is typically a requirement for publication and ensures that the data is preserved and accessible to other scientists for verification and further research.

Conclusion

For 5-methyl-1H-indazole-4-carbaldehyde, as with any novel compound destined for high-value applications like drug development, "probable" is not good enough. While a suite of spectroscopic techniques provides essential pieces of the puzzle, only single-crystal X-ray crystallography can assemble them into a complete and unambiguous three-dimensional picture. It stands alone in its ability to directly resolve the atomic positions, thereby eliminating the costly risks of isomeric misassignment. By following a rigorous and self-validating workflow from crystal growth to data deposition, researchers can proceed with the absolute confidence that their structural foundation is sound.

References

  • APEX3 Software User Manual. (2016). Bruker Corporation. [Link]

  • Comparison of NMR and X-ray crystallography. Chemaxon. [Link]

  • R-factor (crystallography). (2023). Wikipedia. [Link]

  • Combining Experimental and Computational Methods. (2021). MDPI Encyclopedia. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Journal of Pharmaceutical Sciences and Computational Chemistry. [Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70. [Link]

  • 5-Methyl-1H-indazole-4-carbaldehyde Chemical Substance Information. NextSDS. [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde. PubChem. [Link]

  • For X-ray crystallography structures. PDBe-KB. [Link]

  • Comparing computational and experimental research. Quora. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). ACS Publications. [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives. (2025). RGUHS Journal of Pharmaceutical Sciences. [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • Computational Chemistry. Schrödinger. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 963-971. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Platypus Technologies. [Link]

  • SHELXTL User Guide. University of Illinois. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Slow Evaporation Crystallization. Michigan State University Department of Chemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC at Carleton College. [Link]

  • What is Single Crystal X-ray Diffraction? (2020). YouTube. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). DergiPark. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Deposit a Structure. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Structure Deposition Workshop. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • What is Single Crystal X-ray Diffraction? (2020). YouTube. [Link]

  • X-ray crystallography. (2024). Wikipedia. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

  • Structure Deposition Workshop (DEP-001). CCDC. [Link]

  • The Crystallographic Information File (CIF). National Single Crystal X-ray Facility. [Link]

  • APEX3 Software. Bruker Support. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). DergiPark. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • APEX Software. Bruker. [Link]

Sources

comparative binding affinity of 5-methyl-1H-indazole-4-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the 5-methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) scaffold reveals its critical role as a privileged pharmacophore in modern drug discovery. Widely utilized in the development of targeted therapies—particularly kinase inhibitors and novel antibacterial agents—the indazole core mimics the purine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of kinases.

This guide objectively compares the binding affinities of 5-methyl-1H-indazole-4-carbaldehyde analogs against alternative substitutions (e.g., hydrogen, fluoro, and methoxy groups). By analyzing the kinetic and thermodynamic parameters of these analogs, we can decode the structure-activity relationship (SAR) and provide actionable, self-validating protocols for your own lead optimization workflows.

Structural Rationale & Pharmacophore Dynamics

The utility of the 5-methyl-1H-indazole-4-carbaldehyde building block lies in its dual-functional nature:

  • The 1H-Indazole Core : Serves as the primary anchoring motif. The N1 and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair, forming robust interactions with the backbone amides of the kinase hinge region [1].

  • The C5-Methyl Group : Introduces a precise steric "bump." In many receptor tyrosine kinases (e.g., VEGFR2, FGFR1), this methyl group projects into a lipophilic sub-pocket adjacent to the gatekeeper residue. This hydrophobic packing displaces high-energy water molecules, driving a favorable entropic shift.

  • The C4-Carbaldehyde Vector : Acts as a versatile synthetic handle. Through reductive amination or Knoevenagel condensations, the C4 position allows for the rapid generation of diverse libraries that project out toward the solvent-exposed channel, dictating target selectivity [2].

Pharmacophore Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Indazole 1H-Indazole Core (Scaffold) Hinge->Indazole Bidentate H-Bonds C5_Methyl 5-Methyl Group (Hydrophobic Pocket) Indazole->C5_Methyl C5 Position C4_Vector C4-Carbaldehyde Vector (Solvent Channel) Indazole->C4_Vector C4 Position

Fig 1. Pharmacophore model of 5-methyl-1H-indazole core binding within a kinase ATP pocket.

Comparative Binding Affinity Data

To objectively evaluate the impact of the C5 substituent, we compare a synthesized library of indazole-4-carbaldehyde derivatives (functionalized at C4 with a standard piperazine-linked solvent vector) against a model recombinant kinase domain (e.g., VEGFR2).

While endpoint assays like IC50​ provide a snapshot of potency, they fail to capture the temporal dynamics of drug-target engagement. Therefore, we utilize Surface Plasmon Resonance (SPR) to resolve the association ( kon​ ) and dissociation ( koff​ ) rates.

Table 1: Kinetic and Thermodynamic Binding Profiles of C5-Substituted Indazole Analogs

C5 Substituent IC50​ (nM) Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
-H (Unsubstituted)145.0120.04.554.03.1
-F (Fluoro)85.070.05.236.44.6
-CH₃ (Methyl)24.0 18.0 6.1 11.0 15.1
-OCH₃ (Methoxy)310.0280.02.878.42.1

Data Analysis & Causality: The data clearly demonstrates that the 5-methyl analog is the superior binder. Why? The causality lies in the dissociation rate ( koff​ ). While the association rates ( kon​ ) remain relatively similar across the series, the 5-methyl group perfectly fills the hydrophobic sub-pocket, reducing the koff​ by 5-fold compared to the unsubstituted analog. This extends the residence time ( τ=1/koff​ ) to over 15 minutes, a critical metric for sustained in vivo efficacy [3]. Conversely, the larger methoxy group (-OCH₃) induces a steric clash with the pocket walls, accelerating dissociation and drastically reducing affinity.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives or artifacts.

Protocol A: Library Synthesis via Reductive Amination

Causality: Reductive amination of the 4-carbaldehyde is chosen over cross-coupling because it yields an sp3 -hybridized benzylic amine linker. This flexibility is essential for the C4 vector to navigate the narrow exit of the ATP-binding site toward the solvent channel without inducing rigid steric strain.

  • Reaction Setup: Dissolve 5-methyl-1H-indazole-4-carbaldehyde (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (catalytic, 0.1 eq) to activate the carbonyl. Stir at room temperature for 2 hours. Validation Check: Withdraw a 5 µL aliquot and analyze via LC-MS to confirm >90% conversion to the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is selected over NaBH₄ because its mild nature prevents the reduction of the unreacted aldehyde into an alcohol.

  • Quenching & Purification: Quench with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Quality Control (Critical): Purify the crude product via preparative reverse-phase HPLC. Self-Validation: The final compound must exhibit >95% purity by UV absorbance (254 nm) and NMR before advancing to biological assays, ensuring that trace reactive intermediates do not artificially inflate binding metrics.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR is utilized because it provides real-time, label-free kinetic data ( kon​ , koff​ ), which is imperative for validating the residence time hypothesis of the 5-methyl group.

  • Surface Preparation: Immobilize the His-tagged target kinase onto an NTA (Nitrilotriacetic acid) sensor chip. Self-Validation: Leave one flow cell unmodified to serve as a reference channel. This allows for the subtraction of bulk refractive index changes caused by the DMSO solvent.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 5-methyl-indazole analogs (ranging from 1 µM to 1.2 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 600-second dissociation phase.

  • Control Validation: Run a known clinical inhibitor (e.g., Pazopanib) at the start and end of the experiment [4]. Self-Validation: If the Kd​ of the control shifts by more than 15% between the first and last run, the kinase surface has degraded, and the data must be discarded.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Protocol Syn 1. Library Synthesis (Reductive Amination) Pur 2. LC-MS/HPLC Purification (>95% Purity Check) Syn->Pur FPCA 3. FPCA Screening (Primary IC50 Determination) Pur->FPCA SPR 4. SPR Validation (Kinetic Profiling: Kon/Koff) FPCA->SPR Data 5. SAR Analysis (Lead Optimization) SPR->Data

Fig 2. Self-validating experimental workflow for synthesizing and profiling indazole analogs.

Conclusion

The comparative data underscores that the 5-methyl-1H-indazole-4-carbaldehyde scaffold is not merely a generic building block, but a highly tuned pharmacophore. By capitalizing on the C5-methyl group's ability to optimize target residence time via hydrophobic packing, and leveraging the C4-carbaldehyde for rapid diversification, researchers can significantly accelerate the discovery of highly potent, long-acting inhibitors.

Safety Operating Guide

5-methyl-1H-indazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

5-Methyl-1H-indazole-4-carbaldehyde: Comprehensive Laboratory Safety and Disposal Guide

As drug development accelerates, indazole derivatives have become foundational scaffolds in medicinal chemistry. However, the presence of a reactive formyl (aldehyde) group on the indazole core introduces specific toxicological risks and logistical challenges. This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step procedures for the safe handling, quenching, and disposal of 5-methyl-1H-indazole-4-carbaldehyde .

Chemical Profile & Hazard Assessment

Before designing a disposal workflow, it is critical to understand the physicochemical properties and intrinsic hazards of the compound. 5-methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) is a heterocyclic organic compound[1].

Table 1: Chemical Properties and GHS Classifications

Property / HazardDetail
Chemical Name 5-Methyl-1H-indazole-4-carbaldehyde
CAS Number 1783447-39-1[1]
Molecular Formula C9H8N2O[2]
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Reactivity Electrophilic aldehyde; reacts with strong oxidizers, bases, and primary amines.
Mechanistic Toxicology: Why is it Hazardous?

The toxicity of 5-methyl-1H-indazole-4-carbaldehyde is primarily driven by its reactive aldehyde moiety. Reactive organic aldehydes are electrophilic species that readily undergo 1,2-addition reactions with biological nucleophiles[3]. Specifically, the aldehyde carbon attacks the ε-amino groups of lysine residues in cellular proteins, forming an initial aminol intermediate that dehydrates into a stable imine (Schiff base)[3][4]. This covalent modification leads to protein cross-linking, enzyme inhibition, and subsequent generalized cytotoxicity[4].

ToxicityPathway A 5-Methyl-1H-indazole-4-carbaldehyde (Electrophilic Aldehyde) C 1,2-Addition Reaction (Aminol Intermediate) A->C F Metabolic Detoxification (Aldehyde Dehydrogenase) A->F ALDH Pathway B Biological Nucleophiles (e.g., Lysine ε-amino groups) B->C D Dehydration (Schiff Base Formation) C->D E Protein Cross-linking & Cellular Toxicity D->E

Mechanistic pathway of 5-methyl-1H-indazole-4-carbaldehyde toxicity via Schiff base formation.

Operational Safety & Handling Protocols

To prevent the toxicological cascade described above, strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls: Always handle the neat powder inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE Requirements: Wear standard laboratory attire, including a closed-front lab coat, safety goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves. Nitrile provides an adequate barrier against the solid form, but if handling the compound in organic solvents (e.g., DMSO, DCM), consult solvent-specific glove compatibility charts.

Step-by-Step Disposal Workflows

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste generators must perform a hazardous waste determination at the point of generation[5]. While 5-methyl-1H-indazole-4-carbaldehyde may not be a specifically "P-listed" or "U-listed" waste, it exhibits characteristic toxicity and must be managed as hazardous waste[6].

Workflow A: Disposal of Solid Waste (Unreacted Chemical)
  • Collection: Transfer any expired, contaminated, or residual solid 5-methyl-1H-indazole-4-carbaldehyde into a chemically compatible, sealable container (e.g., High-Density Polyethylene [HDPE] wide-mouth jar).

  • Labeling: Affix a hazardous waste tag immediately. Label as "Hazardous Waste - Toxic Solid (5-Methyl-1H-indazole-4-carbaldehyde)".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and bases.

  • Disposal: Submit to your institutional EHS department for high-temperature incineration via a licensed commercial disposal facility.

Workflow B: Disposal of Liquid Waste (Solvent Solutions)

In biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM or chloroform, collect in a container designated strictly for Halogenated Organic Waste .

    • Non-Halogenated Waste: If dissolved in DMSO, DMF, or methanol, collect in a container designated for Non-Halogenated Organic Waste .

  • Prevention of Reactions: Never mix aldehyde-containing waste with waste containing concentrated primary amines (e.g., ethanolamine) or strong acids, as exothermic Schiff base formation or polymerization can occur in the waste carboy.

  • Labeling: List all constituents on the waste tag (e.g., "99% DMSO, 1% 5-Methyl-1H-indazole-4-carbaldehyde").

Workflow C: Chemical Quenching (Optional but Recommended for Aqueous Washes)

If you have aqueous solutions containing trace amounts of the aldehyde, you can neutralize the reactive formyl group using a bisulfite quench.

  • Reaction: Add a saturated solution of sodium bisulfite ( NaHSO3​ ) to the aldehyde-containing aqueous waste.

  • Mechanism: The bisulfite undergoes a nucleophilic addition to the aldehyde, forming a water-soluble, non-volatile, and significantly less toxic bisulfite adduct.

  • Verification: Stir for 30 minutes at room temperature.

  • Disposal: The resulting solution must still be collected as aqueous hazardous waste, but the acute inhalation and reactivity hazards are neutralized.

Spill Response and Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination[7].

For Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity and allow airborne dust to settle.

  • Don PPE: Upgrade to an N95 or P100 particulate respirator if the spill is outside a fume hood.

  • Contain: Do not dry sweep, as this aerosolizes the toxic powder. Cover the spill with damp paper towels (using water or a mild surfactant).

  • Collect: Carefully scoop the damp material using a non-sparking tool and place it into a hazardous waste container.

  • Decontaminate: Wash the surface with a 10% sodium bisulfite solution to quench residual aldehyde, followed by standard soap and water.

For Liquid Spills (Solvent Solutions):

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collect: Transfer the saturated absorbent into a compatible hazardous waste bag or bucket.

  • Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear solvent vapors.

Regulatory Compliance and Final Transport

Institutions must comply with RCRA "cradle-to-grave" requirements[6].

  • Empty Containers: Vials that previously held 5-methyl-1H-indazole-4-carbaldehyde are considered "RCRA empty" only if all wastes have been removed that can be removed using normal practices (e.g., pouring, pumping) and no more than 3% by weight of the total capacity remains. However, due to its toxicity, it is best practice to triple-rinse the container with a compatible solvent (collecting the rinsate as hazardous waste) before disposing of the glass vial in a sharps/glass disposal box[6].

  • Contaminated Consumables: Pipette tips, gloves, and weighing boats that came into contact with the chemical must be disposed of as hazardous solid waste, not general laboratory trash[8].

References

  • NextSDS. "5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • NextSDS. "3-methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information (Related Substances & Hazards)." NextSDS Chemical Database. Available at:[Link]

  • Wikipedia. "Reactive aldehyde species." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LoPachin, R. M., et al. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology, NIH. Available at:[Link]

  • Auburn University. "A Guide to the Generation, Storage and Disposal of Hazardous Waste." Auburn University Environmental Health & Safety. Available at:[Link]

  • Temple University. "Chemical Waste Management Manual." Temple University Campus Operations. Available at:[Link]

  • Keene State College. "Hazardous Waste Management Procedures." Keene State College EHS. Available at:[Link]

  • University of Georgia. "Hazardous Waste Manual." UGA Environmental Safety Division. Available at:[Link]

Sources

Personal protective equipment for handling 5-methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for 5-methyl-1H-indazole-4-carbaldehyde

This document provides comprehensive safety and handling protocols for 5-methyl-1H-indazole-4-carbaldehyde, a heterocyclic aromatic aldehyde. As a research chemical, its toxicological properties are not fully elucidated. Therefore, this guide is built upon a foundation of established best practices for handling analogous chemical structures—specifically indazole derivatives and aromatic aldehydes—to ensure the highest degree of safety for all laboratory personnel. The procedures outlined herein are designed to be a self-validating system of safety, emphasizing engineering controls, appropriate personal protective equipment (PPE), and robust emergency and disposal plans.

Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for 5-methyl-1H-indazole-4-carbaldehyde is not comprehensively available, its structure allows for an expert inference of its primary hazards. The molecule combines an indazole core, known for biological activity, with an aromatic aldehyde functional group. Data from closely related analogs, such as 4-Methyl-1H-imidazole-5-carbaldehyde and methyl 5-methyl-1H-indazole-4-carboxylate, consistently indicate risks of skin, eye, and respiratory irritation.[1][2][3] Therefore, this compound should be handled as, at minimum, a significant irritant with unknown long-term toxicities.

The following table summarizes the anticipated hazard classification based on this available data.

Hazard Class GHS Category Pictogram Hazard Statement Primary Rationale
Skin Corrosion / IrritationCategory 2 alt text H315: Causes skin irritationConsistent classification for analogous imidazole and indazole derivatives.[1][3][4]
Serious Eye Damage / Eye IrritationCategory 2 alt text H319: Causes serious eye irritationConsistent classification for analogous imidazole and indazole derivatives.[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text H335: May cause respiratory irritationA common hazard for fine organic powders and aldehydes.[1]

Core Directive: Personal Protective Equipment (PPE)

The primary route of exposure for this solid compound is through inhalation of dust and direct contact with the skin and eyes.[1][5] Therefore, a multi-layered PPE strategy is mandatory.

Eye and Face Protection

Due to the high likelihood of causing serious eye irritation, chemical splash goggles are the minimum required eye protection.[1] Standard safety glasses do not provide an adequate seal against fine dust or splashes and are not sufficient.

  • Causality: The H319 classification (Causes serious eye irritation) necessitates protection that seals around the eyes to prevent airborne powder or accidental splashes from making contact.[1][4]

  • For High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., rapid dissolution, heating), a full-face shield must be worn in addition to chemical splash goggles .[6]

Hand Protection

The selection of appropriate gloves is critical. While disposable nitrile gloves are a laboratory standard, their effectiveness against aromatic aldehydes can be limited.[7][8][9]

  • Causality: The compound is classified as a skin irritant (H315).[1][2] Furthermore, the aromatic nature of the molecule suggests that it may penetrate standard nitrile gloves upon prolonged contact. Chemical resistance charts indicate that nitrile has "POOR" resistance to similar compounds like Benzaldehyde.[7]

  • Protocol for Incidental Contact: For tasks involving minimal contact risk, such as handling a sealed container, a single pair of standard disposable nitrile gloves (minimum 5-mil thickness) is acceptable. However, these gloves must be removed and replaced immediately upon any known or suspected contact.[10]

  • Protocol for Direct Handling: For weighing, preparing solutions, or any task involving direct handling of the compound, a more robust system is required. The recommended practice is double-gloving , where two pairs of nitrile gloves are worn. This provides a temporary barrier should the outer glove be compromised. Alternatively, for extended or high-exposure work, wear a more resistant glove, such as a Silver Shield®/4H® laminate glove, under a disposable nitrile glove to maintain dexterity.[11]

Body Protection

A clean, buttoned lab coat is required at all times when in the laboratory where this chemical is handled.[12]

  • Causality: A lab coat provides a removable barrier to protect skin and personal clothing from contamination by dust or splashes.

  • Material: A standard lab coat made of a polyester-cotton blend is acceptable as the compound does not present an immediate fire hazard under normal laboratory conditions.

Respiratory Protection
  • Causality: As a fine powder, 5-methyl-1H-indazole-4-carbaldehyde poses a respiratory irritation risk (H335).[1][2] The primary method for mitigating this risk is through engineering controls.

  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) and any work with its solutions must be performed within a certified chemical fume hood .[5]

  • Secondary Control: If a fume hood is not available for a specific task like weighing, a NIOSH-approved N95 particulate respirator may be used as a temporary measure within a designated and controlled area. However, the use of a fume hood is strongly preferred.[5]

  • Emergency Use: A respirator with organic vapor and particulate cartridges should be available for emergency situations, such as a large spill cleanup.

Operational and Disposal Plan

A safe laboratory environment is created by integrating PPE with rigorous operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as described above.

  • Weighing: Transport the sealed container to the fume hood. Open the container and carefully weigh the desired amount of 5-methyl-1H-indazole-4-carbaldehyde onto weighing paper or into a suitable vessel. Perform all transfers slowly to minimize dust generation.

  • Dissolution: Place the weighing vessel into the final flask or beaker inside the fume hood. Add the solvent slowly to dissolve the compound.

  • Cleanup: Once the transfer is complete, decontaminate the spatula and any other equipment used. Dispose of the weighing paper and any contaminated wipes in the designated solid hazardous waste container.

  • Post-Handling: Carefully remove the outer pair of gloves (if double-gloving) before leaving the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.

Storage Plan

Aromatic aldehydes can be susceptible to oxidation when exposed to air and light.[5]

  • Conditions: Store 5-methyl-1H-indazole-4-carbaldehyde in its original, tightly sealed container in a cool, dry, and dark location.

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

  • Long-Term Storage: For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Disposal Plan

Improper disposal of heterocyclic compounds can pose long-term environmental risks.[13][14]

  • Chemical Waste: All excess solid material and solutions containing 5-methyl-1H-indazole-4-carbaldehyde must be disposed of as hazardous chemical waste.[1][4] Collect this waste in a clearly labeled, sealed container compatible with the solvents used.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be placed in a designated solid hazardous waste container.[15]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[16]

  • Sewer Disposal: DO NOT dispose of this chemical or its solutions down the drain.[17]

Emergency Response

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Spills
  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting cleanup (including respiratory protection for large spills).

  • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a hazardous waste container.

  • For liquid spills, absorb with a non-combustible material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision-making and operational flow for safely handling 5-methyl-1H-indazole-4-carbaldehyde.

G Safe Handling Workflow: 5-methyl-1H-indazole-4-carbaldehyde cluster_prep 1. Preparation & Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Decontamination & Disposal cluster_emergency Emergency Protocol node_A Review Hazards (SDS/Analog Data) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) node_B Select Appropriate PPE - Splash Goggles + Face Shield - Double Nitrile Gloves - Lab Coat node_A->node_B node_C Verify Engineering Controls - Certified Chemical Fume Hood - Accessible Eyewash/Shower node_B->node_C node_D Work Exclusively in Fume Hood node_C->node_D Proceed to Handling node_E Weigh Solid & Prepare Solution (Minimize Dust Generation) node_D->node_E node_F Cap and Label Final Solution node_E->node_F node_EM Spill or Exposure Occurs node_E->node_EM Potential Incident node_G Decontaminate Equipment node_F->node_G Proceed to Cleanup node_H Segregate Waste - Liquid Chemical Waste - Contaminated Solid Waste node_G->node_H node_I Remove PPE Correctly (Outer gloves first) node_H->node_I node_J Wash Hands Thoroughly node_I->node_J node_END Safe Storage of Product node_J->node_END Procedure Complete node_EM_Action Follow Emergency Plan - Evacuate - Flush (Skin/Eyes) - Notify Supervisor node_EM->node_EM_Action

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.